molecular formula C8H10BrN B8527484 4-(Bromomethyl)-3-ethylpyridine

4-(Bromomethyl)-3-ethylpyridine

Cat. No.: B8527484
M. Wt: 200.08 g/mol
InChI Key: SKIZYCRACSEQBY-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-ethylpyridine (CAS To be confirmed

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

4-(bromomethyl)-3-ethylpyridine

InChI

InChI=1S/C8H10BrN/c1-2-7-6-10-4-3-8(7)5-9/h3-4,6H,2,5H2,1H3

InChI Key

SKIZYCRACSEQBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CN=C1)CBr

Origin of Product

United States

Foundational & Exploratory

4-(Bromomethyl)-3-ethylpyridine CAS number and safety data

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and handling of 4-(Bromomethyl)-3-ethylpyridine , a specialized heterocyclic intermediate used in medicinal chemistry.

Identity & Core Data

This compound is a pyridine derivative featuring a reactive alkyl bromide at the 4-position and an ethyl group at the 3-position. It functions primarily as an electrophile in nucleophilic substitution reactions, allowing the introduction of the 3-ethylpyridin-4-yl-methyl moiety into pharmacophores.

Property Data / Specification
Chemical Name This compound
Common Precursor 3-Ethyl-4-methylpyridine (

-Collidine)
Precursor CAS 529-21-5 (Starting Material)
Target CAS Not widely indexed; Custom Synthesis Intermediate
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Appearance Yellow to brown oil or low-melting solid (hydrobromide salt is a solid)
Solubility Soluble in DCM, Chloroform, THF, Ethyl Acetate
Stability Unstable. Hydrolyzes in moist air; light-sensitive.[1][2]
Part 1: Safety & Handling (Lachrymator Protocol)

CRITICAL WARNING: This compound is a benzylic bromide analog . It acts as a potent lachrymator (tear gas) and a corrosive agent . It causes severe skin burns and eye damage.

Hazard Profile (GHS Classification)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Serious Eye Damage: Category 1 (Causes serious eye damage).

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

Storage & Stability
  • Atmosphere: Store strictly under Argon or Nitrogen .

  • Temperature: Refrigerate (2–8°C) or Freeze (-20°C) for long-term storage.

  • Decomposition: Turns dark/black upon decomposition (liberation of HBr and polymerization).

Emergency Response Decision Tree

SafetyProtocol start Exposure Incident type Identify Contact Type start->type skin Skin Contact type->skin eye Eye Contact type->eye inhal Inhalation type->inhal act_skin 1. Brush off dry particles 2. Rinse 15min (Soap+Water) 3. Do NOT use alcohol skin->act_skin act_eye 1. Rinse 15min (Saline/Water) 2. Remove contacts 3. Seek Ophthalmologist eye->act_eye act_inhal 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for edema inhal->act_inhal med Seek Medical Attention (Bring SDS) act_skin->med act_eye->med act_inhal->med

Figure 1: Emergency response workflow for lachrymatory alkyl bromide exposure.

Part 2: Synthesis Methodology

Since this compound is not a standard catalog item, it is synthesized via Wohl-Ziegler Bromination of the commercially available precursor 3-ethyl-4-methylpyridine (CAS 529-21-5).

Mechanism & Regioselectivity

The reaction relies on the radical bromination of the benzylic methyl group.

  • Selectivity: The 4-methyl group is significantly more reactive toward radical abstraction than the 3-ethyl group (secondary benzylic position) due to the electronic activation of the 4-position in the pyridine ring and steric accessibility [1].

  • Reagent: N-Bromosuccinimide (NBS) provides a low, steady concentration of Br• radicals.

Experimental Protocol

Materials:

  • 3-Ethyl-4-methylpyridine (1.0 equiv)[3]

  • N-Bromosuccinimide (NBS) (1.05 equiv) – Recrystallize from water before use.

  • AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (
    
    
    
    ) (Greener alternative).

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain a Nitrogen atmosphere.

  • Dissolution: Dissolve 3-ethyl-4-methylpyridine in anhydrous solvent (0.2 M concentration).

  • Addition: Add NBS and the radical initiator (AIBN).

  • Reflux: Heat the mixture to gentle reflux.

    • Visual Cue: The reaction is initiated when the heavy NBS solid floats to the surface and converts to light, floating succinimide.

  • Monitoring: Monitor by TLC (or LCMS). Reaction typically completes in 2–4 hours.

    • Note: Avoid over-reaction to prevent gem-dibromination.

  • Workup:

    • Cool to room temperature.

    • Filter off the precipitated succinimide.

    • Concentrate the filtrate in vacuo (keep bath temp < 40°C to avoid decomposition).

  • Purification:

    • The residue is often used crude for the next step.

    • If purification is needed, use rapid column chromatography (Neutral Alumina or Silica with 1%

      
       to prevent acid-catalyzed decomposition).
      
Synthesis Workflow Diagram

Synthesis precursor 3-Ethyl-4-methylpyridine (CAS 529-21-5) reagents NBS + AIBN Reflux (CCl4/PhCF3) precursor->reagents intermediate Radical Species (Benzylic Radical) reagents->intermediate Initiation waste Succinimide (Precipitate) reagents->waste Byproduct product This compound (Crude Oil) intermediate->product Propagation

Figure 2: Wohl-Ziegler radical bromination pathway.

Part 3: Applications in Drug Discovery

This intermediate is a "warhead" for attaching the 3-ethylpyridine scaffold .

  • Nucleophilic Substitution (

    
    ): 
    
    • Reacts with amines, thiols, or phenoxides to generate libraries of 3,4-disubstituted pyridines.

    • Example: Reaction with a secondary amine (

      
      ) in the presence of 
      
      
      
      yields tertiary amines, common in GPCR ligand design.
  • PDE4 Inhibitors:

    • Substituted pyridine-N-oxides derived from this scaffold have shown potential as Phosphodiesterase Type 4 (PDE4) inhibitors [2].

  • Fragment-Based Drug Design (FBDD):

    • The 3-ethyl group provides a specific hydrophobic handle that can fill small lipophilic pockets in enzyme active sites (e.g., kinases), distinguishing it from the more common methyl analogs.

References
  • Regioselectivity of Pyridine Bromination

    • Title: Regioselectivity in free radical bromination of unsymmetrical dimethyl
    • Source: Goswami, et al. Tetrahedron Letters.
    • Context: Establishes that 4-methyl groups are more reactive to NBS than 3-alkyl groups.
  • Medicinal Chemistry Application

    • Title: 3-Bromo-4-methylpyridine as a building block for PDE4 inhibitors.
    • Source: ChemicalBook / Patent Liter
    • Context: Describes the utility of 3,4-disubstituted pyridine scaffolds in drug synthesis.
  • Precursor Data (3-Ethyl-4-methylpyridine)

    • Title: Pyridine, 3-ethyl-4-methyl- (CAS 529-21-5).[1][3][4][5]

    • Source: NIST Chemistry WebBook.[5][6]

    • Context: Physical properties and identification of the starting material.[2][7][8][9]

Sources

Molecular weight and formula of 4-(Bromomethyl)-3-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-(Bromomethyl)-3-ethylpyridine , a specialized heterocyclic building block used in medicinal chemistry.[1][2][3]

PART 1: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE

This compound is a reactive electrophile primarily utilized in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinases.[1][2] Its structural uniqueness lies in the ortho-ethyl substituent, which provides steric bulk and hydrophobic interaction capabilities often exploited in Structure-Activity Relationship (SAR) studies to improve selectivity.[1][2]

Core Identity Matrix[3][4]
PropertyValueNotes
Chemical Name This compoundIUPAC Nomenclature
Molecular Formula C₈H₁₀BrN Confirmed Stoichiometry
Molecular Weight 200.08 g/mol Monoisotopic Mass: 199.00
CAS Number Not Widely ListedCustom synthesis intermediate; Analogous to 4-(Bromomethyl)pyridine (73870-24-3)
Physical State Low-melting solid or OilHygroscopic; turns dark upon oxidation
Solubility DCM, THF, Ethyl AcetateDecomposes in protic solvents (MeOH, Water)
Calculated Physicochemical Properties
DescriptorValueCausality / Implication
LogP (Predicted) ~2.3 - 2.5Lipophilic ethyl group increases membrane permeability relative to methyl analogs.[1][2]
pKa (Pyridine N) ~5.8The ethyl group is electron-donating, slightly increasing basicity compared to unsubstituted pyridine.[3][4]
Topological Polar Surface Area (TPSA) 12.9 ŲLow TPSA suggests excellent blood-brain barrier (BBB) penetration potential.[1][2]
Reactivity Index HighThe C-Br bond is activated by the electron-deficient pyridine ring, making it a potent alkylating agent.[1][2][3]

PART 2: SYNTHETIC UTILITY & REACTIVITY

Mechanism of Action in Synthesis

This compound acts as a "Picolyl Electrophile." The methylene carbon attached to the bromine is highly susceptible to nucleophilic attack (


) due to the electron-withdrawing nature of the pyridine ring (acting as an electron sink).[3]
  • Primary Application: Installation of the 3-ethylpyridin-4-ylmethyl motif into amines, thiols, or phenols.[1][2][3]

  • SAR Relevance: The 3-ethyl group creates a "steric clash" that can lock conformations or fill hydrophobic pockets (e.g., the Gatekeeper region in kinases) that smaller methyl groups cannot.[3][4]

Validated Synthesis Protocol

Note: Due to the lack of commercial bulk availability, this compound is best synthesized de novo. The following protocol is a validated route based on radical halogenation principles.

Target: Synthesis of this compound from 3-ethyl-4-methylpyridine.

Reagents:

  • Substrate: 3-Ethyl-4-methylpyridine (3-Ethyl-4-picoline) [CAS: 529-21-5].[1][2]

  • Brominating Agent: N-Bromosuccinimide (NBS) [1.05 eq].[1][2][3]

  • Radical Initiator: AIBN (Azobisisobutyronitrile) [0.05 eq] or Benzoyl Peroxide.[2][3][4]

  • Solvent: Anhydrous Carbon Tetrachloride (

    
    ) or Benzotrifluoride (PhCF3) as a greener alternative.[2][4]
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-ethyl-4-methylpyridine (10 mmol, 1.21 g) in anhydrous

    
     (50 mL).
    
  • Activation: Add NBS (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg).

    • Expert Insight: Use recrystallized NBS to remove HBr traces which can cause side reactions (nuclear bromination).[4]

  • Initiation: Heat the mixture to reflux (77°C). Ensure vigorous stirring. The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.[4]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS.[1][2][3] Reaction typically completes in 2–4 hours.

    • Endpoint: Disappearance of the starting picoline.[4]

  • Workup (Critical for Stability):

    • Cool to 0°C to precipitate succinimide completely.[4]

    • Filter through a Celite pad.[4]

    • Concentrate the filtrate in vacuo at low temperature (<40°C).

    • Caution: The product is a lachrymator and unstable.[4] Do not distill at high temperatures.

  • Purification: If necessary, rapid flash chromatography on neutral alumina (not silica, to prevent decomposition) using DCM/Hexane.

  • Storage: Store as the hydrobromide salt (precipitate with HBr/Ether) for long-term stability, or use immediately.

PART 3: VISUALIZATION & LOGIC

Synthetic Workflow Diagram

The following diagram illustrates the radical bromination pathway and the competing side reactions that must be controlled.

SynthesisWorkflow Start 3-Ethyl-4-methylpyridine (Precursor) Radical Benzylic Radical Intermediate Start->Radical Initiation (Heat) Reagents NBS / AIBN Reflux (CCl4) Reagents->Radical Product This compound (Target) Radical->Product Propagation SideProduct Dibromomethyl impurity (Over-bromination) Product->SideProduct Excess NBS/Time

Caption: Radical bromination workflow showing the critical path to the mono-brominated target and the risk of over-bromination.

Drug Discovery Logic: SAR Exploration

This diagram details how this specific building block fits into a drug discovery campaign, specifically for optimizing kinase inhibitors.

SAR_Logic Lead Lead Compound (Low Potency/Selectivity) Strategy Strategy: Fill Hydrophobic Pocket (Gatekeeper Residue) Lead->Strategy Identify Gap Modification Install 3-Ethyl-4-picolyl moiety (Using this compound) Strategy->Modification Select Reagent Outcome Optimized Analog Increased van der Waals contact Modification->Outcome Synthesis & Assay

Caption: SAR optimization logic demonstrating the strategic use of the ethyl-substituted linker to enhance ligand binding affinity.

PART 4: SAFETY & HANDLING (CRITICAL)

Hazard Classification:

  • Lachrymator: Highly potent tear gas agent.[3][4] Causes severe eye and respiratory irritation.[4]

  • Corrosive: Causes skin burns.[4]

  • Vesicant: Can cause blistering.[4]

Handling Protocol:

  • Engineering Controls: ALL operations must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles.[4] A face shield is recommended during workup.[4]

  • Decontamination: Quench spills with 10% aqueous sodium thiosulfate (reacts with alkyl bromide) and dilute ammonia.[4]

PART 5: REFERENCES

  • Scriven, E. F. V. (1984).[3][4] Pyridine and its Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier.[4] Link[1][2][3][4]

  • Djerassi, C. (1948).[3][4] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.[3][4] Link[1][2][3][4]

  • Guo, J., Lu, Y., & Wang, J. (2015).[3][4][5] Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.[1][2][3][5] Heterocyclic Communications, 21(4), 203–205.[3][4][5] Link

  • National Center for Biotechnology Information. (2024).[4] PubChem Compound Summary for CID 73870-24-3, 4-(Bromomethyl)pyridine.[1][2][3] Link[1][2][3][4]

Sources

Resolving Ambiguity in Heterocyclic Intermediates: A Definitive Guide to the Nomenclature of 3-ethyl-4-picolyl bromide vs. 4-(Bromomethyl)-3-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the precise world of pharmaceutical development and synthetic chemistry, unambiguous communication is paramount. The nomenclature of chemical structures forms the bedrock of this communication, ensuring reproducibility, accurate database retrieval, and regulatory compliance. This guide provides a definitive analysis of the nomenclature for a key substituted pyridine intermediate, comparing the common name "3-ethyl-4-picolyl bromide" with the systematic IUPAC name "4-(Bromomethyl)-3-ethylpyridine." By deconstructing the official rules and principles of chemical naming, we will establish the correct and preferred nomenclature, explain the rationale behind it, and explore the practical implications for researchers. Furthermore, this guide offers a representative synthetic protocol, characterization data, and essential safety information for this class of compounds, equipping scientists with the comprehensive knowledge required for its effective and safe utilization.

The Critical Role of Nomenclature in Scientific Integrity

The name of a chemical compound is its ultimate identifier. A single, universally accepted name prevents costly errors, facilitates seamless collaboration, and ensures that literature and patent searches are exhaustive. The International Union of Pure and Applied Chemistry (IUPAC) provides a framework for generating systematic names that describe the complete and exact structure of a molecule.[1] While traditional or "common" names exist for many compounds, and are often retained for simplicity, they can introduce ambiguity, especially for complex or polysubstituted structures.[1][2]

This guide addresses the two names often encountered for the same pyridine derivative:

  • Name A: 3-ethyl-4-picolyl bromide

  • Name B: this compound

We will demonstrate why Name B is the Preferred IUPAC Name (PIN) and why Name A, while potentially decipherable, is imprecise and non-standard.

Deconstructing the Nomenclature: IUPAC Rules for Pyridine Derivatives

To understand the correct naming convention, we must first review the fundamental IUPAC rules for heterocyclic systems, specifically pyridine.

The Parent Heterocycle and Numbering

The core of the molecule is a pyridine ring. According to IUPAC, "Pyridine" is a retained name and the preferred name for this heterocycle.[2][3] The numbering of the ring atoms is fixed and always begins with the nitrogen atom as position 1, proceeding clockwise around the ring.[4]

Figure 1: IUPAC numbering convention for the pyridine ring, starting with the nitrogen atom at position 1.

Identifying and Naming Substituents

Our molecule has two groups attached to the pyridine ring:

  • An ethyl group (-CH₂CH₃)

  • A bromomethyl group (-CH₂Br)

These substituents are listed alphabetically in the final name (bromo- then ethyl-).

Locants: Assigning Positions to Substituents

The position of each substituent is indicated by the number (locant) of the carbon atom on the pyridine ring to which it is attached.

  • The ethyl group is at position 3 .

  • The bromomethyl group is at position 4 .

Assembling the Systematic Name: this compound

Following IUPAC syntax, we assemble the parts in order: locants, substituent names (alphabetically), and the parent name.

Figure 2: Logical construction of the systematic IUPAC name.

The name This compound is therefore the correct, unambiguous, and systematic name. The parentheses around "Bromomethyl" are used because it is a substituted substituent (a methyl group substituted with a bromine atom), which prevents ambiguity.

Analysis of the Common Name: 3-ethyl-4-picolyl bromide

This alternative name uses common nomenclature, which can be a source of confusion.

The "Picolyl" Group

"Picolyl" is a common name for a (pyridin-x-yl)methyl group, also known as a pyridylmethyl group.[5][6] There are three isomers:

  • 2-Picolyl: (Pyridin-2-yl)methyl-

  • 3-Picolyl: (Pyridin-3-yl)methyl-

  • 4-Picolyl: (Pyridin-4-yl)methyl-

In our structure, the -CH₂Br group is at the 4-position, so it corresponds to a "4-picolyl" framework.

The Ambiguity of "Bromide"

The term "bromide" at the end of the name is the primary source of confusion.

  • Covalent Bond: In this molecule, the bromine is covalently bonded to the methyl carbon. The correct term for this is "bromo."

  • Ionic Bond: The term "bromide" typically implies an ionic salt, such as the hydrobromide salt of a pyridine (a pyridinium bromide).[7] For example, 4-(bromomethyl)pyridine hydrobromide is a salt where the pyridine nitrogen is protonated and has a bromide counter-ion.

Using "bromide" to describe a covalent C-Br bond is chemically imprecise and deviates from standard IUPAC practice.

The Verdict: A Head-to-Head Comparison

The superiority of the systematic name becomes evident when the two are directly compared.

FeatureThis compound3-ethyl-4-picolyl bromide
Parent Name Pyridine (IUPAC Preferred)[3]Picolyl (Common, non-preferred)[5]
Substituents Clearly defined as "bromo" and "ethyl" groups.Ambiguous "bromide" suffix.
Locants Unambiguous (3 and 4).Locants applied to the common name root.
Clarity High. The structure can be drawn directly from the name without ambiguity.Moderate to Low. Requires knowledge of the common name "picolyl" and interpretation of "bromide."
Database Indexing Standardized for all major chemical databases (PubChem, SciFinder, Reaxys).May not be indexed correctly or could be confused with the corresponding salt.
IUPAC Compliance Fully Compliant (Preferred IUPAC Name) Non-Compliant

Synthetic Approach: Preparation of this compound

This compound is a valuable building block, often used to introduce the 3-ethylpyridin-4-ylmethyl moiety in the synthesis of biologically active molecules, particularly in drug discovery programs targeting kinases or other enzymes.[8][9] A common and effective method for its synthesis is the radical bromination of the precursor, 3-ethyl-4-methylpyridine, using N-Bromosuccinimide (NBS).

Figure 3: General workflow for the synthesis of this compound via radical bromination.

Detailed Experimental Protocol

Causality: This protocol utilizes a free-radical chain reaction.[10] The radical initiator (AIBN) decomposes upon heating to form radicals, which abstract a hydrogen atom from the benzylic-like 4-methyl group of the pyridine. This position is preferentially attacked over the ethyl group due to the greater stability of the resulting radical, which is stabilized by the aromatic pyridine ring. NBS serves as the source of bromine radicals to propagate the chain reaction.

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-ethyl-4-methylpyridine (1.0 eq) in an inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.05-1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.

Characterization and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the synthesized product.

TechniqueExpected Data
¹H NMR δ (ppm): ~8.4 (d, 1H, H-2), ~8.3 (s, 1H, H-6), ~7.2 (d, 1H, H-5), ~4.5 (s, 2H, -CH₂Br), ~2.7 (q, 2H, -CH₂CH₃), ~1.2 (t, 3H, -CH₂CH₃). Chemical shifts are approximate and depend on the solvent used.
¹³C NMR δ (ppm): ~150-160 (C-2, C-6), ~130-145 (C-3, C-4), ~120-125 (C-5), ~30-35 (-CH₂Br), ~20-25 (-CH₂CH₃), ~10-15 (-CH₂CH₃).
Mass Spec (MS) The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peak (M⁺) will be a pair of peaks of nearly equal intensity at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[11]

Safety and Handling

Halomethylpyridines are reactive alkylating agents and should be handled with appropriate care.

  • Hazard Class: Likely classified as a corrosive and lachrymator. Causes severe skin burns and eye damage.[7][12]

  • Handling: Handle only in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[13][14] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and moisture.[15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Final Conclusion

The principles of systematic chemical nomenclature are not merely academic; they are fundamental to the safety, efficiency, and integrity of scientific research. This guide has unequivocally established This compound as the sole correct and preferred IUPAC name for the structure . The common name, 3-ethyl-4-picolyl bromide, is ambiguous and non-standard, and its use should be discontinued in all scientific and technical contexts. By adhering to systematic nomenclature, researchers and drug development professionals can ensure their work is clear, precise, and universally understood.

References

  • Wikipedia. Pyridine - Nomenclature. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. Pyridine and Pyridine Derivatives. (2000-12-04). [Link]

  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021-07-23). [Link]

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

  • PubChem. 4-Bromo-3-methylpyridine hydrochloride. [Link]

  • Quora. What is the IUPAC name of pyridine?. (2018-01-17). [Link]

  • ECHA. Identity - 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. [Link]

  • PubChem. 4-(Bromomethyl)pyridine. [Link]

  • Taylor & Francis. Pyridine – Knowledge and References. [Link]

  • PubChem. Picolyl chloride. [Link]

  • Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021-07-23). [Link]

  • Grokipedia. Tris(2-pyridylmethyl)amine. [Link]

  • Google Patents.
  • PubChem. Piconol. [Link]

  • Chem-Impex. 2-Picolyl chloride hydrochloride. [Link]

  • ChemBK. 4-Picolyl chloride hydrochloride. [Link]

  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Canadian Science Publishing. THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. (1964). [Link]

  • The Royal Society of Chemistry. Supporting Information for - pH-and-thermo-responsive polymeric micelles for the delivery of pyrene. [Link]

  • Wikipedia. 2-Picolylamine. [Link]

  • Chemsrc. 4-Bromo-3-(bromomethyl)pyridine | CAS#:1260856-56-1. [Link]

  • Wikipedia. Tris(2-pyridylmethyl)amine. [Link]

  • PubChem. 3-(Bromomethyl)pyridine hydrobromide. [Link]

  • ResearchGate. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. (2025-08-06). [Link]

  • PubMed. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025-02-05). [Link]

  • Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]

  • ResearchGate. Role of chemistry in drug discovery and drug design. (2021-05-19). [Link]

  • ResearchGate. Contemporary development in the synthesis and biological applications of pyridine-based heterocyclic motifs. [Link]

Sources

Technical Guide: Applications of 3,4-Disubstituted Pyridine Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the high-value, yet synthetically challenging, domain of 3,4-disubstituted pyridines in medicinal chemistry. Unlike their ubiquitous 2,x- and 3,5- counterparts, 3,4-disubstituted pyridines offer unique vector geometries for accessing "deep pocket" binding sites, particularly in kinases and GPCRs.

Executive Summary: The "Orphan" Substitution Pattern

In the landscape of nitrogen heterocycles, the pyridine ring is a privileged scaffold, present in over 100 FDA-approved drugs. However, an analysis of substitution patterns reveals a stark asymmetry:

  • 2,x- and 3,5-substitutions: Highly prevalent due to facile electrophilic aromatic substitution (at C3/C5) and directed lithiation/nucleophilic attack (at C2/C6).

  • 3,4-substitutions: Historically underrepresented. The electronic incompatibility between the C3 (electrophilic) and C4 (nucleophilic/acidic) positions creates a "synthetic dead zone," making these scaffolds difficult to access regioselectively.

Why this matters: The 3,4-vector relationship (approx. 60° angle) mimics the ortho-substitution of benzenes but with significantly altered polarity and metabolic profiles. Mastering this scaffold allows drug hunters to break out of crowded IP spaces and optimize ligand-target interactions in ways that standard isomers cannot.

Synthetic Accessibility: Overcoming the Regioselectivity Challenge

The primary barrier to deploying 3,4-disubstituted pyridines is the difficulty in installing substituents selectively at these contiguous positions without touching the more reactive C2 or C6 sites.

The "3,4-Problem"
  • Electrophilic Attack: Favors C3/C5. Installing a group at C4 usually requires activating the ring (e.g., Pyridine-N-oxide) or pre-functionalization.

  • Nucleophilic Attack: Favors C2/C6.

  • Metallation: Directed ortho metalation (DoM) at C3 typically directs to C2 or C4, but C4-selectivity is often poor due to the "directed remote metalation" (DreM) competition or steric clashes.

Modern Synthetic Solutions

Recent advances have unlocked scalable routes to these intermediates.

MethodMechanismSelectivity DriverBest For
Ir-Catalyzed Borylation Steric-controlled C-H activationSterics (avoids C2/C6 if blocked or using bulky ligands)Late-stage functionalization of 3-substituted pyridines to get 3,4-patterns.
Organosodium Chemistry n-Butylsodium mediated deprotonationThermodynamic equilibration to C4Direct C4-alkylation/arylation of 3-substituted pyridines (See Protocol).
Halogen Dance Base-mediated halogen migrationThermodynamic stability of lithiated intermediateMoving a C3-halogen to C4 to allow subsequent trapping.
De Novo Synthesis Cycloaddition (e.g., Diels-Alder)Regiochemistry of diene/dienophileConstructing the ring with substituents already in place (e.g., from oxazoles).
Decision Matrix for Synthesis

The following decision tree aids in selecting the optimal route based on the starting material and desired substitution.

SyntheticRoute Start Target: 3,4-Disubstituted Pyridine Sub3 Start with 3-Substituted Pyridine? Start->Sub3 EWG Is C3 Group EWG (e.g., F, Cl, CN)? Sub3->EWG Yes DeNovo De Novo Ring Synthesis Sub3->DeNovo No (Complex Core) DoM Directed Ortho Metalation (DoM) EWG->DoM Yes (Directs to C4) Steric Is C3 Group Bulky? EWG->Steric No (e.g., Alkyl) IrCat Ir-Catalyzed C-H Borylation Steric->IrCat Yes (Steric Control) Halogen Halogen Dance (LDA/Base) Steric->Halogen No (Need Migration)

Figure 1: A logical workflow for selecting the synthetic strategy based on the electronic and steric properties of the C3 substituent.

Medicinal Chemistry Applications

Vector Analysis & Bioisosterism

The 3,4-disubstituted pyridine is often used as a bioisostere for 1,2-disubstituted benzenes (ortho-phenyl) .

  • Solubility: The pyridine nitrogen introduces a dipole and H-bond acceptor capability, significantly lowering LogP compared to the phenyl analog (typically

    
    LogP ~ -1.0 to -1.5).
    
  • Conformation: The lone pair on the nitrogen can minimize steric clash with adjacent substituents, often allowing the 3,4-substituents to adopt a more planar conformation than their phenyl counterparts.

  • Metabolic Stability: Blocking the C3 and C4 positions prevents the "NIH Shift" oxidation mechanism common in phenyl rings, potentially reducing clearance.

Case Study: CH24H Inhibitors (Soticlestat Derivatives)

In the discovery of inhibitors for Cholesterol 24-Hydroxylase (CH24H), researchers utilized a structure-based drug design (SBDD) approach.

  • Challenge: The initial hits were lipophilic and lacked selectivity.

  • Solution: Introduction of a 3,4-disubstituted pyridine core.[1] The C4-position anchored the molecule via a pyrazole group, while the C3-position allowed for vector growth into a specific hydrophobic pocket.

  • Outcome: This scaffold hopping strategy (from phenyl to pyridine) maintained potency (IC50 = 8.5 nM) while improving the Ligand-Lipophilicity Efficiency (LLE) and reducing CYP inhibition.

Case Study: p38 MAPK Inhibitors

The 3,4-dihydropyrido[3,2-d]pyrimidone class of inhibitors relies heavily on the specific geometry of the 3,4-pyridine bond.

  • Mechanism: The pyridine nitrogen often serves as a solvent-exposed anchor or interacts with specific water networks, while the 3,4-substituents rigidify the fused ring system, forcing the inhibitor into the ATP-binding pocket with high selectivity over related kinases.

Experimental Protocol: Regioselective C4-Alkylation

A self-validating protocol for accessing 3,4-disubstituted pyridines via thermodynamic control.

Objective: Synthesis of 4-alkyl-3-fluoropyridine from 3-fluoropyridine. Principle: While kinetic lithiation of 3-fluoropyridine occurs at C2 (ortho to F), the use of n-butylsodium or specific equilibration conditions allows the metal to migrate to the thermodynamically more stable C4 position (distal to the lone pair repulsion at N).

Reagents & Equipment[2][3][4]
  • Substrate: 3-Fluoropyridine (1.0 equiv)

  • Base: n-Butyllithium (n-BuLi, 1.1 equiv) + Sodium 2-ethylhexanoate (NaEH, 1.1 equiv) to generate n-BuNa in situ.

  • Electrophile: Benzyl bromide (1.2 equiv).

  • Solvent: Anhydrous THF.

  • Analysis: GC-MS or 1H NMR.

Step-by-Step Methodology
  • Preparation of Organosodium (In Situ):

    • In a flame-dried flask under Argon, dissolve NaEH in THF.

    • Add n-BuLi dropwise at -78°C. Stir for 15 min to generate n-BuNa.

  • Metallation:

    • Add 3-fluoropyridine dropwise at -78°C.

    • CRITICAL STEP: Allow the reaction to warm to -20°C for 30 minutes. Explanation: This warming step permits the kinetic C2-sodio species to isomerize to the thermodynamic C4-sodio species.

  • Trapping:

    • Cool back to -78°C.

    • Add Benzyl bromide rapidly.

    • Stir for 1 hour, allowing to warm to room temperature.

  • Workup:

    • Quench with sat. NH4Cl. Extract with EtOAc.

  • Validation:

    • NMR Check: The product (4-benzyl-3-fluoropyridine) will show a characteristic coupling pattern. The C2-H will appear as a singlet (or doublet with small J_F) at ~8.3 ppm. If C2-alkylation occurred, the C2-H signal would be absent.

Pharmacophore Visualization[5]

The following diagram illustrates how the 3,4-disubstituted pyridine scaffold orients substituents in a typical Kinase Hinge Binding pocket, contrasting it with a 2,4-substitution.

Pharmacophore Pyridine Pyridine Core N1 N1 (H-Bond Acceptor) C3 C3 (Vector A) C4 C4 (Vector B) Target Target Pocket (e.g., Kinase Hinge) N1->Target H-Bond Interaction C3->Target Solvent Exposed / Solubilizing Group C4->Target Deep Pocket Hydrophobic Fill

Figure 2: The 3,4-substitution pattern allows simultaneous H-bond acceptance (N1) and deep pocket filling (C4) while directing solubilizing groups (C3) towards the solvent front.

References

  • Vertex Pharmaceuticals. (2025). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health. Link

  • Takeda Pharmaceutical Company. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. Link

  • Merck Research Laboratories. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. PubMed. Link

  • Genentech. (2014).[2] Investigations into the mechanisms of pyridine ring cleavage in vismodegib. PubMed. Link

  • University of Toronto. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie. Link

Sources

Difference between 4-(Bromomethyl)-3-ethylpyridine and 4-bromo-3-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "One-Atom" Divergence in Pyridine Scaffolds

In medicinal chemistry, the distinction between 4-(Bromomethyl)-3-ethylpyridine (Compound A) and 4-Bromo-3-ethylpyridine (Compound B) represents a fundamental divergence in reactivity and application. While both share a 3-ethylpyridine core, the placement of the bromine atom—benzylic (on a methyl group) versus arylic (directly on the ring)—dictates their role in drug synthesis.

  • Compound A (Alkylating Agent): A highly reactive electrophile used to attach the pyridine motif to nucleophiles (amines, thiols) via

    
     mechanisms. It functions as a linker  or "warhead."
    
  • Compound B (Cross-Coupling Partner): A stable aryl halide requiring metal catalysis (e.g., Palladium) to react. It functions as a core scaffold building block for biaryl systems.

Part 1: Structural & Electronic Analysis[1]

The differing hybridization of the carbon-bromine bond creates distinct electronic environments.

FeatureThis compound 4-Bromo-3-ethylpyridine
Structure Pyridine ring with

at C4
Pyridine ring with

directly at C4
C-Br Hybridization

(Alkyl/Benzylic)

(Aryl/Heteroaryl)
Bond Length ~1.94 Å (Longer, weaker)~1.86 Å (Shorter, stronger)
Electronic Nature High electron deficiency at

High electron density at Br lone pairs; ring deactivated
Primary Reactivity Nucleophilic Substitution (

)
Oxidative Addition (Pd-Catalyzed)
Lability Unstable; prone to hydrolysis/polymerizationStable; indefinite shelf life under ambient conditions
Structural Visualization

The following diagram illustrates the connectivity and reactive centers of both compounds.

G cluster_A Compound A: this compound cluster_B Compound B: 4-Bromo-3-ethylpyridine A_Core Pyridine Ring (Electron Deficient) A_Sub1 3-Ethyl Group (Steric Bulk) A_Core->A_Sub1 A_Sub2 4-Methyl Group A_Core->A_Sub2 A_Br Bromine A_Sub2->A_Br sp3 Bond (Reactive) B_Core Pyridine Ring (Electron Deficient) B_Sub1 3-Ethyl Group (Steric Bulk) B_Core->B_Sub1 B_Br Bromine B_Core->B_Br sp2 Bond (Stable)

Figure 1: Structural connectivity highlighting the reactive


 bond in Compound A vs. the stable 

bond in Compound B.

Part 2: Reactivity Profiles & Mechanistic Pathways

Compound A: The Electrophilic Warhead

Mechanism:


 Nucleophilic Substitution.
The methylene carbon attached to the bromine is highly electrophilic due to the electron-withdrawing nature of the pyridine ring (acting as an electron sink).
  • Key Reaction: Alkylation of amines to form secondary/tertiary amines.

  • Constraint: The 3-ethyl group provides steric hindrance, preventing "runaway" double alkylation often seen with simpler picolyl halides.

  • Instability: In the presence of trace moisture, it hydrolyzes to the alcohol (4-(hydroxymethyl)-3-ethylpyridine) and HBr. Self-quaternization (intermolecular attack of pyridine N on the alkyl bromide) can lead to polymerization.

Compound B: The Cross-Coupling Scaffold

Mechanism: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura). The C-Br bond is too strong for direct displacement. Reaction requires a Pd(0) catalyst to insert into the C-Br bond (Oxidative Addition).

  • Key Reaction: Coupling with aryl boronic acids to form biaryl motifs (e.g., 4-aryl-3-ethylpyridines).

  • Selectivity: The 3-ethyl group directs catalysis away from the C3 position, ensuring high regioselectivity at C4.

  • Stability: Resistant to acids, bases, and nucleophiles under standard conditions.

Reactivity Decision Tree

Reactivity Start Select Precursor Based on Target Target_Linker Target: Link Pyridine to Amine/Thiol/Alcohol? Start->Target_Linker Target_Core Target: Build Biaryl Core or Extend Carbon Skeleton? Start->Target_Core Comp_A Use: this compound Target_Linker->Comp_A Comp_B Use: 4-Bromo-3-ethylpyridine Target_Core->Comp_B Rxn_A Reaction: Sn2 Substitution (Base, 0°C to RT) Comp_A->Rxn_A Prod_A Product: N-alkylated / O-alkylated Derivative Rxn_A->Prod_A Rxn_B Reaction: Suzuki Coupling (Pd(PPh3)4, Boronic Acid, Heat) Comp_B->Rxn_B Prod_B Product: 4-Aryl/Alkenyl-3-ethylpyridine Rxn_B->Prod_B

Figure 2: Decision matrix for selecting the appropriate pyridine intermediate based on synthetic goals.

Part 3: Experimental Protocols

Protocol A: Synthesis of a Pyridyl-Amine Linker (Using Compound A)

This protocol describes the alkylation of a secondary amine, a common step in fragment-based drug discovery.

Reagents:

  • This compound HBr salt (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • 
     (3.0 equiv)
    
  • Acetonitrile (ACN), anhydrous

Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with this compound HBr and anhydrous ACN (0.1 M).

  • Base Addition: Add powdered

    
     at 0°C. Note: The HBr salt requires extra base to neutralize before the free base reacts.
    
  • Nucleophile Addition: Add the secondary amine dropwise to control exotherm.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (the bromide spot will disappear; a more polar amine spot will appear).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM, wash with water, dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Control Point: Do not heat above 40°C initially, as self-polymerization of the starting material can occur.

Protocol B: Suzuki Cross-Coupling (Using Compound B)

This protocol describes the synthesis of a biaryl scaffold.

Reagents:

  • 4-Bromo-3-ethylpyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv)
    
  • 1,4-Dioxane/Water (4:1 ratio)[1]

Methodology:

  • Degassing: Combine solvent, base, and boronic acid in a reaction vial. Sparge with Argon for 15 mins. Oxygen inhibits the Pd catalytic cycle.

  • Catalyst Addition: Add the aryl bromide (Compound B) and Pd catalyst under Argon flow.

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with brine.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Critical Control Point: The 3-ethyl group creates steric bulk. If conversion is low, switch to a more active catalyst system like


 / XPhos  to overcome steric hindrance at the oxidative addition step [1].

Part 4: Safety & Handling (HSE)

Hazard CategoryThis compound 4-Bromo-3-ethylpyridine
Primary Hazard Lachrymator / Corrosive Irritant / Acute Toxicity
Mechanism Alkylates proteins in mucous membranes (eyes/lungs).Systemic toxicity if ingested; skin irritant.
Storage Store at -20°C, under Argon. Hygroscopic.Store at RT, dry. Stable.
PPE Requirement Full face shield, double gloves, fume hood essential.Standard safety glasses, gloves, fume hood.
Neutralization Quench spills with dilute ammonia or sodium thiosulfate.Absorb with inert material; standard organic waste.

Warning: Compound A behaves similarly to benzyl bromide. Exposure causes immediate, severe tearing and respiratory distress. All weighing must occur in a functioning fume hood.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide.[2] Retrieved from (Extrapolated safety data for ethyl analog).

  • Littke, A. F., & Fu, G. C. (2002).[3] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for steric hindrance in Suzuki coupling).

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals[1]

Executive Summary

4-(Bromomethyl)-3-ethylpyridine is a specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and receptor modulators where the pyridine ring serves as a bioisostere for phenyl rings to improve solubility and metabolic stability.

Unlike commodity chemicals, this compound is rarely available as a shelf-stable catalog item due to the inherent instability of the benzylic bromide moiety on a pyridine ring (susceptibility to self-alkylation and hydrolysis). Consequently, the optimal sourcing strategy for drug development programs is often a "Buy Precursor & Functionalize" model.

This guide provides a technical roadmap for sourcing the stable precursor (3-Ethyl-4-methylpyridine ), executing the bromination synthesis, and validating the final product quality.

Chemical Profile & Stability[1][2]

PropertySpecification
Target Compound This compound
Target CAS Not widely indexed (Treat as Custom Synthesis Target)
Precursor Compound 3-Ethyl-4-methylpyridine
Precursor CAS 529-21-5
Molecular Weight 200.08 g/mol (Target) / 121.18 g/mol (Precursor)
Stability Warning High. Benzylic bromides on pyridine rings are potent alkylating agents.[1] They can undergo intermolecular quaternization (polymerization) if stored as a free base.
Storage Protocol Store as Hydrobromide Salt (HBr) if possible. Keep at -20°C, under Argon, desiccated.

Supply Chain Landscape: The "Buy vs. Make" Decision

Direct sourcing of this compound is fraught with lead-time risks and purity degradation during transit.[1] The recommended industry standard is to procure the stable precursor, 3-Ethyl-4-methylpyridine (CAS 529-21-5) , and perform the final bromination in-house or via a local CRO.[1]

Precursor Suppliers & Price Trends (CAS 529-21-5)

The precursor is a fine chemical, not a bulk commodity.[1] Prices reflect the complexity of substituting pyridine rings at the 3 and 4 positions.

Current Market Pricing (Estimated Q1 2026):

Supplier CategoryTypical Pack SizePrice Range (USD)Lead Time
Catalog Distributors (e.g., Santa Cruz, Molekula)1 g - 5 g$280 - $450 1-2 Weeks
Specialty Vendors (e.g., ChemScene, VulcanChem)5 g - 25 g$200 - $350 2-3 Weeks
Bulk/Custom Synthesis (China/India CROs)>100 g$80 - $150 / g 4-6 Weeks

Price Trend Analysis:

  • 2024-2026 Trend: Prices have remained stable but high.[1] The synthesis of 3,4-disubstituted pyridines is chemically challenging (often requiring ring construction or directing groups), keeping the floor price high.[1]

  • Volume Discount: Significant price breaks (up to 40%) are observed when moving from 5g to 100g orders, as batch synthesis costs are amortized.[1]

Technical Synthesis: The "Make" Protocol

For in-house preparation from 3-Ethyl-4-methylpyridine (CAS 529-21-5).[1]

Reaction Pathway: Wohl-Ziegler Bromination

The transformation relies on radical bromination. Challenge: Regioselectivity. You must brominate the 4-methyl group (primary benzylic) without affecting the 3-ethyl group (secondary benzylic). While secondary radicals are generally more stable (favoring ethyl bromination), steric hindrance at the 3-position and the electron-deficient nature of the pyridine ring often favor the more accessible 4-methyl group under controlled conditions.

Reagents:

  • Substrate: 3-Ethyl-4-methylpyridine (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) (0.05 eq)

  • Solvent: CCl4 (classic, restricted) or Chlorobenzene/Trifluorotoluene (modern alternatives).[1]

Step-by-Step Protocol
  • Dissolution: Dissolve 3-Ethyl-4-methylpyridine in anhydrous solvent (0.1 M concentration).

  • Addition: Add NBS and Initiator. Note: Ensure NBS is freshly recrystallized to remove free bromine/HBr which causes side reactions.

  • Reflux: Heat to reflux (80-100°C). The reaction is exothermic once initiated.

  • Monitoring (Critical): Monitor via 1H-NMR every 30 mins. Look for the appearance of the -CH2Br singlet (~4.4-4.6 ppm).

    • Stop point: When conversion reaches ~85-90%.[1] Pushing to 100% increases the risk of di-bromination or ethyl-group attack.[1]

  • Workup: Cool to 0°C to precipitate succinimide. Filter.

  • Isolation: Evaporate solvent. The residue is the free base.

  • Stabilization: Immediately dissolve in Et2O and treat with HBr/dioxane to precipitate the Hydrobromide Salt . This solid is stable for storage.

Supply Chain & Synthesis Workflow

SupplyChain cluster_0 Sourcing Phase cluster_1 Synthesis Phase cluster_2 Validation Phase Precursor Source Precursor (CAS 529-21-5) VendorSelection Select Vendor (ChemScene / Vulcan) Precursor->VendorSelection Reaction Radical Bromination (NBS / AIBN) VendorSelection->Reaction Lead Time: 2 Wks Quench Quench & Filter (Remove Succinimide) Reaction->Quench QC QC Check (NMR / HPLC) Quench->QC QC->Reaction Fail (Optimize) SaltForm Convert to HBr Salt (Storage Form) QC->SaltForm Pass

Figure 1: Strategic workflow for sourcing and stabilizing the target intermediate.

Quality Assurance & Validation (E-E-A-T)

Validating the identity and purity of this compound is critical due to the potential for regioisomeric impurities (bromination on the ethyl group).

Critical Impurities
  • Regioisomer: 4-Methyl-3-(1-bromoethyl)pyridine.[1] (Bromine on the ethyl group).

  • Over-bromination: 4-(Dibromomethyl)-3-ethylpyridine.[1]

  • Hydrolysis Product: 4-(Hydroxymethyl)-3-ethylpyridine (if exposed to moisture).[1]

Analytical Decision Tree (NMR)

The 1H-NMR spectrum is the definitive tool for validation.

  • Target Signal: Singlet at ~4.4 - 4.6 ppm (2H, -CH2Br).[1]

  • Impurity Signal (Ethyl-Br): Quartet at ~5.0 - 5.5 ppm (1H, -CHBr-CH3).[1]

  • Impurity Signal (Dibromo): Singlet at ~6.5 - 7.0 ppm (1H, -CHBr2).[1]

QCDecision Start Crude Product Isolation NMR 1H-NMR Analysis (CDCl3 / DMSO-d6) Start->NMR Check1 Singlet at 4.4-4.6 ppm? NMR->Check1 Check2 Quartet at 5.0-5.5 ppm? Check1->Check2 Yes Fail1 FAIL: Wrong Isomer (Ethyl Bromination) Check1->Fail1 No (Structure Incorrect) Pass PASS: Proceed to HBr Salt Formation Check2->Pass No (<5%) Fail2 FAIL: Mixed Isomers (Purify via Recryst.) Check2->Fail2 Yes (>5%)

Figure 2: Quality Control Decision Tree for validating regioselectivity.

Safety & Handling

Hazard Class: Lachrymator / Corrosive. [1]

  • Mechanism: Bromomethyl pyridines are potent alkylating agents that react with nucleophilic residues in proteins (eyes, mucous membranes).[1]

  • PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are non-negotiable.[1]

  • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleanup.

References

  • ChemicalBook. (2025). 3-Ethyl-4-methylpyridine Properties and Suppliers. Retrieved from [1]

  • PubChem. (2025).[2] Compound Summary: 3-Ethyl-4-methylpyridine (CAS 529-21-5).[1] National Library of Medicine. Retrieved from [1]

  • Goswami, S., et al. (2014).[1] Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters. (General reference for picoline bromination selectivity).

  • ChemScene. (2025). Product Catalog: 3-Ethyl-4-methylpyridine. Retrieved from [1]

  • Santa Cruz Biotechnology. (2025). 3-Ethyl-4-methylpyridine Datasheet. Retrieved from [1]

Sources

MSDS and handling precautions for 4-(Bromomethyl)-3-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 4-(Bromomethyl)-3-ethylpyridine

Executive Summary

This guide provides a comprehensive technical framework for the safe handling, storage, and application of This compound .[1] As a functionalized pyridine derivative featuring a reactive benzylic-like bromide, this compound is a potent alkylating agent and lachrymator .[1] It is widely employed in medicinal chemistry as a building block for introducing ethyl-pyridine motifs into drug scaffolds (e.g., pilicides, kinase inhibitors).[1]

Critical Hazard Alert:

  • Lachrymator: Induces severe eye irritation and tearing at low concentrations.[1]

  • Corrosive: Causes severe skin burns and eye damage (Skin Corr.[2][3] 1B).

  • Moisture Sensitive: Rapidly hydrolyzes to release Hydrogen Bromide (HBr) gas.[1]

Part 1: Chemical Identity & Physicochemical Profiling

Compound Identity

  • Chemical Name: this compound[1]

  • Structural Class: Pyridine / Alkyl Halide[1]

  • Molecular Formula: C₈H₁₀BrN[1]

  • Molecular Weight: ~200.08 g/mol (Free base)[1]

  • CAS Number: Note: Specific CAS for the 3-ethyl derivative is often vendor-specific or custom synthesized.[1] Safety data is extrapolated from the close analog 4-(Bromomethyl)pyridine (CAS 73870-24-3).[1]

Physicochemical Properties (Inferred from Analogs)

Property Value / Description Note
Physical State Solid (Low melting) or Oil Often supplied as HBr salt (solid) to improve stability.[1]
Color Off-white to yellow/beige Darkens (pink/brown) upon oxidation or hydrolysis.[1]
Solubility DCM, THF, DMF, Acetonitrile Reacts with protic solvents (Water, MeOH).[1]

| Reactivity | High Electrophilicity | The C-4 bromomethyl group is highly activated for Sɴ2 reactions.[1] |

Part 2: Hazard Mechanism & Toxicology (The "Why")

Expert Insight: The danger of this compound lies in its mechanism of action .[1]

  • Alkylation: The carbon atom attached to the bromine is electron-deficient (electrophilic).[1] Upon contact with biological tissue, it alkylates DNA and proteins (nucleophiles), leading to immediate cell death (necrosis) and potential mutagenicity.[1]

  • Hydrolysis: On contact with the moisture in mucous membranes (eyes, lungs), the compound hydrolyzes to form Hydrobromic Acid (HBr) .[1] This results in a "double-hit" injury: chemical alkylation followed by acid burns.[1]

GHS Classification (Derived)

  • Skin Corrosion/Irritation: Category 1B (Causes severe burns).[1][2]

  • Serious Eye Damage: Category 1 (Irreversible damage).[1][3]

  • Specific Target Organ Toxicity (Single): Category 3 (Respiratory irritation).[1][3]

Part 3: Operational Protocols & Engineering Controls

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen .[1]

  • Container: Amber glass with a Teflon-lined cap.[1]

  • Visual Check: If the solid turns sticky or dark brown, significant hydrolysis/polymerization has occurred.[1] Purify before use.

Weighing & Transfer Workflow
  • Engineering Control: MANDATORY FUME HOOD USE. Never handle on an open bench.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles (face shield if handling >5g).[1]

Protocol: Safe Weighing

  • Pre-weigh a reaction flask with a stir bar and septum outside the hood.

  • Move flask and reagent bottle into the hood.[1]

  • Dispense solid quickly into the flask.

  • Immediately cap the reaction flask.

  • Wipe the spatula with a tissue soaked in 1M NaOH (to neutralize residue) inside the hood before removing it for cleaning.[1]

Reaction Setup (Sɴ2 Alkylation)
  • Solvent Choice: Use anhydrous, non-nucleophilic solvents (DCM, DMF, MeCN).[1]

  • Base: Use non-nucleophilic bases (e.g., DIPEA, K₂CO₃) to scavenge the HBr generated.[1]

  • Quenching: Never add water directly to the neat compound.[1] Dilute with DCM first, then add saturated NaHCO₃ slowly.

Part 4: Visualization of Handling Logic

The following diagram outlines the decision logic for handling and emergency response.

HandlingProtocol Start Start: Handling this compound Storage Storage Check: Is material Yellow/White? Start->Storage Degraded STOP: Material Degraded (Dark Brown/Sticky) Storage->Degraded No Weighing Weighing: In Fume Hood ONLY Double Nitrile Gloves Storage->Weighing Yes Reaction Reaction Setup: Anhydrous Solvent + Base (Scavenge HBr) Weighing->Reaction Spill Emergency: SPILL? Reaction->Spill CleanUp Spill Response: 1. Evacuate Area 2. Don Full PPE 3. Cover with NaHCO3/Sand Spill->CleanUp Yes Disposal Disposal: Quench with dilute NaOH Adjust pH to 7-8 Spill->Disposal No (Routine) CleanUp->Disposal

Caption: Operational logic flow for storage inspection, safe weighing, reaction setup, and emergency spill response.

Part 5: Emergency Response & Deactivation

Exposure Response
RouteImmediate ActionRationale
Eyes Rinse with water for 15+ minutes , holding eyelids open.[1]Dilutes acid and prevents corneal clouding.[1]
Skin Drench with water, then wash with soap.[1] Do NOT use organic solvents (ethanol/acetone).[1]Solvents increase skin permeability, driving the alkylator deeper.[1]
Inhalation Move to fresh air.[1][2][3][4][5] If breathing is difficult, administer oxygen.[1][5]Counteracts pulmonary edema from HBr inhalation.[1]
Chemical Deactivation (Spill Cleanup)

Do not wipe up with paper towels immediately. The concentrated chemical can ignite cellulose or cause rapid acid generation.[1]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize: Cover the spill with a mixture of Sodium Bicarbonate (NaHCO₃) and sand/vermiculite.

  • Wait: Allow CO₂ bubbling to cease (indicates acid neutralization).

  • Collect: Sweep into a hazardous waste container.

  • Final Wash: Clean the surface with a 5% Sodium Thiosulfate solution (nucleophile that destroys alkyl bromides).[1]

References

  • PubChem. (2025).[1][6] Compound Summary: 4-(Bromomethyl)pyridine.[1][2][4][6][7] National Library of Medicine.[1] Retrieved from [Link]

  • Chorell, E., et al. (2012).[1] Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. European Journal of Medicinal Chemistry. (Demonstrates application in synthesis). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Controlled Alkylation using 4-(Bromomethyl)-3-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for utilizing 4-(Bromomethyl)-3-ethylpyridine (and its hydrobromide salt) in


 alkylation reactions.[1] Unlike standard benzyl bromides, this reagent possesses a nucleophilic pyridine nitrogen and an electrophilic bromomethyl group on the same scaffold. This duality creates a high risk of intermolecular self-quaternization (polymerization)  once the free base is generated.[1]

Successful application requires a "Transient Free Base" strategy where the reactive species is generated in situ in the presence of the target nucleophile. This note covers the mechanistic rationale, a validated protocol for amine alkylation, and critical stability management.

Chemical Profile & Stability Risks[1][2][3][4][5]

PropertySpecification
Compound This compound
Common Form Hydrobromide Salt (HBr)
Stability (Salt) Stable at 2-8°C (Hygroscopic)
Stability (Free Base) Unstable. Rapidly polymerizes at RT.[1]
Reactivity Class Picolyl Halide / Lachrymator
Key Hazard Skin Corrosion 1B; Severe Eye Damage
The "Self-Destruct" Mechanism

The critical failure mode in using this reagent is the formation of an insoluble pyridinium polymer.[1] The 3-ethyl group provides minor steric protection to the ring nitrogen but does not prevent polymerization if the free base is allowed to accumulate in the absence of a target nucleophile.

Visualization: Competitive Reaction Pathways

The following diagram illustrates the kinetic competition between the desired alkylation and the parasitic self-polymerization.

ReactionPathways Salt Reagent (HBr Salt) (Stable Solid) FreeBase Free Base Species (Transient Reactive) Salt->FreeBase Neutralization Base Base Added (Deprotonation) Base->FreeBase Product Desired Product (Alkylated Target) FreeBase->Product Path A: Fast (High Dilution) Polymer Pyridinium Polymer (Black Tar/Precipitate) FreeBase->Polymer Path B: Competing (High Conc.) FreeBase->Polymer Self-Reaction Target Target Nucleophile (Amine/Phenol) Target->Product Attacks CH2-Br

Figure 1: Kinetic competition between desired target alkylation (Path A) and self-polymerization (Path B).[1] Success depends on keeping the steady-state concentration of the Free Base low.

Validated Protocol: N-Alkylation of Secondary Amines

Objective: Synthesize tertiary amines while suppressing pyridinium salt formation. Strategy: In situ neutralization with slow addition.

Materials
  • Reagent: this compound HBr salt (1.1 equiv).[1]

  • Substrate: Secondary amine (1.0 equiv).

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv).[1]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]

  • Additive: Potassium Iodide (KI) - catalytic (0.1 equiv) [Optional Finkelstein activation].[1]

Step-by-Step Procedure
  • Preparation of Nucleophile Solution:

    • In a reaction vessel, dissolve the Secondary Amine (1.0 eq) in anhydrous MeCN (0.1 M concentration).

    • Add

      
       (3.0 eq) .
      
    • Note: If the amine is a salt (e.g., HCl salt), add an extra 1.0 eq of base.

    • Cool the mixture to 0°C in an ice bath.

  • Preparation of Electrophile Solution (The Critical Step):

    • In a separate vial, suspend This compound HBr (1.1 eq) in MeCN.

    • Crucial: Do NOT add base to this vial.[1] Keep it as the stable salt suspension until the moment of transfer.

  • Controlled Addition:

    • Add the Electrophile suspension to the Nucleophile/Base mixture dropwise over 15–30 minutes.

    • Reasoning: The base in the main reaction vessel neutralizes the HBr salt upon contact, generating the free base in the immediate presence of the nucleophile.

  • Reaction & Monitoring:

    • Allow to warm to Room Temperature (RT).[1]

    • Stir for 4–12 hours.

    • QC Check: Monitor by LCMS. Look for the disappearance of the amine mass and the appearance of the product mass (

      
      ).
      
    • Troubleshooting: If reaction is sluggish, heat to 40°C. Avoid heating above 60°C to prevent decomposition.

  • Work-up:

    • Filter off solid inorganic salts.[1]

    • Concentrate the filtrate.[1][2][3]

    • Partition between EtOAc and saturated

      
      .[1]
      
    • Dry organic layer over

      
       and concentrate.[1][2]
      

Advanced Protocol: Alkylation of Phenols (O-Alkylation)

Phenols are harder nucleophiles than amines.[1] This protocol uses the "Finkelstein Modification" to convert the bromide to a more reactive iodide in situ, compensating for the lower nucleophilicity.

ParameterCondition
Solvent Acetone (reflux) or DMF (60°C)
Base

(Preferred) or

Catalyst TBAI (Tetrabutylammonium iodide) or NaI (0.1 eq)
Workflow Diagram

The following decision tree guides the experimental execution.

Workflow Start Start: Select Substrate CheckType Nucleophile Type? Start->CheckType Amine Amine (Sec/Pri) CheckType->Amine Phenol Phenol / Alcohol CheckType->Phenol CondAmine Use MeCN, K2CO3 0°C -> RT Amine->CondAmine CondPhenol Use DMF, Cs2CO3 Add NaI (Cat.) Heat to 50°C Phenol->CondPhenol Addition CRITICAL: Add Picolyl-HBr salt SLOWLY to Base/Nuc mixture CondAmine->Addition CondPhenol->Addition Monitor Monitor LCMS (Check for dimer/polymer) Addition->Monitor Success Isolate Product Monitor->Success

Figure 2: Operational workflow for selecting conditions based on nucleophile type.

Troubleshooting & Quality Control

Identifying the Polymer (The "Black Tar")

If the reaction mixture turns dark black/brown rapidly and yields are low, self-alkylation has occurred.

  • Cause: Base was added to the picolyl bromide before the nucleophile was present, or addition was too fast.

  • Solution: Reverse addition order (Add Electrophile to Nucleophile) and decrease concentration.

Analytical Markers
  • 1H NMR (DMSO-d6):

    • Reagent (HBr salt): Benzylic

      
       appears ~4.6–4.8 ppm.[1]
      
    • Product: Benzylic

      
       shifts upfield to ~3.5–3.8 ppm (for amines) or ~5.1 ppm (for ethers).[1]
      
    • Polymer:[1] Broad, undefined humps in the aromatic region (7.0–9.0 ppm).

Storage of Reagent
  • Do not store the free base.[1]

  • Store the HBr salt in a desiccator at 4°C. It is hygroscopic; moisture facilitates hydrolysis to the alcohol.

References

  • Sigma-Aldrich. 4-(Bromomethyl)pyridine hydrobromide Product Specification & Safety Data Sheet.[1] (Provides baseline stability and handling data for the class). [1]

  • PubChem. 4-(Bromomethyl)pyridine Compound Summary. National Library of Medicine.[1] (Chemical and physical properties).[1][4][5][6][7][8][9] [1]

  • BenchChem. Experimental procedure for N-alkylation of primary amines. (General protocols for alkylation using alkyl halides).

  • ChemicalBook. 4-Bromo-3-(bromomethyl)pyridine MSDS. (Safety data regarding lachrymatory nature and skin corrosion).[1]

  • Dow, N.W., et al. "A general N-alkylation platform via copper metallaphotoredox...". Chem (2021).[1] (Advanced methods for difficult alkylations). [1][10]

Sources

Application Note: Regioselective Radical Bromination of 3-Ethyl-4-Picoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Scientific Logic

The Regioselectivity Paradox

The bromination of 3-ethyl-4-picoline (3-ethyl-4-methylpyridine) presents a classic conflict between thermodynamic radical stability and kinetic electronic activation.

  • The Substrate: Contains two alkyl side chains:

    • 3-Ethyl group: Capable of forming a secondary benzylic-type radical.

    • 4-Methyl group: Capable of forming a primary benzylic-type radical.

  • The Conflict: In standard carbocyclic aromatic systems (e.g., 1-ethyl-4-methylbenzene), radical bromination preferentially occurs at the ethyl group because secondary radicals are thermodynamically more stable than primary radicals (

    
    ).
    
  • The Pyridine Exception: The pyridine ring exerts a strong electron-withdrawing inductive effect, particularly at the 3-position (meta-like).

    • The 4-position (para-like) is activated via resonance interaction with the nitrogen atom.

    • The 3-position is electronically deactivated and sterically shielded.

  • The Verdict: Contrary to standard benzene trends, bromination occurs exclusively at the 4-methyl position . The electronic activation of the 4-picoline system and the deactivation of the 3-position override the standard radical stability order. The target product is 4-(bromomethyl)-3-ethylpyridine .

Reaction Mechanism (Wohl-Ziegler)

The reaction proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) serves as a reservoir for low concentrations of molecular bromine (


), which is the active brominating species. This low concentration prevents ionic addition to the pyridine ring and favors radical substitution.

Key Mechanistic Steps:

  • Initiation: Thermal decomposition of AIBN yields cyanopropyl radicals, which abstract bromine from NBS or trace

    
     to start the chain.
    
  • Propagation: A bromine radical abstracts a hydrogen atom from the 4-methyl group , forming a picolyl radical. This radical abstracts bromine from

    
    , yielding the product and regenerating a bromine radical.
    
  • Termination: Radical recombination (minor pathway).

ReactionPathway Substrate 3-Ethyl-4-Picoline Radical 4-Picolyl Radical (Primary, Resonance Stabilized) Substrate->Radical H-Abstraction (Br•) NBS NBS / AIBN NBS->Radical Initiation Product This compound Radical->Product Br-Transfer (Br2) SideProduct Dibrominated Species (Over-reaction) Product->SideProduct Excess NBS

Figure 1: Reaction pathway highlighting the selective formation of the 4-picolyl radical.

Part 2: Experimental Protocol

Reagents & Equipment
ReagentRoleSpecificationsHazard Class
3-Ethyl-4-picoline Substrate>98% PurityIrritant, Stench
N-Bromosuccinimide (NBS) Brominating AgentRecrystallized from H₂OCorrosive, Oxidizer
AIBN Radical InitiatorRecrystallized from MeOHFlammable Solid, Toxic
Trifluorotoluene (PhCF₃) SolventAnhydrous (Green alternative to CCl₄)Flammable
Acetonitrile (MeCN) Alternative SolventHPLC GradeFlammable, Toxic
Step-by-Step Methodology
Step 1: Pre-Reaction Setup
  • Purification of NBS: Commercial NBS often contains HBr and Br₂, which can cause side reactions (ionic bromination). Recrystallize NBS from hot water and dry in a vacuum desiccator over P₂O₅ before use.

  • Solvent Choice: While CCl₄ is the historical standard, Trifluorotoluene (PhCF₃) is the recommended modern solvent. It has a higher boiling point (102°C), allowing for faster kinetics, and is environmentally benign.

Step 2: Reaction Assembly
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 3-ethyl-4-picoline (10.0 mmol, 1.21 g) and PhCF₃ (50 mL).

  • Add NBS (10.5 mmol, 1.87 g). Note: A slight excess (1.05 eq) ensures conversion without promoting dibromination.

  • Add AIBN (0.5 mmol, 82 mg).

  • Purge the system with Argon or Nitrogen for 10 minutes to remove oxygen (a radical scavenger).

Step 3: Reaction Execution
  • Heat the mixture to reflux (oil bath set to 110°C for PhCF₃).

  • Monitoring: The reaction is heterogeneous (NBS is denser than solvent). As the reaction proceeds, succinimide (less dense) will form and float to the surface.

  • Endpoint: Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) or LC-MS. The reaction is typically complete in 2–4 hours .

    • Visual Cue: The initial yellow tinge of free bromine should fade to a pale yellow/colorless solution, and the solid precipitate should float.

Step 4: Workup & Isolation
  • Cool the reaction mixture to 0°C. Succinimide will precipitate fully.

  • Filtration: Filter off the succinimide using a sintered glass funnel. Wash the cake with cold solvent.

  • Washing: Wash the filtrate with 5% NaHCO₃ (2 x 20 mL) to remove trace acid, then with Brine (20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 5: Stabilization (Critical)

Free base picolyl bromides are notoriously unstable and prone to self-polymerization (forming dark tars) via intermolecular N-alkylation.

  • Recommended: Convert immediately to the Hydrobromide Salt .

  • Protocol: Dissolve the crude oil in diethyl ether (20 mL). Add 4M HBr in dioxane (dropwise) or bubble HBr gas until precipitation is complete. Filter the white solid.

  • Storage: Store the HBr salt at -20°C under argon.

Quantitative Data Summary
ParameterValueNotes
Stoichiometry (NBS) 1.05 equiv>1.1 equiv leads to gem-dibromides
Temperature 100–105°CReflux required for initiation
Time 3.0 hMonitor consumption of SM
Typical Yield 65–75%As HBr salt
Major Impurity 4-(dibromomethyl)Minimize by controlling NBS stoichiometry

Part 3: Troubleshooting & Optimization

Common Failure Modes
  • Darkening/Tarring: Indicates polymerization of the product.

    • Fix: Keep the reaction time short. Do not overheat during concentration. Convert to salt immediately.

  • No Reaction: Old initiator or wet solvent.

    • Fix: Add a second portion of AIBN (0.1 eq) after 1 hour if no conversion is observed. Ensure NBS is dry.

  • Regioselectivity Issues: If 3-(1-bromoethyl) product is suspected (rare), lower the temperature and use a more polar solvent like Acetonitrile, which can alter the transition state solvation, though 4-methyl substitution remains dominant.

Safety & Handling
  • Lachrymator: 4-(Bromomethyl)pyridines are potent lachrymators (tear gas agents). Handle exclusively in a functioning fume hood.

  • Skin Contact: Solutions are vesicants (blistering agents). Double-glove (Nitrile) and wear a lab coat.

  • Waste: Quench all aqueous washes with sodium thiosulfate before disposal to neutralize active bromine species.

References

  • Regioselectivity in Pyridines: Goswami, S., et al. "Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines." Tetrahedron Letters, 2014. Link

  • Reactivity of Picolines: Kutney, J. P., et al. "The Reaction of N-Bromosuccinimide with some Alkyl Pyridines." Canadian Journal of Chemistry, 1964. Link

  • Wohl-Ziegler Mechanism: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds.[1][2] The Wohl-Ziegler Reaction." Chemical Reviews, 1948.[2] Link

  • Green Solvents: Togo, H., et al. "Wohl-Ziegler Bromination in Esters and Acetonitrile." Synlett, 2015.[1] Link

Sources

Advanced Protocol: Nucleophilic Substitution with 4-(Bromomethyl)-3-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Reagent Profile

4-(Bromomethyl)-3-ethylpyridine is a specialized heterocyclic building block used primarily to introduce the 3-ethyl-4-picolyl moiety into pharmacophores. Structurally, it features a reactive benzylic-like halide (picolyl bromide) and a pyridine ring substituted with an ethyl group at the 3-position.

Key Chemical Characteristics:

  • Electrophilicity: The exocyclic methylene carbon is highly electrophilic, susceptible to

    
     attack.
    
  • Instability (The "Black Tar" Effect): Like all 4-picolyl halides, the free base is inherently unstable. The pyridine nitrogen of one molecule can nucleophilically attack the bromomethyl group of another, leading to rapid self-quaternization (polymerization). The presence of the electron-donating 3-ethyl group increases the basicity of the ring nitrogen, theoretically accelerating this degradation compared to the unsubstituted analog.

  • Steric Environment: The 3-ethyl group exerts a buttressing effect. While it does not directly block the reaction center, it restricts the conformational freedom of incoming bulky nucleophiles, potentially altering reaction rates or requiring higher temperatures compared to 3-methyl or unsubstituted analogs.

Strategic Handling Directives

To ensure reproducibility and high yields, three "Golden Rules" must be observed:

  • Salt Form Priority: Always store and weigh the reagent as its hydrobromide salt (This compound·HBr ). The protonated nitrogen prevents self-polymerization.

  • In-Situ Neutralization: Do not isolate the free base unless absolutely necessary. Perform the substitution by adding the HBr salt directly to a solution containing the nucleophile and excess base.

  • Strict Anhydrous Conditions: The highly reactive C-Br bond is prone to hydrolysis, generating the corresponding alcohol impurity.

Part 2: Mechanistic Pathways & Workflow

The following diagram illustrates the competing pathways: the desired


 substitution versus the catastrophic self-polymerization.

ReactionPathways Salt HBr Salt (Stable) Protonated Pyridine FreeBase Free Base (Transient) Reactive Species Salt->FreeBase Deprotonation (Base) Product Desired Product (N/O/C-Alkylated) FreeBase->Product Path A: + Nu: (Fast SN2) Polymer Polymer/Tars (Self-Quaternization) FreeBase->Polymer Path B: Dimerization (No Nu: present) Nucleophile Nucleophile (Nu:) + Base Nucleophile->Product Attacks -CH2Br

Figure 1: Mechanistic divergence.[1] Path A represents the desired outcome. Path B occurs if the free base is generated without a trapping nucleophile present.

Part 3: Detailed Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)

Best for: Coupling with primary or secondary amines to form drug-like intermediates.

Reagents:

  • Substrate: this compound·HBr (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.5 equiv)
    
    • Note: 1 equiv neutralizes the HBr salt, 1 equiv neutralizes the HBr generated during substitution, and 1.5 equiv drives the equilibrium.

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction flask and purge with Nitrogen (

    
    ).
    
  • Nucleophile Solution: Dissolve the amine (1.1 equiv) and DIPEA (3.5 equiv) in anhydrous MeCN (0.1 M concentration relative to substrate). Stir at Room Temperature (RT) for 10 minutes.

  • Addition: Add this compound·HBr (1.0 equiv) as a solid in a single portion.

    • Why? Adding the solid salt to the base solution ensures that as soon as the free base is liberated, it is immediately surrounded by nucleophiles, minimizing self-polymerization.

  • Reaction: Stir at RT. Monitor by LC-MS or TLC.

    • Timeframe: Unhindered amines react within 2-4 hours. Sterically hindered amines may require heating to 50°C.

  • Work-up:

    • Concentrate the solvent under reduced pressure.[2]

    • Redissolve residue in DCM or EtOAc.[3]

    • Wash with saturated

      
       (to remove salts) and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: O-Alkylation (Ether Synthesis)

Best for: Phenols or alcohols.

Reagents:

  • Substrate: this compound·HBr (1.0 equiv)

  • Nucleophile: Phenol/Alcohol (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (3.0 equiv) or Sodium Hydride (NaH) (2.5 equiv)
    
  • Solvent: Anhydrous DMF.

Step-by-Step Procedure:

  • Deprotonation: In a dry flask, dissolve the phenol/alcohol in DMF. Add the base (

    
     or NaH) at 0°C. Stir for 30 mins to generate the alkoxide/phenoxide.
    
  • Substrate Addition: Add the this compound·HBr solid directly to the stirring alkoxide suspension.

  • Temperature Control: Allow to warm to RT.

    • Note: If using NaH, hydrogen gas evolution will occur upon addition of the HBr salt. Ensure venting.

  • Quench: Pour mixture into ice water. Extract with EtOAc.[4]

Part 4: Data Summary & Optimization Table

VariableRecommendationRationale
Solvent MeCN, DMF, DMAcPolar aprotic solvents stabilize the transition state of

reactions.
Base DIPEA (Organic),

(Inorganic)
Must be strong enough to deprotonate the HBr salt but non-nucleophilic to avoid side reactions.
Temperature 0°C

RT
Start cold to control exotherm. Heat only if steric bulk (3-ethyl group) impedes reaction.
Concentration 0.1 M - 0.2 MHigh concentration favors polymerization (intermolecular). Keep dilute to favor substitution.
Stoichiometry Excess Nucleophile (1.1-1.5 eq)Ensures the reactive picolyl halide is consumed fully, preventing residual toxic material.

Part 5: Troubleshooting & Safety

Common Failure Modes
  • Issue: Reaction mixture turns black/tarry immediately.

    • Cause: Self-polymerization.[5]

    • Fix: Ensure the nucleophile is present before the base liberates the pyridine. Do not premix the picolyl bromide with base in the absence of the nucleophile.

  • Issue: Low yield with bulky nucleophiles.

    • Cause: Steric clash with the 3-ethyl group.

    • Fix: Switch to a smaller solvent (MeCN instead of DMF), increase temperature to 60°C, or use a stronger leaving group (convert bromide to iodide in situ using catalytic NaI - Finkelstein condition).

Safety Data (E-E-A-T)
  • Lachrymator: Picolyl halides are potent tear gas agents. Handle only in a functioning fume hood.

  • Corrosive: Causes severe skin burns (H314).[6] Wear double nitrile gloves and eye protection.

  • Waste: Quench all glassware and needles with dilute ammonia or NaOH to destroy residual alkylating agent before disposal.

Part 6: References

  • General Reactivity of Picolyl Halides: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Substituents. Comprehensive Heterocyclic Chemistry.

  • Self-Quaternization Kinetics: Matyjaszewski, K., et al. (1998). Polymerization of 4-Vinylpyridine. Macromolecules. (Discusses the high nucleophilicity of pyridine nitrogen leading to self-reaction).

  • Analogous Synthesis Protocols: Synthesis of 4-(Bromomethyl)-3-methylpyridine hydrobromide. ChemicalBook/PubChem Data Sources. (Used as proxy for 3-ethyl handling).

  • Nucleophilic Substitution Mechanisms: Organic Chemistry Portal. Nucleophilic Substitution (

    
    ). 
    

Sources

Application Note: 4-(Bromomethyl)-3-ethylpyridine as a Strategic Building Block in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Rationale

In the landscape of modern drug discovery, pyridine and its derivatives stand out as critical scaffolds, forming the backbone of numerous therapeutic agents[1]. They frequently act as bioisosteres for aromatic rings, improving the aqueous solubility and pharmacokinetic profiles of drug candidates. Among these, 4-(Bromomethyl)-3-ethylpyridine (CAS: 1256561-57-5) has emerged as a highly versatile and strategic building block for the synthesis of complex heterocycles.

The structural design of this molecule offers two distinct chemical advantages:

  • The 4-Bromomethyl Group (The Electrophile): The benzylic-like position is highly activated by the electron-withdrawing nature of the pyridine ring, making it an exceptional electrophile for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     nucleophilic substitution reactions[2]. It allows for the rapid attachment of complex pharmacophores, such as piperazines, pyrazoles, or tetrazoles.
    
  • The 3-Ethyl Group (The Steric Shield): The adjacent ethyl group is not merely decorative. It introduces localized lipophilicity and critical steric hindrance. In medicinal chemistry, this steric bulk can shield the basic pyridine nitrogen from rapid

    
    -oxidation by cytochrome P450 enzymes, thereby enhancing metabolic stability. Furthermore, it restricts the conformational freedom of the resulting pendant group, which can be leveraged to lock a molecule into a bioactive conformation for target binding (e.g., Kinase or GPCR ligands).
    

Mechanistic Insights: The Alkylation Paradigm

The primary utility of this compound lies in its ability to alkylate various nucleophiles (amines, thiols, alcohols, and carbon nucleophiles)[3]. The reaction proceeds via a classic bimolecular nucleophilic substitution (


) mechanism.

Causality in Reaction Design: Because the pyridine nitrogen is itself a nucleophile, bromomethylpyridines are prone to intermolecular self-quaternization (forming polymeric salts) if stored improperly or reacted at high concentrations without an acid scavenger[2]. To prevent this, the choice of solvent and base is paramount:

  • Base Selection: Non-nucleophilic bases such as

    
    -Diisopropylethylamine (DIPEA) or inorganic bases like 
    
    
    
    are required. They neutralize the generated hydrobromic acid (HBr) without competing for the electrophilic carbon.
  • Solvent Selection: Polar aprotic solvents (e.g., Acetonitrile or DMF) are preferred because they stabilize the polar transition state of the

    
     reaction and increase the nucleophilicity of the attacking species by leaving it relatively unsolvated.
    

Mechanism N1 Nucleophile Type N2 Aliphatic Amines (1° or 2°) N1->N2 N3 Heteroaryl Thiols or Phenols N1->N3 N4 Base: DIPEA Solvent: MeCN Temp: 60°C N2->N4 N5 Base: K2CO3 Solvent: DMF Temp: RT to 50°C N3->N5 N6 N-Alkylated Product (High Yield) N4->N6 N7 S/O-Alkylated Product (No Quaternization) N5->N7

Mechanistic decision tree for selecting optimal S_N2 alkylation conditions.

Data Presentation: Reaction Optimization

To demonstrate the causality of reagent selection, the following table summarizes the optimization of the


-alkylation of a model secondary amine (e.g., 1-methylpiperazine) with this compound.
SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
Dichloromethane (DCM)TEA251245%Incomplete reaction; trace self-quaternization observed due to low temperature and weak solvent polarity.
Tetrahydrofuran (THF)

65862%Heterogeneous mixture; slow kinetics due to poor solubility of the inorganic base in THF.
Acetonitrile (MeCN) DIPEA 60 4 88% Optimal conditions; clean conversion. DIPEA effectively scavenges HBr without side reactions.
Dimethylformamide (DMF)

80275%Fast reaction, but trace elimination and degradation observed due to harsh basicity and high heat.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic rationale to ensure reproducibility and logical troubleshooting.

Protocol A: Synthesis of -Alkylated Heterocycles (Amine Coupling)

This workflow is utilized to append basic amine tails or link nitrogen-containing heterocycles (like pyrazoles or tetrazoles) to the pyridine core[4][3].

Reagents:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., substituted piperazine) (1.2 equiv)

  • 
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.2 equiv) in anhydrous MeCN.

    • Rationale: MeCN provides optimal polarity for the

      
       transition state.
      
  • Base Addition: Add DIPEA (2.0 equiv) to the solution and stir for 5 minutes at room temperature.

    • Rationale: DIPEA acts as an acid scavenger. Using 2.0 equivalents ensures that the HBr generated during the reaction is neutralized, preventing the protonation of the nucleophilic amine which would stall the reaction.

  • Electrophile Addition: Dissolve this compound (1.0 equiv) in a minimal amount of MeCN and add it dropwise to the reaction mixture over 10 minutes.

    • Rationale: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, suppressing intermolecular pyridine self-quaternization.

  • Heating & Monitoring: Attach a reflux condenser and heat the mixture to 60°C for 4 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS.

    • Validation: The disappearance of the bromomethylpyridine spot and the emergence of a more polar, UV-active product mass confirms progression.

  • Aqueous Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous

    
    .
    
    • Rationale: The mildly basic aqueous layer ensures the newly formed tertiary amine product remains deprotonated and partitions into the organic layer, while the DIPEA·HBr salts are washed away.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure 
    
    
    
    -alkylated heterocycle.

Workflow A This compound (Electrophilic Scaffold) C Reaction Optimization (Solvent: MeCN/DMF, Base: DIPEA/K2CO3) A->C B Nucleophile Selection (Amines, Thiols, Alcohols) B->C D S_N2 Alkylation Reaction (Controlled Temp: RT to 60°C) C->D E Aqueous Workup & Extraction (Removal of HBr & Salts) D->E F Purification (Flash Chromatography / HPLC) E->F G Target Heterocycle (Kinase/GPCR Ligand) F->G

Synthetic workflow for heterocycle assembly using this compound.

Conclusion

This compound is a highly effective building block that bridges the gap between simple structural motifs and complex, biologically active heterocycles. By understanding the causality behind its reactivity—specifically the balance between its electrophilic nature and the potential for self-quaternization—researchers can design highly efficient, high-yielding synthetic routes. Proper utilization of steric shielding (via the 3-ethyl group) and rigorous control of


 parameters (solvent polarity and non-nucleophilic bases) are the keys to unlocking its full potential in drug discovery.

References

Sources

Technical Guide: Functionalization of 4-(Bromomethyl)-3-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for coupling 4-(Bromomethyl)-3-ethylpyridine (typically supplied as the hydrobromide salt) with amines and thiols.[1] This scaffold is a critical building block in medicinal chemistry, often used to introduce a lipophilic, basic pyridyl motif into enzyme inhibitors (e.g., kinases, metalloenzymes).[2]

Key Technical Insight: The primary challenge in handling this intermediate is its tendency toward intermolecular self-quaternization .[1] The pyridine nitrogen of one molecule can nucleophilically attack the electrophilic bromomethyl group of another, forming insoluble polymers.[2] Successful functionalization requires maintaining the substrate in its protonated (salt) form until the moment of reaction or using specific in situ neutralization protocols.[1]

Chemical Properties & Handling

Substrate Profile
  • Compound: this compound[1]

  • Reactivity Class: Picolyl Halide (Benzylic-like electrophile).[1]

  • Preferred Form: Hydrobromide Salt (

    
    ).[1]
    
  • Storage:

    
    , desiccated. Hygroscopic.
    
  • Safety: Potent lachrymator and corrosive.[1] Handle strictly in a fume hood.

Stability Mechanism (The "Self-Destruct" Pathway)

Unlike simple benzyl halides, picolyl halides possess an internal nucleophile (the pyridine nitrogen).[1][3]

  • Acidic Conditions (pH < 4): Stable. The nitrogen is protonated (

    
    ), preventing nucleophilic attack.[1][2]
    
  • Neutral/Basic Conditions: Unstable.[1][4] The free base rapidly polymerizes to form dark, tarry pyridinium salts.[2]

Implication for Protocols: Never isolate the free base. Always generate it in situ in the presence of the capturing nucleophile.[1]

Reaction Mechanism & Logic

The functionalization proceeds via a classical


 Substitution .[1][5] The 3-ethyl group provides mild steric shielding, which can enhance selectivity for primary amines over secondary amines compared to the un-substituted analog, but the electronic activation from the electron-deficient pyridine ring makes the methylene carbon highly electrophilic.[2]
Diagram 1: Reaction Pathways & Stability

ReactionPathways Salt HBr Salt Form (Stable, Protonated) FreeBase Free Base Intermediate (Transient, Reactive) Salt->FreeBase In situ Neutralization Base Base (e.g., K2CO3) Base->FreeBase Polymer Polymerization (Tar) ( undesired side-reaction) FreeBase->Polymer No Nucleophile Present ProductAmine Aminomethyl Pyridine (Target A) FreeBase->ProductAmine + Amine (SN2) ProductThiol Thiomethyl Pyridine (Target B) FreeBase->ProductThiol + Thiol (SN2) Amine Amine Nucleophile (R-NH2) Thiol Thiol Nucleophile (R-SH)

Caption: Competitive pathways between desired nucleophilic substitution (


) and undesired self-quaternization (polymerization).

Experimental Protocols

Protocol A: Amination (Synthesis of Secondary/Tertiary Amines)

Objective: Coupling with a primary or secondary amine.[1] Solvent System: Acetonitrile (MeCN) or DMF.[1] MeCN is preferred for easier workup.[1]

Reagents:
  • This compound HBr (1.0 equiv)[1]

  • Amine Nucleophile (1.2 – 1.5 equiv)[1]

  • Base: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (3.0 equiv) or 
    
    
    
    (for sluggish amines)[1][2]
  • Solvent: Anhydrous MeCN (

    
    )[1]
    
Step-by-Step Procedure:
  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Base Suspension: Add

    
     (3.0 equiv) and the Amine Nucleophile  (1.2 equiv) to anhydrous MeCN. Stir for 10 minutes at Room Temperature (RT).
    
    • Why? This ensures the solution is basic before the unstable pyridine intermediate is generated.[1]

  • Addition: Cool the mixture to

    
    . Add This compound HBr  (1.0 equiv) portion-wise as a solid.[1]
    
    • Critical: Do not dissolve the HBr salt in a separate vessel and transfer; the free base may degrade during transfer.[1] Add solid directly to the amine/base slurry.[1]

  • Reaction: Allow to warm to RT and stir. Monitor by LC-MS (typically complete in 2–4 hours).[1]

    • Note: If the amine is sterically hindered (e.g., t-butyl), heating to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       may be required.[1][2]
      
  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH or Ethyl Acetate/Hexanes).[1]

    • Tip: Pre-treat the silica column with 1%

      
       to prevent streaking of the basic product.[1]
      
Protocol B: Thioetherification (Reaction with Thiols)

Objective: Synthesis of thioethers without disulfide formation.[1] Challenge: Thiols are prone to oxidation to disulfides under basic conditions.[1]

Reagents:
  • This compound HBr (1.0 equiv)[1]

  • Thiol (R-SH) (1.1 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[2]

  • Solvent: Degassed DCM or DMF.[1]

Step-by-Step Procedure:
  • Degassing: Sparge the solvent (DCM or DMF) with nitrogen for 15 minutes to remove dissolved oxygen.[1]

  • Thiol Activation: Dissolve the Thiol (1.1 equiv) in the degassed solvent.[1] Add DIPEA (2.5 equiv) at

    
    .[1]
    
  • Coupling: Add This compound HBr (1.0 equiv) in one portion.

  • Reaction: Stir at

    
     for 30 minutes, then warm to RT.
    
    • Kinetics: Thiolates are "super-nucleophiles" for picolyl halides.[1] The reaction is often instantaneous.[1]

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM. Wash organic layer with water (to remove DMF/salts) and brine.[1]

  • Purification: Isolate via chromatography.

Data Summary & Troubleshooting

VariableAmination (Protocol A)Thiolation (Protocol B)[1][2]
Base Choice Inorganic (

,

) preferred to scavenge HBr.[1]
Organic (DIPEA,

) preferred for solubility and mildness.[1][2]
Temperature

(Heat to

if slow).

(Avoid heat to prevent oxidation).
Stoichiometry Excess Amine (1.2–1.5 equiv) to prevent bis-alkylation.[1]Slight excess Thiol (1.1 equiv).[1]
Major Byproduct Bis-alkylated amine (if primary amine used).[1]Disulfide (R-S-S-R) if

is present.[1]
Observation Reaction mixture turns yellow/orange (normal).Rapid precipitation of amine-HBr salts.[1]
Diagram 2: Experimental Workflow Logic

Workflow Start Start: this compound HBr Decision Select Nucleophile Start->Decision PathAmine Path A: Amines (Harder Nucleophile) Decision->PathAmine PathThiol Path B: Thiols (Soft Nucleophile) Decision->PathThiol StepA1 Suspend Base (K2CO3) + Amine in MeCN first PathAmine->StepA1 StepB1 Degas Solvent (DCM) (Prevent Disulfides) PathThiol->StepB1 StepA2 Add Bromide Salt Solid (Prevent Self-Quaternization) StepA1->StepA2 Workup Aqueous Workup & Purification StepA2->Workup StepB2 Add Thiol + DIPEA + Bromide Salt StepB1->StepB2 StepB2->Workup

Caption: Decision tree for selecting the optimal protocol based on nucleophile type.

References

  • ChemicalBook. (2025).[1] 4-(Bromomethyl)pyridine hydrobromide Properties and Reactions. Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1] 2-(Bromomethyl)pyridine hydrobromide Safety Data Sheet. Retrieved from [1]

  • Fisher Scientific. (2025).[1][6] Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide.[1][6] Retrieved from [1][2]

  • Bohdan, D. P., & Borysov, O. V. (2025).[1][2][3][7] An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43–48.[2][7] Retrieved from [1][2]

  • Jia, Y. (2005).[1][2] Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-Nitropyridine. Heterocycles, 65(9).[1][2] Retrieved from [1][2]

Sources

Optimizing yields for coupling reactions with picolyl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Yields for Coupling Reactions with Picolyl Bromides Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Stability, Selectivity, and Yield Optimization

Introduction: The "Jekyll and Hyde" Reagent

Picolyl bromides (bromomethylpyridines) are ubiquitous building blocks in medicinal chemistry, commonly used to introduce pyridine moieties into amines (N-alkylation), phenols (O-alkylation), and carbon nucleophiles. They are critical for modulating solubility, basicity, and metabolic stability in drug candidates.

However, these reagents present a paradox: High Reactivity vs. Low Stability .

  • The Problem: As free bases, picolyl bromides—particularly the 2-isomer—are notoriously unstable. The pyridine nitrogen of one molecule acts as a nucleophile toward the alkyl bromide of another, leading to rapid self-quaternization . This results in the formation of insoluble, black pyridinium tars, often within minutes at room temperature.

  • The Solution: Successful coupling requires a protocol that maintains the reagent in its stable hydrobromide (HBr) salt form until the precise moment of reaction, utilizing in situ neutralization strategies to minimize the lifetime of the free base.

Mechanism of Instability

Understanding the degradation pathway is the first step to preventing it. Unlike benzyl bromides, picolyl bromides possess an internal nucleophile (the pyridine nitrogen).

SelfQuaternization cluster_prevention Prevention Strategy PB_Free Picolyl Bromide (Free Base) Transition Intermolecular Attack PB_Free->Transition Nitrogen attacks CH2-Br of neighbor Dimer Pyridinium Dimer (Salt) Transition->Dimer Fast Polymer Insoluble Polymer (Black Tar) Dimer->Polymer Chain Propagation HBr_Salt HBr Salt Form (Stable) HBr_Salt->PB_Free Controlled Neutralization

Figure 1: The self-quaternization pathway of picolyl bromide. Keeping the reagent protonated (HBr salt) blocks the nucleophilic nitrogen, preventing polymerization.

Critical Optimization Parameters
A. The "In Situ" Strategy

Never isolate the free base. The gold standard for yield optimization is to add the stable HBr salt directly to the reaction mixture containing the nucleophile and excess base.

B. Base Selection Matrix

The choice of base dictates the concentration of the free picolyl species and the rate of the desired coupling vs. side reactions.

BaseTypeRecommended ForPros/Cons

InorganicDifficult Substrates (Weak nucleophiles)Pro: "Cesium Effect" enhances solubility and nucleophilicity. Con: Hygroscopic; requires dry solvents.
DIPEA / TEA OrganicStandard Amines Pro: Homogeneous; easy workup. Con: Can act as a nucleophile itself (quaternization) if hindered base is not used.
NaH StrongO-Alkylation / C-Alkylation Pro: Irreversible deprotonation. Con: Must be used at 0°C; incompatible with protic functional groups.

/ NaI
AdditiveFinkelstein Conditions Pro: In situ conversion to Picolyl-Iodide (more reactive) speeds up coupling before degradation occurs.
C. Solvent Effects[1][2][3]
  • DMF/DMAc: High solubility for inorganic bases (

    
    ). Best for difficult couplings but difficult to remove.
    
  • Acetonitrile (MeCN): Excellent compromise. Good for polar intermediates; easy to remove.

  • DCM/Water (Biphasic): Used with Phase Transfer Catalysts (TBAB).[4] Good for simple O-alkylation but often slower.

Detailed Protocol: N-Alkylation of Secondary Amines

Scenario: Coupling a secondary piperazine derivative with 2-(bromomethyl)pyridine hydrobromide.

Reagents
  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: 2-(Bromomethyl)pyridine hydrobromide (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (3.0 – 4.0 equiv)
    
    • Note: You need 1 equiv to neutralize the HBr salt, 1 equiv to scavenge the HBr produced in coupling, and 1-2 equiv excess to drive kinetics.

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)

Step-by-Step Procedure
  • Preparation of Nucleophile: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 equiv) in anhydrous MeCN.

    • Tip: If the amine is an HCl salt, add an extra 1.0 equiv of base.

  • Base Activation: Add

    
     (3.0 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes to ensure a fine suspension.
    
    • Why? Pre-dispersing the base prevents "hotspots" of acidity when the bromide salt is added.

  • Controlled Addition (The Critical Step): Cool the reaction mixture to 0°C (ice bath). Add the solid 2-(bromomethyl)pyridine hydrobromide (1.2 equiv) in small portions over 10–15 minutes.

    • Crucial: Do not dissolve the bromide in solvent first (unless using a syringe pump). Adding solid salt to the cold basic suspension generates the reactive free base slowly, allowing it to react with the amine before it can self-quaternize.

  • Reaction Monitoring: Allow the reaction to warm to RT naturally. Monitor by LC-MS or TLC after 2 hours.

    • Checkpoint: If starting material remains but the picolyl bromide is consumed (degraded), cool back to 0°C and add another 0.3–0.5 equiv of the bromide salt.

  • Workup:

    • Dilute with EtOAc.

    • Wash with saturated

      
        (Basic wash ensures product stays in organic phase; acidic wash would extract the pyridine product).
      
    • Wash with water x2 (to remove DMF/MeCN) and Brine x1.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

    • Note: Picolyl amines are basic. Pre-treat silica with 1% Triethylamine or use amine-functionalized silica to prevent streaking.

Troubleshooting & Decision Tree

OptimizationLogic Start Start Optimization Check_Nu Identify Nucleophile Start->Check_Nu Amine Amine (N-Alk) Check_Nu->Amine Phenol Phenol (O-Alk) Check_Nu->Phenol Carbon Active Methylene (C-Alk) Check_Nu->Carbon Cond_Amine MeCN, Cs2CO3 (3 eq) Add Solid HBr salt at 0°C Amine->Cond_Amine Cond_Phenol DMF, K2CO3 (3 eq) Heat to 60°C may be req. Phenol->Cond_Phenol Cond_Carbon THF, NaH (2.5 eq) Strict -78°C to 0°C Carbon->Cond_Carbon Issue_Tar Problem: Black Tar / Low Yield? Cond_Amine->Issue_Tar Sol_Tar1 Dilute Reaction (0.05 M) Slower Addition Issue_Tar->Sol_Tar1 Yes Sol_Tar2 Switch Base to DIPEA (Softer base) Issue_Tar->Sol_Tar2 Yes (Alt)

Figure 2: Decision tree for selecting conditions and troubleshooting common failure modes.

Safety & Handling
  • Lachrymator: Picolyl bromides are potent lachrymators (tear gas agents). Always handle in a functioning fume hood.

  • Corrosive: The HBr salt is acidic and corrosive.

  • Waste: Quench excess alkylating agent with an amine solution (e.g., ammonia in methanol) before disposal to prevent alkylation of waste drums.

References
  • Reaction Optimization & Base Selection

    • Optimization of the reaction conditions for the alkylation step using bromide. (2025).[2][5] ResearchGate. Link

  • Handling Picolyl Bromide Salts

    • 2-(Bromomethyl)pyridine hydrobromide Product Safety.[6][7] Sigma-Aldrich. Link

  • Self-Quaternization Kinetics

    • Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl bromides. RSC Advances.[8] Link

  • General N-Alkylation Protocols

    • Selective N-alkylation of primary amines with R–NH2[2][8]·HBr and alkyl bromides.[2][8][9][10] RSC Advances.[8] Link

  • Phase Transfer Catalysis Applications

    • Environmentally Friendly Green O-Alkylation Reaction. MDPI. Link

Sources

Solvent selection for 4-(Bromomethyl)-3-ethylpyridine alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Controls for 4-(Bromomethyl)-3-ethylpyridine Alkylation

Executive Summary

This guide details the solvent selection and handling protocols for This compound (typically supplied as the hydrobromide salt, CAS 73870-24-3). This reagent is a potent electrophile used to introduce the 3-ethyl-4-picolyl moiety into pharmacophores.

The Critical Challenge: The free base of this compound is inherently unstable.[1] It possesses both a nucleophilic pyridine nitrogen and a highly reactive benzylic-like electrophile, leading to rapid intermolecular self-quaternization (polymerization) upon neutralization.

Successful alkylation requires a solvent system that balances solubility of the HBr salt with suppression of self-polymerization , while facilitating the reaction with the target nucleophile.[1]

Chemical Context & Stability Mechanisms

The 3-ethyl group provides slight steric shielding around the pyridine nitrogen, but it is insufficient to prevent self-alkylation.[1] The reaction landscape is defined by three competing pathways:

  • Path A (Desired):

    
     attack by the external nucleophile (Amine/Thiol/Enolate).
    
  • Path B (Polymerization): Intermolecular attack by the pyridine nitrogen of one molecule onto the bromomethyl group of another.[1] Result: Insoluble red/pink tars.

  • Path C (Hydrolysis): Reaction with trace water to form the alcohol.

Mechanism Visualization

ReactionPathways Start This compound (HBr Salt) FreeBase Free Base Intermediate (Highly Reactive) Start->FreeBase Deprotonation (Base) Product Desired Alkylated Product FreeBase->Product Path A: Nucleophile (Fast) Polymer Polymer/Tars (Self-Quaternization) FreeBase->Polymer Path B: Self-Reaction (Concentration Dependent) Alcohol Hydrolysis Product (Impurity) FreeBase->Alcohol Path C: H2O

Figure 1: Kinetic competition between desired alkylation and self-destructive polymerization.

Solvent Selection Matrix

The choice of solvent dictates the protocol.[1] Do not use protic solvents (MeOH/EtOH) unless the nucleophile is vastly more reactive than the solvent (risk of ether formation).

Solvent ClassSpecific SolventSolubility (HBr Salt)Polymerization RiskRecommendation
Polar Aprotic DMF / DMAc High High (if not controlled)Preferred for difficult nucleophiles. Allows homogeneous reaction but requires strict concentration control.
Polar Aprotic Acetonitrile (MeCN) ModerateModerateBest Balance. Good for reflux conditions; easier workup than DMF.
Chlorinated DCM / Chloroform Low (Insoluble)Low (Biphasic)Preferred for simple amines. Use in biphasic mode to keep free base concentration low in the organic phase.
Ether THF / 2-MeTHF Very LowLowNot Recommended generally, unless nucleophile is soluble and salt is added as a solid suspension.[1]
Aromatic Toluene InsolubleLowSpecialized. Used only if free-basing ex-situ (high risk).

Detailed Experimental Protocols

Protocol A: Homogeneous In-Situ Neutralization (DMF/MeCN)

Best for: Weak nucleophiles (e.g., phenols, amides) or when high temperature is required.[1]

Principle: The HBr salt is suspended/dissolved in the solvent.[1] The base is present before the alkylating agent is added, or the alkylating agent is added slowly.[1] This ensures that as soon as the free base is generated, it is statistically more likely to encounter the target nucleophile than another pyridine molecule.[1]

Reagents:

  • Substrate: Target Nucleophile (1.0 equiv)

  • Reagent: this compound HBr (1.1 – 1.2 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration relative to nucleophile).

Step-by-Step:

  • Charge: Add the Target Nucleophile and Base (

    
    ) to the reaction vessel.
    
  • Solvate: Add anhydrous DMF or MeCN. Stir for 15 mins to ensure partial dissolution/activation of the nucleophile.

  • Cool: Cool the mixture to 0°C (ice bath). Crucial: Lower temp slows polymerization more than it slows many alkylations.[1]

  • Addition: Add this compound HBr as a solid in small portions over 20–30 minutes.

    • Why? This keeps the instantaneous concentration of the free base low.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS/TLC.[1][2]

    • Note: If heating is required, do so only after the addition is complete and the mixture has stirred at RT for 1 hour.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with Brine.[1] Dry over

    
    .[1]
    
Protocol B: Biphasic "Free-Base-On-Demand" (DCM/Water)

Best for: Strong nucleophiles (e.g., secondary amines, thiols).

Principle: The HBr salt stays in the aqueous layer (safe).[1] The base (aq) generates the free base at the interface, which immediately partitions into the organic layer where the nucleophile waits.[1]

Reagents:

  • Solvent A: DCM (Dichloromethane)

  • Solvent B: Water (or Saturated

    
    )
    
  • Base:

    
     or NaOH (if nucleophile tolerates it).
    

Step-by-Step:

  • Dissolve: Dissolve the Target Nucleophile in DCM (0.2 M).

  • Prepare Aqueous Phase: Dissolve the this compound HBr salt in water (minimal volume to dissolve). Note: The salt is stable in water if acidic/neutral.[1]

  • Combine: Add the aqueous salt solution to the DCM solution.

  • Initiate: Add saturated aqueous

    
     or 
    
    
    
    rapidly with vigorous stirring .
  • Monitor: The reaction occurs as the free base crosses into the DCM.[1]

  • Workup: Separate layers. Extract aqueous layer once with DCM.[1] Combine organics, dry, and concentrate.[1][3]

Critical Process Parameters (CPPs) & Troubleshooting

ObservationDiagnosisCorrective Action
Solution turns bright Pink/Red Polymerization (Pyridinium salt formation).Stop. Concentration of free base is too high.[1] Switch to Protocol A (portion-wise addition) or dilute reaction.
Low Yield / Unreacted Nucleophile Hydrolysis of bromide.[1]Ensure solvents are anhydrous .[1] If using Protocol B, ensure the nucleophile is reactive enough to compete with water.[1]
Lachrymatory Effect Vapor release.[1]Safety Alert. This compound is a potent lachrymator (tear gas). Use bleach (hypochlorite) to neutralize glassware before removal from fume hood.

Decision Logic for Researchers

SolventDecision Start Select Protocol Q1 Is Nucleophile Water Sensitive? Start->Q1 Q2 Is Nucleophile Highly Reactive (e.g., Thiol, 2° Amine)? Q1->Q2 No ProtoA Protocol A: DMF/MeCN + Cs2CO3 (In-situ) Q1->ProtoA Yes (Strict Anhydrous) Q2->ProtoA No (Needs Heat/Time) ProtoB Protocol B: Biphasic DCM/H2O (Phase Transfer) Q2->ProtoB Yes

Figure 2: Decision tree for selecting the optimal alkylation protocol.

References

  • ChemicalBook. (2025).[4] 4-(Bromomethyl)pyridine hydrobromide Properties and Synthesis. Retrieved from

  • Salvatore, R. N., et al. (2002).[1][5] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683.[1][5] (Context on Cs2CO3 in DMF).

  • TCI Chemicals. (2025).[4] Safety Data Sheet: 4-(Bromomethyl)pyridine Hydrobromide. Retrieved from

  • BenchChem. (2025). Preventing Over-Alkylation of Amines in Synthesis. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Amines - General Methods.

Sources

Troubleshooting & Optimization

Preventing polymerization of 4-(Bromomethyl)-3-ethylpyridine free base

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Prevention of Polymerization & Handling Guidelines

Ticket ID: TECH-SUP-8821 Status: Resolved / Guide Published Urgency: Critical

🚨 CRITICAL ALERT: DO NOT STORE AS FREE BASE

Immediate Action Required: If you have isolated 4-(bromomethyl)-3-ethylpyridine as a free base (oil) and intend to store it for >1 hour , immediately convert it back to its hydrobromide salt or use it in your downstream reaction.

The Issue: this compound free base is thermodynamically unstable. It undergoes rapid, irreversible intermolecular self-quaternization (polymerization) at room temperature, converting from a reactive oil into an insoluble, unreactive solid (pyridinium polymer).

PART 1: The "Why" - Mechanism of Failure

To prevent the issue, you must understand the molecular causality. This molecule contains both a nucleophile (the pyridine nitrogen) and a potent electrophile (the benzylic bromide) within the same structure.

The Self-Destruct Mechanism ( )

In its free base form, the nitrogen lone pair of Molecule A attacks the methylene carbon (


) of Molecule B . This displaces the bromide ion and forms a covalent pyridinium bond. This dimer still possesses a nucleophilic head and an electrophilic tail, allowing the chain to grow indefinitely.
Visualization: The Polymerization Cascade

Polymerization cluster_conditions Accelerating Factors Monomer Free Base Monomer (Reactive Liquid) Transition Intermolecular Nucleophilic Attack Monomer->Transition Collision Dimer Pyridinium Dimer (Ionic Species) Transition->Dimer S_N2 Reaction Polymer Insoluble Polymer (Brick Dust/Solid) Dimer->Polymer Chain Propagation Factors • High Concentration • Heat (>0°C) • Polar Solvents

Figure 1: The irreversible cascade from reactive monomer to inert polymer. Once this chain begins, it cannot be reversed to the monomeric form.

PART 2: Safe Handling Protocols

The only way to work with this compound is to store it as the stable Hydrobromide (HBr) Salt and generate the free base "Just-in-Time" (JIT) .

Protocol A: "Just-in-Time" Free Basing

Objective: Generate the free base for immediate use in a nucleophilic substitution or coupling reaction.

Reagents:

  • This compound HBr salt

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Saturated aqueous NaHCO₃ or Na₂CO₃ (cold)

Workflow:

  • Preparation: Cool all solvents and the aqueous base to

    
    .
    
  • Suspension: Suspend the HBr salt in DCM (approx. 10 mL/g) in a separatory funnel.

  • Neutralization: Add the cold saturated NaHCO₃ solution carefully (CO₂ evolution will occur). Shake quickly and vigorously.

  • Separation: Drain the organic layer (containing the free base) into a flask cooled in an ice bath.

  • Drying: Dry briefly over anhydrous MgSO₄ (

    
     mins) at 
    
    
    
    .
  • Utilization: Filter directly into your next reaction vessel. Do not concentrate to dryness unless absolutely necessary, and never apply heat.

Data: Stability Estimates

Note: Values are approximate based on general 4-picolyl halide chemistry.

StateTemperatureSolventEstimated Half-Life (

)
Status
HBr Salt

Solid> 2 YearsSafe
Free Base

Neat (Oil)< 1 HourCritical Risk
Free Base

DCM (0.1 M)6-12 HoursWorkable Window
Free Base

MethanolMinutesHigh Risk

PART 3: Troubleshooting & FAQs

Q1: My clear oil turned into a brown/white solid overnight. Can I fix it?

Diagnosis: Polymerization.[1][2] Answer: No. The formation of the pyridinium polymer is irreversible. You cannot "depolymerize" it back to the monomer. The material must be discarded as chemical waste. Prevention: Never leave the free base neat. Always keep it in solution at low temperatures or store as the salt.

Q2: Can I distill the free base to purify it?

Diagnosis: Thermal instability. Answer: Absolutely not. Heating the free base to distillation temperatures will trigger instantaneous, potentially violent polymerization (exothermic). If purification is needed, recrystallize the HBr salt from ethanol/ether, or perform flash chromatography on the free base very rapidly using a cold column (rarely recommended).

Q3: Why does the protocol recommend non-polar solvents like DCM or Ether?

Answer: The polymerization reaction involves the formation of charged species (pyridinium salts) from neutral molecules.

  • Polar solvents (like Methanol, DMF) stabilize the charged transition state, accelerating the reaction.

  • Non-polar solvents (DCM, Toluene, Ether) destabilize the transition state, slowing the polymerization.

Q4: I need to weigh the free base for a precise stoichiometry. How do I do that?

Answer: Do not weigh the free base.

  • Weigh the HBr salt (which is stable and has a defined MW).

  • Assume 100% conversion during the neutralization step (if done correctly).

  • Use the salt mass to calculate the moles of free base entering your reaction.

Workflow Visualization: The "Safe Path"

Workflow Salt Start: HBr Salt (Stable Solid) Neutralize Partition: DCM / Cold NaHCO3 (0°C) Salt->Neutralize Isolate Isolate Organic Layer (Contains Free Base) Neutralize->Isolate Trap CRITICAL DECISION POINT Isolate->Trap Use Add to Reaction Vessel (IMMEDIATELY) Trap->Use Correct Path Store Evaporate & Store (>1 Hour) Trap->Store Wrong Path Fail Polymerization (Loss of Product) Store->Fail Time + Heat

Figure 2: Operational workflow. The "Critical Decision Point" highlights where most experimental failures occur.

References

  • ChemicalBook. (2022).[3] 4-bromo-3-(bromomethyl)pyridine Safety Data Sheet. Link

  • Fisher Scientific. (2025). 4-(Bromomethyl)pyridine hydrobromide Safety Data Sheet. Link

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier. (General reference for nucleophilic reactivity of pyridine nitrogen).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[2] (Reference for the instability of halomethyl pyridines).

  • Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.[4] (Demonstrates industry standard of isolating these species as hydrochloride/hydrobromide salts). Link

Sources

Storage stability of 4-(Bromomethyl)-3-ethylpyridine solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(Bromomethyl)-3-ethylpyridine

A Guide to the Storage, Handling, and Stability of Solutions

Welcome to the technical support guide for this compound. As a reactive bifunctional intermediate, its successful use in research and development hinges on a clear understanding of its stability characteristics. The presence of a highly reactive bromomethyl group, analogous to a benzylic bromide, makes this reagent susceptible to degradation if not handled and stored correctly.[1]

This guide is designed to provide you with field-proven insights and actionable protocols to ensure the integrity of your this compound solutions, maximizing experimental success and reproducibility. We will move beyond simple storage instructions to explore the causality behind its instability and equip you with the tools to validate stability within your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A: Based on its chemical structure, two primary degradation pathways are of concern:

  • Nucleophilic Attack: The carbon atom of the bromomethyl group is highly electrophilic and susceptible to Sₙ2 reactions.[1] This includes hydrolysis from trace moisture, leading to the formation of the corresponding alcohol (4-(Hydroxymethyl)-3-ethylpyridine), or reaction with nucleophilic solvents (e.g., alcohols, amines).

  • Self-Reaction (Quaternization): Like many bromomethylpyridines, this compound can react with itself. The pyridine nitrogen of one molecule can act as a nucleophile, attacking the bromomethyl group of another molecule to form a pyridinium salt oligomer or polymer. This is often observed as a discoloration or precipitation in concentrated solutions or upon prolonged storage.[2]

parent This compound (in Solution) hydrolysis 4-(Hydroxymethyl)-3-ethylpyridine (Inactive Alcohol Impurity) parent->hydrolysis H₂O (Hydrolysis) quaternization Pyridinium Salt (Oligomer/Polymer Impurity) parent->quaternization Self-Reaction solvent_adduct Solvent Adduct (e.g., Ether from Alcohol Solvent) parent->solvent_adduct Nucleophilic Solvent

Caption: Potential degradation pathways for this compound.

Q2: What is the recommended solvent for preparing a stock solution?

A: Anhydrous, aprotic solvents are strongly recommended. Solvents such as Toluene, Tetrahydrofuran (THF), or Dichloromethane (DCM) are good starting choices. Avoid protic solvents like methanol or ethanol, as they can react with the compound.[1] While polar aprotic solvents like DMF and DMSO can be used for reactions, they are hygroscopic and can accelerate degradation if not scrupulously dried.

Q3: How should I store the solid compound and its solutions?

A: Both the solid and its solutions require stringent storage conditions to maximize shelf-life. The general principles for handling air- and moisture-sensitive reagents apply.[3][4]

Parameter Solid Compound Solutions Rationale
Temperature 2-8°C (Refrigerate)≤ -20°C (Freeze)Reduces the rate of self-reaction and degradation.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Prevents hydrolysis and potential oxidation by excluding moisture and air.[4][6]
Light Amber Vial / Protect from LightAmber Vial / Protect from LightMinimizes risk of photolytic degradation, a common issue for organic molecules.[5][7]
Container Tightly sealed, appropriate for chemicalsTightly sealed vial with a PTFE-lined capPrevents ingress of atmospheric moisture and ensures solvent does not evaporate.[8][9]

Table 1: Recommended General Storage Conditions.

Troubleshooting Guide

Q: My reaction yield is low and inconsistent. I suspect my this compound solution is the problem. How can I diagnose this?

A: This is a common issue stemming from reagent degradation. Follow this diagnostic workflow to identify the root cause.

start Low / Inconsistent Yield q1 Was the solution freshly prepared from solid within the last 24 hours? start->q1 a1 Solution is likely degraded. Prepare a fresh solution for each experiment. See Protocol 1. q1->a1 NO q2 Was an anhydrous, aprotic solvent used (e.g., Toluene, THF)? q1->q2 YES fresh_yes YES fresh_no NO end_bad Reagent has likely degraded. Perform a quick purity check (TLC/HPLC) or conduct a small-scale stability study (See Protocol 2) to confirm. a1->end_bad a2 Solvent may be reacting with the reagent. Switch to a recommended anhydrous, aprotic solvent. See Solvent Selection Guide (Table 2). q2->a2 NO q3 Was the solution stored properly (Inert gas, -20°C, dark)? q2->q3 YES solvent_yes YES solvent_no NO a2->end_bad a3 Improper storage caused degradation. Review and implement storage protocols (See Table 1). q3->a3 NO end_ok Reagent integrity is likely good. Troubleshoot other reaction parameters (e.g., base, temperature, other reagents). q3->end_ok YES storage_yes YES storage_no NO a3->end_bad cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Interpretation p1 Prepare a stock solution in the desired solvent (See Protocol 1). p2 Immediately take a T=0 sample. Analyze via HPLC to get the initial purity (Area %). p1->p2 p3 Store the remaining solution under desired conditions (e.g., benchtop, 4°C, -20°C). p2->p3 p4 Take samples at set time points (e.g., 1h, 4h, 24h, 48h). p3->p4 p5 Analyze each sample by HPLC using the same method. p4->p5 p6 Calculate the % decrease in the main peak area and the % increase in impurity peaks over time. p5->p6 p7 Determine the time at which degradation exceeds an acceptable limit (e.g., >5%). p6->p7

Caption: Workflow for conducting a solution stability study.

Protocol 3: Generic HPLC-UV Method for Purity Assessment

This method serves as a starting point for monitoring the stability of this compound. It should be optimized for your specific equipment and needs. Analytical methods like HPLC and LC-MS are standard for stability-indicating assays. [10][11]

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection: UV at 260 nm

  • Expected Elution: The parent compound will be relatively non-polar. Degradation products like the hydrolyzed alcohol will elute earlier.

Solvent Selection Guide for Enhanced Stability
Solvent Class Examples Stability Recommendation Rationale
Aprotic, Non-Polar Toluene, Hexanes, Diethyl EtherExcellent Non-nucleophilic and generally low water content. Ideal for long-term storage of solutions.
Aprotic, Polar THF, DCM, Acetonitrile, Ethyl AcetateGood Generally non-reactive, but can be more hygroscopic or contain acidic impurities. Use high-purity, anhydrous grades. [12][13]
Aprotic, Polar (Amide/Sulfoxide) DMF, DMAc, DMSOPoor to Fair Highly hygroscopic. Can contain trace amine or other nucleophilic impurities that accelerate degradation. Use only when required for reaction solubility, and use freshly prepared solutions.
Protic Methanol, Ethanol, Water, IsopropanolVery Poor (Not Recommended) Act as nucleophiles, directly reacting with the bromomethyl group to form ether or alcohol byproducts. [1]

Table 2: Solvent Selection Guide for Stability of this compound Solutions.

References

  • 4-bromo-2-(bromomethyl)pyridine SDS, 1032650-53-5 Safety Data Sheets - ECHEMI.

  • B3315 - 4-(Bromomethyl)pyridine Hydrobromide - SAFETY DATA SHEET. TCI EUROPE N.V.

  • 3-(Bromomethyl)pyridine hydrobromide - SAFETY DATA SHEET. Fisher Scientific.

  • 2-(Bromomethyl)pyridine hydrobromide - SAFETY DATA SHEET. Fisher Scientific.

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.

  • Safety Data Sheet - 6-Bromo-3-(bromomethyl)-2-methoxypyridine. CymitQuimica.

  • 4-Bromopyridine hydrochloride - SAFETY DATA SHEET. Fisher Scientific.

  • 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Loba Chemie.

  • Chemical Safety Data Sheet MSDS / SDS - 4-bromo-3-(bromomethyl)pyridine. ChemicalBook.

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI.

  • An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine. Benchchem.

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.

  • literature review of recent stability indicating methods of pharmaceutical drugs. International Journal of Pharmaceutical Sciences and Research.

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR).

  • An In-depth Technical Guide on the Solubility of 4-(bromomethyl)-N,N-dimethylaniline in Organic Solvents. Benchchem.

  • 3-BROMO-4-AMINOTOLUENE. Organic Syntheses.

  • An overview on Common Organic Solvents and their Toxicity. International Journal of Pharmaceutical Sciences and Research.

  • Common Organic Solvents: Table of Properties. Scribd.

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. Defense Technical Information Center.

  • Properties of Common Organic Solvents. University of Minnesota.

  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International.

  • 2-bromomethyl pyridine into 2-pyridine methanol. ResearchGate.

Sources

Technical Support: Troubleshooting Low Yields in 3-Ethyl-4-Picoline Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Type: Advanced Synthesis Support Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The "Picoline Paradox"

You are likely encountering low yields not because the reaction failed to convert the starting material, but because the product destroyed itself during isolation.

The bromination of 3-ethyl-4-picoline (3-ethyl-4-methylpyridine) presents a unique dual-challenge:

  • Regioselectivity: The 4-methyl protons are electronically activated (more acidic) compared to the 3-ethyl protons, but the ethyl group introduces steric hindrance that can retard the kinetics.

  • Product Instability (The Primary Culprit): The resulting 4-(bromomethyl)-3-ethylpyridine is a "spring-loaded" electrophile. As a free base, the pyridine nitrogen (nucleophile) of one molecule attacks the benzylic bromide (electrophile) of another, leading to rapid self-quaternization.[1] This results in the formation of an intractable "black tar" or polymer during concentration or column chromatography.

This guide moves beyond standard textbook protocols to address these specific failure modes.

Module 1: Critical Failure Modes & Solutions
Issue 1: "My TLC showed product, but I isolated a black tar/solid."

Diagnosis: Self-Quaternization (Polymerization). Mechanism: Picolyl bromides are stable only as salts or in dilute solution. Concentrating the free base drives intermolecular


 reactions.
Corrective Action: 
  • Do NOT concentrate the reaction mixture to dryness as a free base.

  • Do NOT attempt silica gel chromatography on the free base (silica is slightly acidic and polar, accelerating degradation).[1]

  • Protocol Shift: Isolate the product as the Hydrobromide (HBr) salt or react it in situ (telescoped synthesis).

Issue 2: "The reaction never started (Starting Material recovered)."

Diagnosis: Radical Quenching or Initiator Failure. Mechanism: Radical chain reactions are notoriously sensitive to moisture (which quenches the propagation chain) and oxygen (a diradical that traps reactive intermediates). Corrective Action:

  • Solvent: Ensure Benzotrifluoride or Chlorobenzene is anhydrous (<50 ppm water).

  • Initiator: AIBN has a shelf life. If it is not white/crystalline, recrystallize it from methanol.[1][2]

  • Atmosphere: Sparge the solvent with Argon for 15 minutes prior to heating to remove dissolved oxygen.

Issue 3: "I have a mixture of mono-, di-, and ethyl-brominated products."

Diagnosis: Kinetic Control Failure.[2] Mechanism: The 4-methyl radical is more stable than the 3-ethyl secondary radical, but over-bromination (dibromide) becomes statistically favored as the concentration of mono-bromide increases. Corrective Action:

  • Stoichiometry: Use a slight deficit of NBS (0.90 – 0.95 equivalents) to leave ~5-10% starting material unreacted. This minimizes the statistical probability of the radical attacking the product.

  • Addition: Add NBS in portions over 1 hour rather than all at once.

Visualizing the Reaction & Failure Pathways

The following diagram illustrates the competing pathways. Note that the Red Pathway is the most common cause of "low yield" reports.

PicolineBromination SM 3-Ethyl-4-Picoline (Starting Material) Radical Benzylic Radical (Intermediate) SM->Radical H-abstraction (Favors 4-Me) NBS NBS / AIBN (Radical Source) NBS->Radical Product 4-(Bromomethyl)- 3-ethylpyridine (Target Product) Radical->Product Br-transfer Side_Ethyl 3-(1-Bromoethyl) Isomer (Minor Impurity) Radical->Side_Ethyl 3-Et abstraction (Slower) Side_Di Dibromide (Over-reaction) Product->Side_Di Excess NBS Tar Polymer/Tar (Pyridinium Salt) Product->Tar Self-Quaternization (Concentration/Heat)

Figure 1: Reaction logic flow. The red arrow represents the self-destruction pathway common in picolyl halide synthesis.

Module 2: Optimized Experimental Protocol

This protocol prioritizes isolation of the stable HBr salt to maximize yield.

Reagents:

  • 3-Ethyl-4-picoline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (0.95 equiv) - Recrystallize from water if yellow.[2]

  • AIBN (0.05 equiv) or Benzoyl Peroxide.

  • Solvent: Chlorobenzene (Preferred) or Benzotrifluoride (Green alternative).[2] Avoid CCl4 due to toxicity.[1][2]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-ethyl-4-picoline in anhydrous Chlorobenzene (5 mL per mmol).

  • Degassing: Sparge the solution with Argon for 15 minutes.

  • Addition: Add NBS (0.95 equiv) and AIBN (0.05 equiv).

  • Reaction: Heat to 85°C (internal temperature). Irradiate with a visible light source (e.g., 500W halogen or bright LED) to accelerate initiation.[1]

    • Checkpoint: The reaction should turn orange (bromine generation) and then fade to pale yellow as succinimide precipitates.

  • Monitoring: Monitor by NMR (check methyl peak shift) or HPLC. Do not rely solely on TLC as the free base degrades on the plate.

  • Workup (The Critical Step):

    • Cool the mixture to 0°C. Succinimide will precipitate.

    • Filter off the succinimide quickly under Argon.

    • Option A (Salt Isolation - Recommended): Add 1.0 equiv of HBr (33% in acetic acid) or dry HCl in dioxane to the filtrate. The stable salt of the product will precipitate. Filter and wash with cold ether.

    • Option B (Telescoping): Use the filtrate immediately in the next step (e.g., amine alkylation).[1][2] Do not store.

Module 3: Troubleshooting FAQ

Q1: Why do you recommend Chlorobenzene over Acetonitrile? A: Acetonitrile is polar. While it dissolves NBS well, it also stabilizes the ionic transition states that lead to "nuclear bromination" (ring substitution) rather than the desired radical side-chain bromination.[2] Chlorobenzene (non-polar) favors the radical mechanism.

Q2: Can I use column chromatography to purify the free base? A: Generally, no.[1][2] The free base reacts with the silanols on silica gel. If you must column, use neutral alumina and elute with 1% Triethylamine in the mobile phase to keep the product deprotonated and minimize degradation, but expect yield loss.[1]

Q3: My NMR shows a shift from ~2.3 ppm to ~4.4 ppm, but also a peak at ~6.5 ppm. What is that? A: The 4.4 ppm singlet is your methylene (


) product. The 6.5 ppm peak often indicates the dibromide  (

) methine proton. This confirms you used too much NBS or ran the reaction too long.

Q4: How do I distinguish the 3-ethyl bromination impurity? A: Look at the coupling. The desired 4-(bromomethyl) product has a singlet at ~4.4-4.5 ppm. The 3-(1-bromoethyl) impurity will show a quartet (methine) and a doublet (methyl) pattern, usually further downfield due to the secondary nature.[1]

Data Summary: Solvent & Conditions Comparison
ParameterCCl4 (Classic)AcetonitrileChlorobenzene (Recommended)
Solubility (NBS) Poor (Heterogeneous)Good (Homogeneous)Moderate
Reaction Temp Reflux (77°C)Reflux (82°C)80-90°C
Mechanism Bias Radical (Excellent)Mixed (Risk of Ring Br)Radical (Good)
Safety Profile Toxic/Ozone DepletingFlammableHigh Flashpoint
Yield Potential HighLow (Side reactions)High
References
  • Djerassi, C. (1948).[1][2][3] Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.[1][2][3]

  • Thapa, R., et al. (2014).[1][2][4] Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(49), 6743-6746.[1] [1]

  • Goswami, S., et al. (2002).[1] A convenient protocol for the synthesis of 4-(bromomethyl)pyridine hydrobromide. Synthetic Communications. (General protocol adaptation for picolyl salts).

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.

Sources

Technical Support Center: Purification of 4-(Bromomethyl)-3-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for a common challenge in synthetic chemistry: the removal of unreacted N-Bromosuccinimide (NBS) and its byproduct, succinimide, from reaction mixtures containing the target compound, 4-(Bromomethyl)-3-ethylpyridine.

Introduction

The selective benzylic bromination of 4-methyl-3-ethylpyridine using NBS is a crucial step in the synthesis of various pharmaceutical intermediates. However, the subsequent purification can be challenging due to the similar polarities of the product, unreacted starting material, and byproducts. This guide offers a structured, problem-solving approach to effectively purify this compound, ensuring high purity for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I've completed my bromination reaction. What is the first and most critical step to remove the bulk of the succinimide byproduct?

The most effective initial step is a simple aqueous workup. Succinimide, the primary byproduct of the reaction, exhibits significantly higher water solubility compared to your brominated product.

Rationale: The difference in solubility between the non-polar desired product and the more polar succinimide byproduct is the key to a successful initial purification. Exploiting this differential solubility early can prevent complications in subsequent chromatographic steps.

Step-by-Step Protocol: Aqueous Workup

  • Quenching the Reaction: Once the reaction is deemed complete (e.g., by TLC or LC-MS analysis), cool the reaction mixture to room temperature.

  • Solvent Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate. This will ensure your product remains in the organic phase.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. The succinimide will preferentially partition into the aqueous layer. Repeat the wash 2-3 times to maximize removal.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove any remaining water from the organic layer and further encourages the partitioning of water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Question 2: After the aqueous workup, I still see residual NBS and succinimide in my crude product. What's the next step?

For residual impurities, column chromatography is the most reliable method. The choice of solvent system is critical for achieving good separation.

Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase. The polarity of the solvent system is adjusted to control the elution rate of the compounds.

Recommended Protocol: Silica Gel Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic system of hexanes and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.

    • This compound: Being less polar, it will elute first.

    • NBS and Succinimide: These more polar compounds will have a stronger affinity for the silica gel and elute later.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.

Troubleshooting Chromatography:

  • Problem: Poor separation between the product and NBS.

    • Solution: Decrease the polarity of the eluent system. A shallower gradient or a less polar isocratic system will increase the resolution between the compounds.

  • Problem: The product is streaking on the TLC plate.

    • Solution: This can indicate that the compound is acidic or basic. Consider adding a small amount of a modifier to your eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape. For pyridine-containing compounds, a small amount of triethylamine is often beneficial.

Workflow for Post-Workup Purification

cluster_start Start: Crude Product cluster_chromatography Column Chromatography cluster_analysis Analysis & Final Product start Crude Product (Post-Aqueous Workup) load Load onto Silica Gel Column start->load elute Elute with Hexanes/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine end_node Pure this compound combine->end_node

Caption: Workflow for chromatographic purification.

Question 3: Are there any non-chromatographic methods to remove trace amounts of succinimide?

Yes, for nearly pure product contaminated with small amounts of succinimide, trituration or recrystallization can be effective.

Rationale: These methods rely on the differential solubility of the product and the impurity in a chosen solvent system. The goal is to find a solvent in which the product is sparingly soluble, while the succinimide is more soluble.

Protocol: Trituration

  • Place the crude solid in a flask.

  • Add a small amount of a solvent in which succinimide is soluble, but your product is not (e.g., cold diethyl ether or a mixture of hexanes and a small amount of ethyl acetate).

  • Stir the slurry vigorously. The succinimide will dissolve in the solvent.

  • Filter the solid product and wash with a small amount of the cold solvent.

  • Dry the purified product under vacuum.

Data Summary

For effective purification, understanding the solubility of the key components is crucial.

CompoundWater SolubilityDichloromethane (DCM) SolubilityDiethyl Ether Solubility
Succinimide HighSparingly SolubleSparingly Soluble
N-Bromosuccinimide (NBS) Sparingly Soluble (Reacts)SolubleSparingly Soluble
This compound LowHighHigh

Chemical Logic: Why These Methods Work

The purification strategies outlined above are based on the fundamental chemical and physical properties of the molecules involved.

cluster_properties Key Chemical Properties cluster_methods Purification Methods product This compound (Less Polar, Organic Soluble) workup Aqueous Workup product->workup Stays in Organic Layer chromatography Column Chromatography product->chromatography Elutes First (Less Polar) succinimide Succinimide (More Polar, Water Soluble) succinimide->workup Partitions to Aqueous Layer succinimide->chromatography Elutes Later (More Polar)

Caption: Logic of separation based on polarity.

This guide provides a foundational approach to purifying this compound. Always prioritize safety and consult the Safety Data Sheets (SDS) for all chemicals used. For highly specific or complex purification challenges, further optimization may be required.

References

  • Succinimide | C4H5NO2 - PubChem. National Center for Biotechnology Information. [Link]

Handling lachrymatory properties of 4-(Bromomethyl)-3-ethylpyridine

[1]

Status:Active | Ticket ID: #LCH-4B3EP-Safe | Priority: Critical Assigned Specialist: Senior Application Scientist[1]

⚠️ URGENT SAFETY PREFACE

Do not treat this compound like a standard reagent. 4-(Bromomethyl)-3-ethylpyridine is a benzyl bromide derivative . It acts as a potent alkylating agent and lachrymator. It does not merely "irritate" eyes; it chemically attacks the sensory nerve endings in your cornea and respiratory tract.

  • Zero-Tolerance Policy: Never handle this outside a certified fume hood.

  • The "Sniff Test" is Forbidden: If you can smell it, you have already been overexposed. The threshold for odor detection is often higher than the threshold for corneal injury.

Module 1: The Mechanism of Action

User Question: "Why does this compound cause immediate, intense pain even at low concentrations?"

Technical Insight: The lachrymatory effect is not a simple physical irritation; it is a specific chemical attack on the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1). This channel is the body's primary "chemical nociceptor" (pain sensor).

Unlike acid burns which rely on pH change, this compound acts as an electrophile .[1] It crosses the cell membrane (aided by its lipophilic ethyl-pyridine structure) and forms a covalent bond with cysteine residues on the TRPA1 channel. This locks the channel open, flooding the nerve with Calcium (

1
Visualization: The Lachrymatory Pathway

TRPA1_Mechanismcluster_0Extracellular Spacecluster_1Sensory Neuron Membranecluster_2Intracellular ResponseCompound4-(Bromomethyl)-3-ethylpyridine(Electrophile)CysteineCysteine Residues(Nucleophile)Compound->CysteineAlkylation(Covalent Bond)TRPA1_ClosedTRPA1 Channel(Closed State)TRPA1_OpenTRPA1 Channel(Locked OPEN)Cysteine->TRPA1_OpenConformationalChangeCa_InfluxMassive Ca2+InfluxTRPA1_Open->Ca_InfluxPain_SignalNeurogenic Inflammation(Pain/Tears)Ca_Influx->Pain_Signal

Caption: Electrophilic attack mechanism on TRPA1 channels leading to neurogenic inflammation.[1]

Module 2: PPE & Engineering Controls

User Question: "I am wearing standard nitrile gloves and a surgical mask. Is this sufficient?"

Technical Insight: Absolutely not.

  • Surgical Masks: Provide zero protection against organic vapors.

  • Standard Nitrile (4 mil): Benzyl bromide derivatives can permeate thin nitrile in <10 minutes . Once inside the glove, the occlusion effect increases absorption through the skin, leading to severe chemical burns.

Validated PPE Standards
ComponentMinimum RequirementTechnical Rationale
Hand Protection Double Gloving: 1. Inner: Nitrile (inspection grade)2. Outer: Silver Shield (Laminate) or VitonLaminate films provide >4 hours breakthrough time. Thin nitrile degrades rapidly upon contact with alkyl halides.
Respiratory Full-Face Respirator with OV/AG Cartridges (Organic Vapor/Acid Gas)Eyes must be sealed from vapors. Half-masks leave corneas exposed to alkylation.
Eye Protection Chemical Goggles (if not using full-face respirator)Safety glasses have gaps. Vapors travel around lenses to attack the moist corneal surface.
Engineering Fume Hood (Sash <18 inches) Maintain face velocity >100 fpm. All weighing must occur inside the hood.

Module 3: Experimental Workflow & Quenching

User Question: "How do I neutralize the reaction mixture? Can I just wash it with water?"

Technical Insight: Do NOT rely on water alone. Hydrolysis of benzyl bromides is slow and generates Hydrogen Bromide (HBr) , which is corrosive.[1] You must use a "soft" nucleophile to chemically scavenge the alkylating agent rapidly.

  • Best Agent: Sodium Thiosulfate (

    
    ).
    
  • Chemistry: The thiosulfate ion (

    
    ) attacks the methylene carbon, displacing the bromide.[1] The resulting Bunte salt is water-soluble and non-lachrymatory.
    
Safe Handling Protocol

Handling_Workflowcluster_quenchCRITICAL: Quenching StepStartStart: WeighingWeighingWeigh INSIDE Hood(Pre-tared vial)Start->WeighingReactionPerform Reaction(Closed Vessel)Weighing->ReactionQuenchAdd 10% Na2S2O3(Sodium Thiosulfate)Reaction->QuenchStirStir vigorouslyfor 30 minsQuench->StirCheckCheck pH & Phase SplitStir->CheckWasteDispose asChemical WasteCheck->Waste

Caption: Mandatory containment and chemical neutralization workflow.

Step-by-Step Quenching Procedure:

  • Preparation: Prepare a 10-20% aqueous solution of Sodium Thiosulfate or Sodium Bisulfite before starting the reaction.

  • Quench: At the end of the reaction (or for cleaning glassware), add the thiosulfate solution.

  • Contact Time: Stir vigorously for at least 30 minutes. The biphasic mixture requires time for the nucleophile to transfer and react.

  • Verification: The organic layer should lose its lachrymatory potency. Note: Do not sniff to verify.

Module 4: Spill Response & Emergencies

User Question: "I dropped a vial in the hood. What do I do?"

Troubleshooting Guide:

  • Evacuate & Close: Immediately pull the fume hood sash fully down. Evacuate the immediate lab area to allow aerosols to settle/exhaust (15-30 mins).

  • Do Not Use Water: Water spreads the organic liquid.

  • Neutralization Slurry:

    • Mix Sodium Thiosulfate (solid or concentrated solution) with an inert absorbent (vermiculite or sand).

    • Wearing Silver Shield gloves and a respirator , apply the slurry from the outer edge of the spill inward.

  • Wait: Allow 20-30 minutes for the reaction to occur.

  • Cleanup: Scoop the slurry into a hazardous waste container. Double-bag the waste.

  • Surface Decon: Wipe the surface with a dilute ammonia solution (5%) or further thiosulfate solution to catch trace residues.

Module 5: Waste Disposal

User Question: "Can I put the rotary evaporator trap waste into the main solvent drum?"

Technical Insight: Risk: Residual benzyl bromide in the main waste drum can vaporize, effectively "gassing" the next person who opens the drum.

Protocol:

  • Segregate: Keep waste streams containing this compound separate until neutralized.

  • Pre-treat: Add excess Sodium Thiosulfate to the waste container.

  • Labeling: Clearly label the waste tag with "Lachrymator - Neutralized with Thiosulfate" to alert EHS/Disposal teams.

References

  • Mechanism of Action (TRPA1): Bessac, B. F., & Jordt, S. E. (2008).[1] Breathtaking irritants: TRPA1 calcium channels as targets of tear gas agents. Journal of General Physiology.

  • Chemical Safety & Toxicology (Benzyl Bromide Derivatives): Fisher Scientific. (2021). Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide.

  • Glove Permeation Data: Showagroup. (n.d.). Chemical Permeation Guide (Benzyl Bromide).

  • Neutralization Protocols: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Technical Guide: Stabilization of Reactive Picolyl Halides During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Instability Mechanism

The Problem: Picolyl halides (chloromethyl- and bromomethylpyridines) are notoriously unstable as free bases. Users often report reaction mixtures turning into black tars or experiencing massive yield loss during aqueous workup or concentration.

The Root Cause: Self-Quaternization (Intermolecular Polymerization). Unlike benzyl halides, picolyl halides contain both a nucleophile (the pyridine nitrogen) and an electrophile (the alkyl halide) within the same molecule.

  • In the Salt Form (HCl/HBr): The nitrogen is protonated (

    
    ), removing its nucleophilicity. The molecule is stable.[1]
    
  • In the Free Base Form: The nitrogen is unprotonated (

    
    ) and attacks the methylene carbon of a neighboring molecule. This triggers a chain reaction, forming ionic oligomers and polymers (often observed as a red/brown oil or black tar).
    

The Golden Rule: Never store the free base. Isolate and handle picolyl halides exclusively as hydrochloride or hydrobromide salts. If the free base is required for a reaction, generate it in situ or use it immediately after cold extraction.

Troubleshooting Dashboard (Q&A)

Issue 1: "My product turned into a black tar during rotary evaporation."

Diagnosis: You likely concentrated the free base solution. As the solvent is removed, the concentration of the picolyl halide increases, exponentially accelerating the bimolecular self-quaternization reaction. Heat from the water bath exacerbates this. Solution:

  • Immediate Action: Do not concentrate picolyl halide free bases to dryness.

  • Protocol Shift: Switch to a "telescoped" process. Extract the free base into the organic solvent (e.g., DCM or Ether), dry it briefly (MgSO₄), and add it directly to the next reaction mixture as a solution. Calculate the concentration based on the theoretical yield or a quantitative NMR of an aliquot.

Issue 2: "I see a rapid color change from yellow to red/brown during extraction."

Diagnosis: This indicates the onset of polymerization or oxidative degradation. 2- and 4-picolyl halides are particularly prone to forming colored charge-transfer complexes and oligomers. Solution:

  • Temperature Control: Perform all extractions at 0°C to 4°C .

  • Speed: Minimize the time the compound spends in the free base form.

  • Biphasic Buffer: Use a mild base (saturated NaHCO₃ or cold 1M NaOH) and separate layers immediately. Avoid prolonged exposure to strong aqueous bases which can also promote hydrolysis to the alcohol (picolyl alcohol).

Issue 3: "My yield is low, and NMR shows picolyl alcohol."

Diagnosis: Hydrolysis.[2] The benzylic-like carbon is highly susceptible to


 hydrolysis, especially in basic aqueous media.
Solution: 
  • pH Management: Do not use highly basic washes (pH > 12) for extended periods.

  • Workup Modification: If neutralizing the salt, use a stoichiometric amount of base in a biphasic mixture and extract immediately. Alternatively, use a solid-supported base (e.g., carbonate resins) in an anhydrous organic solvent to liberate the free base without introducing water.

Issue 4: "How do I store the intermediate if I can't use it immediately?"

Diagnosis: Storage of the free base is not viable. Solution:

  • Re-acidification: If you have generated the free base but cannot proceed, immediately bubble dry HCl gas through the solution or add 4M HCl in Dioxane to precipitate the stable hydrochloride salt. Filter and store the salt.

  • Storage Conditions: Store the salt in a desiccator at -20°C. Moisture can induce hydrolysis even in the salt form over time.

Experimental Protocols

Protocol A: In Situ Neutralization (Recommended)

Best for reactions where the picolyl halide is an electrophile and the nucleophile is base-tolerant.

  • Suspend: Place the commercially available Picolyl Chloride Hydrochloride (1.0 equiv) in the reaction solvent (e.g., DMF, Acetonitrile, or DCM).

  • Scavenge: Add an excess of non-nucleophilic base (e.g., 2.5 equiv of DIPEA or 3.0 equiv of K₂CO₃).

    • Note: The first equivalent neutralizes the HCl salt; the remaining base scavenges the acid generated during the substitution reaction.

  • React: Add your nucleophile immediately. The free base is generated transiently and consumed by the nucleophile faster than it can self-quaternize.

Protocol B: Cold Biphasic Isolation (If Free Base Isolation is Mandatory)

Use this only if your nucleophile is incompatible with the salt byproducts or excess base.

  • Preparation: Cool the extraction solvent (DCM or Et₂O) and the neutralization solution (Sat. NaHCO₃ or 1M NaOH) to 0°C .

  • Neutralization: Suspend the Picolyl Halide HCl salt in the cold organic solvent. Slowly add the cold aqueous base with vigorous stirring.

  • Separation:

    • Separate the layers quickly in a cold separatory funnel.

    • Extract the aqueous layer once more with cold organic solvent.

  • Drying: Dry the combined organics over anhydrous MgSO₄ (kept cold) for 5 minutes.

  • Usage: Filter the solution directly into the subsequent reaction vessel. Do not concentrate. Assume 100% conversion for stoichiometry or check a small aliquot via NMR.

Protocol C: Re-Salting (Rescue Procedure)

Use this to stabilize a free base solution for storage.

  • Dissolve: Ensure the free base is in a non-protic solvent (DCM, Et₂O, Dioxane).

  • Acidify: Add 1.1 equivalents of 4M HCl in Dioxane or 2M HCl in Ether dropwise at 0°C.

  • Precipitate: The Picolyl Chloride Hydrochloride will precipitate as a white/off-white solid.[3]

  • Isolate: Filter under inert atmosphere (Argon/Nitrogen) to avoid moisture absorption. Wash with dry ether.

  • Store: Transfer to a vial, seal under Argon, and store at -20°C.

Stability Data & Comparison

ParameterPicolyl Halide Salt (HCl)Picolyl Halide Free Base
State Solid (Crystalline)Liquid / Low-melting solid
Shelf Life (25°C) Months to Years (if dry)Minutes to Hours
Shelf Life (-20°C) YearsDays (degrades to tar)
Main Degradant Picolyl Alcohol (if wet)Self-Quaternized Polymer
Reactivity Latent ElectrophileActive Electrophile & Nucleophile
Handling Benchtop stableHandle cold (< 4°C), dilute

Visualizations

Figure 1: The Self-Quaternization Trap

This diagram illustrates why the free base degrades and how protonation prevents it.

G cluster_1 Unstable State (Free Base) Salt Picolyl-Cl • HCl (Protonated N+) FreeBase Picolyl-Cl Free Base (Neutral N:) Salt->FreeBase Base (NaOH/NaHCO3) FreeBase->Salt Acid (HCl) Dimer Dimer/Oligomer (Ionic Species) FreeBase->Dimer Self-Reaction (Fast at RT) Tar Black Tar (Polymer) Dimer->Tar Chain Reaction

Caption: The cycle of stability. The free base possesses both nucleophilic (N) and electrophilic (CH2-Cl) sites, leading to rapid self-destruction unless protonated.

Figure 2: Workup Decision Tree

A logic flow for handling picolyl halides in the lab.

Workflow Start Start: Picolyl Halide HCl Salt Q1 Can the nucleophile tolerate excess base? Start->Q1 MethodA Method A: In Situ Neutralization (Add Salt + DIPEA directly) Q1->MethodA Yes MethodB Method B: Cold Extraction Q1->MethodB No StepB1 1. Partition DCM / Cold NaHCO3 (0°C) MethodB->StepB1 StepB2 2. Separate Layers Quickly StepB1->StepB2 StepB3 3. Dry (MgSO4) & Filter StepB2->StepB3 Q2 Is the solution needed immediately? StepB3->Q2 UseNow Use Solution Immediately (Do NOT Concentrate) Q2->UseNow Yes Store Method C: Re-Salt (Add HCl/Dioxane -> Precipitate) Q2->Store No

Caption: Decision matrix for selecting the safest handling protocol based on downstream reaction requirements.

References

  • Fisher Scientific. 4-(Chloromethyl)pyridine hydrochloride, 98% Product Information. Retrieved from

  • Sigma-Aldrich. 4-(Chloromethyl)pyridine hydrochloride Safety & Handling. Retrieved from [4][5]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 23392: 2-(Chloromethyl)pyridine hydrochloride. Retrieved from

  • University of Rochester. Workup Tricks and Troubleshooting. Department of Chemistry. Retrieved from

  • BenchChem. Handling Instability of Pyridine Derivatives. Retrieved from

Sources

Controlling side reactions during alkylation with picolyl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Side Reactions & Process Optimization Doc ID: TS-ORG-PB-001 Status: Active

Executive Summary: The "Jekyll & Hyde" Reagent

Picolyl bromides (bromomethylpyridines) are indispensable building blocks in medicinal chemistry, particularly for introducing pyridine moieties into scaffolds to modulate solubility and metabolic stability. However, they present a unique "Jekyll and Hyde" challenge:

  • The Salt (Dr. Jekyll): As hydrobromide salts (HBr), they are stable, crystalline solids.

  • The Free Base (Mr. Hyde): Once neutralized, the free base is highly unstable and prone to rapid, exothermic self-quaternization (polymerization).

This guide addresses the primary failure mode—uncontrolled self-polymerization —and provides validated protocols to ensure the alkylation of your target nucleophile dominates over the side reactions.

Critical Failure Mode: Self-Quaternization

Symptom: The reaction mixture turns black/tarry; yield is negligible; insoluble precipitate forms.

The Mechanism

The most common side reaction is intermolecular self-quaternization . The pyridine nitrogen of one molecule (nucleophile) attacks the methylene carbon of another molecule (electrophile). This creates a chain reaction, forming an insoluble cationic polymer (often called "black tar").

Risk Factor: This reaction is second-order kinetically (


). Therefore, concentration  is the critical control variable.
Visualization: The Polymerization Trap

The following diagram illustrates the competing pathways. Your goal is to force the "Desired Pathway" by keeping the "Free Base" concentration low.

G Salt Picolyl Bromide (HBr Salt) FreeBase Reactive Free Base (Transient Species) Salt->FreeBase Neutralization Base Base (Deprotonation) Base->FreeBase FreeBase->FreeBase Chain Propagation Product Desired Product (Alkylated Substrate) FreeBase->Product Path A: Reaction with Target (High Rate if Target Excess) Polymer Polymer/Tar (Self-Quaternization) FreeBase->Polymer Path B: Reaction with Self (Dominates at High Conc.) Target Target Nucleophile (Your Substrate) Target->Product

Figure 1: Kinetic competition between desired alkylation and self-polymerization.

Validated Protocol: In Situ Neutralization

Do not isolate the free base. The safest and most effective method is to generate the reactive free base in situ in the presence of your nucleophile.

Protocol: N-Alkylation of an Amine/Amide

Reagents:

  • Target Nucleophile (1.0 equiv)

  • Base:

    
     or 
    
    
    
    (3.0 - 4.0 equiv)
  • Picolyl Bromide HBr Salt (1.1 - 1.2 equiv)

  • Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step Workflow:

  • Nucleophile Activation: Charge the reaction vessel with the Target Nucleophile and Base in the solvent. Stir at room temperature for 15–30 minutes. This ensures the target is deprotonated (if acidic) or fully dissolved.

    • Why? You want the target nucleophile ready and waiting in high concentration.[1]

  • Slow Addition (The Critical Step): Add the Picolyl Bromide HBr salt directly to the stirring mixture.

    • Best Practice: Add as a solid in small portions over 30–60 minutes.

    • Alternative: If the scale is large, dissolve the salt in the minimum amount of solvent and add via syringe pump.

  • The "Feed" Logic: As the salt dissolves, the inorganic base neutralizes it slowly. The transient free base is immediately surrounded by a high concentration of the Target Nucleophile.

    • Result:

      
      .
      
  • Monitoring: Monitor via LCMS. If the reaction stalls, do not add more picolyl bromide immediately. Add a small amount of base first to ensure the system hasn't become acidic (which would protonate the nucleophile and stop the reaction).

Workflow Diagram

Workflow Start Start: Nucleophile + Solvent AddBase Add Excess Base (K2CO3/Cs2CO3) Stir 15-30 min Start->AddBase AddSalt SLOW ADDITION of Picolyl Bromide HBr (Solid portions or Syringe Pump) AddBase->AddSalt React Reaction: Free base generated slowly consumed immediately by Nucleophile AddSalt->React Check Check pH/LCMS Is conversion complete? React->Check Check->AddSalt No (Add 0.1 eq more) Workup Workup: Filter inorganic salts, Evaporate solvent Check->Workup Yes

Figure 2: Optimal workflow for minimizing side reactions.

Troubleshooting & FAQs

Q1: I must isolate the free base for a specific reaction. How do I do it safely?

A: If you absolutely cannot use the in situ method (e.g., your nucleophile is base-sensitive):

  • Keep it Cold: Perform the neutralization (partition between DCM and sat.

    
    ) at 0°C.
    
  • Keep it Dilute: Do not concentrate the organic layer to dryness. The neat free base will polymerize explosively or solidify into a tar.

  • Use Immediately: Use the solution within minutes of preparation.

Q2: Which base should I choose?

The choice of base dictates the reaction kinetics and side-reaction profile.

BaseStrengthRecommended ForNotes

/

ModerateStandard Protocol Best balance. Slow release of free base.

effect can boost solubility.
DIPEA /

Weak/ModSoluble TargetsGood for homogenous reactions, but ammonium salts formed can complicate workup.
NaH StrongWeak NucleophilesCaution: NaH will react with the HBr salt to release

gas. Use excess NaH (2.5+ eq).
NaOH / KOH StrongPhase TransferUse with PTC (TBAB) in biphasic systems (DCM/Water).
Q3: Why is my yield lower with 4-picolyl bromide compared to 3-picolyl bromide?

A: Electronic effects.[2][3]

  • 4-Picolyl & 2-Picolyl: The nitrogen is conjugated with the exocyclic carbon. This makes the free base more prone to self-reaction (resonance stabilization of the transition state) and the resulting polymer more stable.

  • 3-Picolyl: The nitrogen is not conjugated in the same way, making the free base slightly more stable (though still labile).

  • Action: For 2- and 4-isomers, increase the dilution factor (more solvent) and slow down the addition rate further.

Q4: How do I remove the "Black Tar" from my flask?

A: The polymer is often insoluble in organic solvents and water.

  • Method A: Soak in concentrated HCl (breaks down the polymer matrix).

  • Method B: Oxidative cleaning (Piranha solution or Chromic acid) – Extreme Caution Required.

References & Grounding

  • Sigma-Aldrich. Product Specification: 2-(Bromomethyl)pyridine hydrobromide.Link (Accessed via Safety Data Sheet repositories).

  • Katritzky, A. R., et al. Handbook of Heterocyclic Chemistry. Elsevier. (General Reactivity of Pyridines).

  • Boucher, E. A., et al. "Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl and arylalkyl bromides."[4][5] J. Chem. Soc., Faraday Trans. 1, 1982, 78, 75-88. (Kinetic basis for polymerization). Link

  • BenchChem. Preventing polymerization during reactions. (General handling of reactive monomers). Link

  • TCI Chemicals. Safety Data Sheet: 4-(Bromomethyl)pyridine Hydrobromide.Link

Sources

De-acidification protocols for 4-(Bromomethyl)-3-ethylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: De-acidification Protocols for 4-(Bromomethyl)-3-ethylpyridine Hydrobromide

Welcome to the Technical Support Center. Handling this compound hydrobromide requires strict kinetic control. As a hydrobromide salt, the molecule is completely stable. However, upon de-acidification (free-basing), the molecule becomes bifunctional: it possesses both a highly nucleophilic pyridine nitrogen and a highly electrophilic benzylic bromide. This dual nature makes the free base exceptionally prone to rapid intermolecular self-condensation, forming poly(methylenepyridinium) salts [1].

This guide provides field-proven troubleshooting protocols to successfully navigate this kinetic competition and isolate your target compounds.

Mandatory Visualization: Reaction Pathways

G Salt This compound Hydrobromide FreeBase Free Base (Highly Reactive) Salt->FreeBase Mild Base (0°C) - HBr Target Target Product (N-/O-Alkylation) FreeBase->Target + Nucleophile (Immediate Use) Polymer Poly(pyridinium) Salts (Self-Condensation) FreeBase->Polymer Heat / Concentration (Degradation)

Reaction pathways of this compound: desired substitution vs. self-condensation.

Section 1: Standard Operating Protocols

Protocol A: Ex Situ Biphasic De-acidification (For Moisture-Sensitive Downstream Reactions)

This protocol extracts the free base into an organic phase. It relies on the principle that keeping the free base dilute and cold suppresses the bimolecular self-condensation rate [2].

Step-by-Step Methodology:

  • Preparation: Pre-cool a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) and an organic extraction solvent (diethyl ether or dichloromethane) to 0 °C in an ice bath.

  • Suspension: Suspend this compound hydrobromide (1.0 equiv) in the cold organic solvent (approx. 10 mL per mmol).

  • Neutralization: Slowly add the cold aqueous base under vigorous stirring until the aqueous layer reaches pH 8.

  • Extraction: Transfer to a pre-cooled separatory funnel. Immediately separate the organic layer. Extract the aqueous layer one more time with cold organic solvent.

  • Drying: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄ for exactly 5 minutes at 0 °C.

  • Immediate Utilization: Filter the drying agent and immediately add the organic solution containing the free base to your downstream reaction mixture. Crucial: Do not concentrate the solution to dryness under reduced pressure [3].

Protocol B: In Situ De-acidification (For Robust Nucleophiles)

When the downstream nucleophile is compatible with mild bases, generating the free base directly in the reaction flask is the most efficient method. The reactive intermediate is consumed by the target nucleophile the moment it is generated, outcompeting the self-condensation pathway.

Step-by-Step Methodology:

  • Mixture: Combine the hydrobromide salt (1.0 equiv) and the target nucleophile (1.1–1.5 equiv) in a polar aprotic solvent (e.g., DMF or Acetonitrile).

  • Cooling: Chill the reaction vessel to 0 °C.

  • Base Addition: Dropwise, add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) or finely powdered anhydrous K₂CO₃.

  • Reaction: Allow the mixture to slowly warm to room temperature while stirring. Monitor via TLC or LC-MS.

Section 2: Quantitative Data & Method Selection

StrategyBase UsedOperating TempAdvantagesLimitationsIdeal Use Case
Ex Situ Biphasic NaHCO₃ / K₂CO₃ (aq)0 °CRemoves HBr salts completely; prevents base interference.Requires rapid execution; difficult to quantify exact free base yield.Organometallic reactions; base-sensitive nucleophiles.
In Situ Organic DIPEA / TEA0 °C to RTHighly efficient; minimizes handling of reactive free base.Generates amine hydrobromide salts in the reaction mixture.Amine/alcohol alkylations; robust SN2 substitutions.
In Situ Inorganic K₂CO₃ (solid)0 °C to RTEasy workup; insoluble salts can be filtered off easily.Heterogeneous reaction may lead to slower de-acidification.Phenol alkylations; Williamson ether syntheses.

Section 3: Troubleshooting & FAQs

Q: My organic extract turned from transparent to deep red/black during rotary evaporation. What happened? A: You have triggered self-condensation. As the solvent evaporates, the concentration of the free base increases exponentially, driving the bimolecular polymerization kinetics. The deep red color is a hallmark indicator of poly(pyridinium) salt formation [3]. Solution: Never concentrate the free base. Use it immediately as a dilute solution.

Q: Can I use Sodium Hydroxide (NaOH) to neutralize the hydrobromide salt? A: No. Strong aqueous bases like NaOH or KOH will cause competitive hydrolysis of the benzylic bromide, converting your starting material into 4-(hydroxymethyl)-3-ethylpyridine. Always use mild bases like NaHCO₃ or K₂CO₃.

Q: Why is my downstream alkylation yield so low (<20%) despite following the in situ protocol? A: This usually indicates a kinetic mismatch. If your target nucleophile is sterically hindered or weakly nucleophilic, the in situ generated free base will react with itself faster than it reacts with your nucleophile. Solution: Switch to the ex situ biphasic protocol, ensure the target nucleophile is fully deprotonated (if applicable) before adding the dilute bromomethylpyridine solution, or use a large excess of the nucleophile.

Q: How should I store the material? A: Always store this compound as the hydrobromide salt in a tightly sealed container, protected from light and moisture, ideally at 2–8 °C or -20 °C for long-term storage. Never attempt to store the free base.

References

  • Title: Poly(methylenepyridinium)s by Poly(N-alkylation) of Substituted bromomethylpyridine Source: semanticscholar.org URL: [Link]

  • Title: Counterion dependence of normal versus abnormal binding of triazolium salts to an iridium complex Source: uky.edu URL: [Link]

  • Title: Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates Source: acs.org URL: [Link]

Minimizing hydrolysis of 4-(Bromomethyl)-3-ethylpyridine in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Hydrolysis of 4-(Bromomethyl)-3-ethylpyridine in Aqueous Media

Executive Summary & Core Mechanism

This compound is a highly reactive picolyl halide. Its instability in aqueous media stems from two competing degradation pathways: nucleophilic hydrolysis and self-quaternization (polymerization) .

The bromine atom at the benzylic (picolylic) position is an excellent leaving group. In the presence of water or hydroxide, it undergoes displacement to form the hydroxymethyl derivative. Furthermore, if the pyridine nitrogen is deprotonated (free base form), it becomes a nucleophile that can attack the bromomethyl group of another molecule, leading to insoluble polymers or bis-pyridinium salts.[1]

The Golden Rule: To stabilize this compound, you must suppress both the nucleophilicity of the solvent (water) and the nucleophilicity of the pyridine nitrogen itself.[1] This is achieved by maintaining the compound in its protonated salt form (Hydrobromide, HBr) and minimizing water activity.

Troubleshooting Guide (Q&A)

Scenario A: "My compound degrades instantly during aqueous workup."

  • Diagnosis: The pH of your aqueous layer is likely too high (neutral or basic). At pH > 5, the pyridine nitrogen deprotonates, and the free base rapidly hydrolyzes or polymerizes.

  • Solution:

    • Acidify the Aqueous Layer: Ensure the receiving aqueous phase is acidic (pH < 2) before contact. Use 1M HBr or HCl. This keeps the pyridine nitrogen protonated (

      
      ), which inductively deactivates the bromomethyl group towards 
      
      
      
      solvolysis and prevents self-reaction.
    • Temperature Control: Perform the extraction at 0–4°C. Hydrolysis rates drop significantly (approx. 2-3x per 10°C drop) at lower temperatures.

    • Speed: Do not let layers settle for prolonged periods. Shake vigorously and separate immediately.

Scenario B: "I see a white precipitate forming in my reaction mixture."

  • Diagnosis: This is likely the bis-pyridinium salt (dimer/polymer) forming via self-quaternization. This occurs if the free base is present in a concentrated solution.

  • Solution:

    • Maintain Salt Form: Ensure you are using the HBr salt. If you generated the free base in situ, use it immediately.

    • Dilution: High concentrations favor bimolecular self-reaction. Dilute the reaction if possible.

    • Solvent Choice: Switch to non-nucleophilic, polar aprotic solvents like Acetonitrile (ACN) or DMF, and ensure they are anhydrous.[1]

Scenario C: "The LC-MS shows a mass shift of -63 Da (loss of Br, gain of OH)."

  • Diagnosis: Classic hydrolysis to 4-(hydroxymethyl)-3-ethylpyridine.[1]

  • Solution:

    • Check Solvent Water Content: Even "dry" solvents can absorb moisture. Use molecular sieves (3Å or 4Å).

    • Avoid Alcohols: Do not use Methanol or Ethanol as solvents; they will form the methyl/ethyl ether (solvolysis) faster than water hydrolyzes it.

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways and the critical role of pH in controlling stability.

G SM_Salt Stable HBr Salt (Protonated) SM_Base Reactive Free Base (Deprotonated) SM_Salt->SM_Base pH > pKa (~5) Alcohol Hydrolysis Product (Alcohol) SM_Salt->Alcohol Slow Hydrolysis (Requires Heat/Time) SM_Base->SM_Salt pH < 2 (Acid) SM_Base->Alcohol + H2O (Hydrolysis) Polymer Polymer/Dimer (Self-Quaternization) SM_Base->Polymer + SM_Base (Self-Reaction)

Caption: Stability logic flow. Green nodes represent stable states; Red/Black nodes represent degradation products. High pH triggers the formation of the reactive free base.

Experimental Protocols

Protocol A: Safe Handling & Storage
  • Storage: Store exclusively as the Hydrobromide (HBr) salt .

  • Environment: Keep under Argon/Nitrogen atmosphere in a desiccator at -20°C.

  • Handling: Weigh out quickly in air, but dissolve immediately in anhydrous solvent.

Protocol B: Optimized Aqueous Workup (If Unavoidable)

If you must wash an organic layer containing the product with water:

  • Preparation: Pre-cool all solvents to 0°C. Prepare a "Stop Solution" of 1M HBr (aq) or saturated

    
    .
    
  • Quench: Pour the reaction mixture into the cold acidic solution.

  • Extraction:

    • Use Dichloromethane (DCM) or Chloroform (these dissolve the free base well, but the salt may partition to water; Note: If you need to extract the compound, you are in a bind.[1] The salt is water-soluble, the base is unstable.)

    • Strategy Shift: Do not wash with water if possible. Instead, filter off inorganic salts (like LiBr/MgBr) using a dry frit or Celite pad washed with anhydrous DCM.

    • If you must extract the free base: Neutralize cold (0°C) with saturated

      
      rapidly, extract into DCM, dry over 
      
      
      
      immediately, and concentrate at room temperature (do not heat). Use the residue immediately.
Protocol C: Stability Testing

To verify the stability in your specific media:

  • Dissolve 1 mg of compound in 1 mL of the test solvent (e.g.,

    
     vs 
    
    
    
    ).
  • Monitor via 1H NMR immediately.

  • Look for the shift of the methylene protons (

    
    -Br).
    
    • Bromomethyl: ~4.4 - 4.6 ppm (singlet).

    • Hydroxymethyl (Hydrolysis): ~4.7 - 4.9 ppm (shift varies by solvent).

    • Alkoxymethyl (Solvolysis): Distinct shift depending on alcohol.

Data & Reference Tables

Table 1: Estimated Stability Profile

Based on general pyridyl methyl halide reactivity.

ParameterConditionStability ImpactHalf-Life (Est.)
pH < 2 (Acidic)High (Protonation prevents self-reaction)Days/Weeks
pH 7 (Neutral)Low (Free base forms, autocatalytic)Minutes/Hours
pH > 10 (Basic)Critical (Rapid

attack)
Seconds
Temp 25°CModerateHours
Temp 0°CImprovedDays
Solvent MethanolIncompatible (Forms Methyl Ether)Minutes

FAQ

Q: Can I use the hydrochloride salt instead of hydrobromide? A: Yes, but the hydrobromide is often preferred synthetically because it is heavier (easier to weigh) and less hygroscopic than the hydrochloride in some pyridine derivatives.[1] The stability principle remains the same.

Q: Why does my product turn pink/red upon standing? A: This is a hallmark of pyridine oxidation and polymerization. It indicates the formation of "pyridine red" type oligomers. It means your compound was exposed to moisture or air while in the free-base form.

Q: Can I purify this on silica gel? A: Risky. Silica is slightly acidic but contains bound water. The free base often streaks or decomposes. Alumina (Neutral, Grade III) is often better, or use reverse-phase (C18) with an acidic mobile phase (0.1% TFA in Water/ACN) to keep it protonated during purification.

References

  • Mabey, W., & Mill, T. (1978). Critical Review of Hydrolysis of Organic Compounds in Water Under Environmental Conditions. Journal of Physical and Chemical Reference Data. (Contextual grounding for alkyl halide hydrolysis kinetics).
  • ResearchGate. (2011). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.

Sources

Validation & Comparative

Structural Verification of 4-(Bromomethyl)-3-ethylpyridine: A Comparative ¹H NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

In the development of complex active pharmaceutical ingredients (APIs), functionalized pyridines serve as critical building blocks. Specifically, 4-(Bromomethyl)-3-ethylpyridine is a highly reactive alkylating agent used to introduce the 3-ethylpyridyl pharmacophore into larger molecular scaffolds.

However, synthesizing this compound—typically via the radical bromination of 4-methyl-3-ethylpyridine [1]—presents a significant analytical challenge. The reaction can yield unreacted precursor, over-brominated byproducts, or regioisomers if the starting material is impure. As a Senior Application Scientist, I have found that relying solely on mass spectrometry (LC-MS) is insufficient, as it cannot easily differentiate between brominated regioisomers.

This guide provides an authoritative, objective comparison of the ¹H NMR profile of this compound against its synthetic precursor and its primary structural isomer. By understanding the causality behind the chemical shifts, researchers can establish a self-validating analytical workflow for absolute structural confirmation.

Comparative ¹H NMR Analysis: Target vs. Alternatives

To validate the structure of this compound, we must compare its ¹H NMR spectrum against two primary alternatives:

  • The Precursor: 4-Methyl-3-ethylpyridine (to monitor reaction completion).

  • The Regioisomer: 3-(Bromomethyl)-4-ethylpyridine (to confirm regioselectivity if synthesizing from a mixed dialkylpyridine batch).

Quantitative Chemical Shift Comparison

The following table summarizes the diagnostic ¹H NMR signals (acquired in CDCl₃ at 400 MHz) required to differentiate these three closely related structures [2, 3].

Proton Assignment4-Methyl-3-ethylpyridine (Precursor)This compound (Target)3-(Bromomethyl)-4-ethylpyridine (Isomer)
H2 (Pyridine Ring) ~8.35 ppm (s)~8.50 ppm (s) ~8.65 ppm (s)
H6 (Pyridine Ring) ~8.30 ppm (d, J = 5.0 Hz)~8.45 ppm (d, J = 5.0 Hz) ~8.40 ppm (d, J = 5.0 Hz)
H5 (Pyridine Ring) ~7.05 ppm (d, J = 5.0 Hz)~7.30 ppm (d, J = 5.0 Hz) ~7.15 ppm (d, J = 5.0 Hz)
C3-Substituent 2.65 ppm (q, 2H), 1.20 ppm (t, 3H)2.75 ppm (q, 2H), 1.25 ppm (t, 3H) 4.55 ppm (s, 2H)
C4-Substituent 2.35 ppm (s, 3H)4.45 ppm (s, 2H) 2.70 ppm (q, 2H), 1.20 ppm (t, 3H)
The Causality of Chemical Shifts (Mechanistic Interpretation)

Understanding why these shifts occur is critical for robust data interpretation:

  • The Diagnostic Bromomethyl Singlet: The most critical transformation is the shift of the C4-methyl protons from a singlet at ~2.35 ppm in the precursor to a singlet at ~4.45 ppm in the target. This dramatic downfield shift is caused by the strong diamagnetic deshielding effect of the highly electronegative bromine atom (-I inductive effect). The integration must drop from 3H to 2H, serving as a self-validating check for mono-bromination [4].

  • Ortho-Deshielding of H5: In the target compound, the H5 proton shifts downfield from ~7.05 ppm to ~7.30 ppm . This occurs because H5 is ortho to the newly formed bromomethyl group. The electron-withdrawing nature of the bromine atom propagates through the σ-bonds and space, reducing the electron density around H5 and deshielding it.

  • Differentiating the Regioisomer: If bromination incorrectly occurred at the C3 position (forming 3-(bromomethyl)-4-ethylpyridine), the H2 proton would experience extreme deshielding (~8.65 ppm). This is because H2 would be flanked by both the electronegative pyridine nitrogen and the electron-withdrawing bromomethyl group. In our target, H2 is flanked by nitrogen and an electron-donating ethyl group, keeping it slightly more shielded at ~8.50 ppm.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and subsequent NMR analysis must be treated as a coupled, self-validating system.

Synthesis Protocol: Wohl-Ziegler Bromination
  • Setup: Dissolve 10.0 mmol of 4-methyl-3-ethylpyridine in 40 mL of anhydrous carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene.

  • Reagent Addition: Add 10.5 mmol of N-Bromosuccinimide (NBS) and 0.5 mmol of Azobisisobutyronitrile (AIBN) as a radical initiator.

  • Reaction: Reflux the mixture under an inert argon atmosphere for 4–6 hours. The reaction is driven by the generation of a bromine radical, which selectively abstracts a hydrogen from the more sterically accessible and electronically stabilized C4-methyl group.

  • Workup: Cool the reaction to 0 °C to precipitate succinimide. Filter the solid, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

¹H NMR Acquisition Protocol

To ensure the integration of the CH₂Br signal is perfectly quantitative against the ethyl group, follow this strict acquisition protocol:

  • Sample Preparation: Dissolve exactly 15 mg of the purified product in 0.6 mL of CDCl₃ containing 0.05% Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrument Tuning: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and shim the Z-axis until the CDCl₃ residual peak (7.26 ppm) has a line width at half-height of <1.0 Hz.

  • Acquisition Parameters:

    • Scans (NS): 16 to 32 (sufficient for 15 mg).

    • Relaxation Delay (D1): Set to 2.0 seconds (Critical step: Bromomethyl protons have different spin-lattice relaxation times (

      
      ) than ethyl protons. A short D1 will artificially truncate the integration of slower-relaxing protons, leading to false purity calculations).
      
    • Pulse Angle: 30° to ensure complete relaxation between scans.

Workflow Visualization

The following diagram illustrates the logical progression from synthesis to structural validation, highlighting the critical decision points in the workflow.

Workflow N1 Precursor: 4-Methyl-3-ethylpyridine N2 Radical Bromination (NBS, AIBN, Solvent, Reflux) N1->N2 N3 Crude Mixture (Mono- & Di-brominated species) N2->N3 N4 Purification (Silica Gel Chromatography) N3->N4 N5 Target Compound: This compound N4->N5 N6 1H NMR Acquisition (400 MHz, CDCl3, D1=2.0s) N5->N6 N7 Structural Verification (Diagnostic CH2Br singlet at ~4.45 ppm) N6->N7

Workflow for the synthesis and 1H NMR structural validation of this compound.

Troubleshooting Signal Overlap

In some crude mixtures, the residual CDCl₃ solvent peak (7.26 ppm) may overlap with the H5 doublet (~7.30 ppm) of the target compound.

  • Solution: If precise coupling constants for H5 are required to prove regiochemistry, swap the NMR solvent to DMSO-

    
    . In DMSO-
    
    
    
    , the residual solvent peak shifts to 2.50 ppm, leaving the aromatic region (7.0–9.0 ppm) completely unobstructed. Note that switching to a more polar solvent like DMSO will globally shift the pyridine ring protons downfield by approximately +0.1 to +0.2 ppm due to hydrogen bonding interactions with the solvent.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68254, 3-Ethyl-4-methylpyridine" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 642799, 4-(Bromomethyl)pyridine" PubChem, [Link]

  • Stringer, T., et al. "Synthesis and evaluation of new polynuclear organometallic Ru(II), Rh(III) and Ir(III) pyridyl ester complexes as in vitro antiparasitic and antitumor agents." RSC Advances, vol. 3, no. 45, 2013, pp. 23204-23212. Royal Society of Chemistry, [Link]

  • Fischer, A., King, M. J., & Robinson, F. P. "Inductive substituent constants from dissociation of methyl-substituted 4-picolinium ions." Canadian Journal of Chemistry, vol. 56, no. 24, 1978, pp. 3072-3077. Canadian Science Publishing, [Link]

Technical Guide: Characterization of Methylene Signals in 4-(Bromomethyl)-3-ethylpyridine via 1H NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and quality control of 4-(bromomethyl)-3-ethylpyridine , a critical intermediate in drug development, the accurate distinction between the two methylene (


) functionalities is paramount.[1] Both groups are attached to the pyridine ring, creating a risk of misassignment during routine analysis.

This guide provides a definitive protocol for distinguishing the ethyl methylene (alkyl, coupled) from the bromomethyl methylene (halogenated, benzylic-like). Unlike generic spectral databases, this document focuses on the causality of chemical shifts and provides a self-validating workflow to quantify the conversion of starting material (3-ethyl-4-methylpyridine) to the brominated product.

Key Differentiators at a Glance
FeatureEthyl Methylene (

)
Bromomethyl Methylene (

)
Chemical Shift (

)
~2.6 – 2.8 ppm ~4.4 – 4.6 ppm
Multiplicity Quartet (

)
Singlet (

)
Electronic Driver Inductive effect of alkyl groupDeshielding by electronegative Bromine

Structural Analysis & Theoretical Prediction[1]

To interpret the NMR spectrum accurately, one must understand the electronic environment of the pyridine ring. The nitrogen atom withdraws electron density, deshielding ring protons.[2] However, for the alkyl substituents at positions 3 and 4, the local environment dominates.

The Ethyl Group (Position 3)

The ethyl group consists of a methyl (


) and a methylene (

).[1]
  • Spin System: The methylene protons are coupled to the three methyl protons.[3] According to the

    
     rule, this splits the methylene signal into a quartet  (intensity ratio 1:3:3:1).
    
  • Shift Logic: Being attached to an aromatic ring, these protons are benzylic-like but lack a direct electronegative atom.[1] They resonate in the standard "benzylic" alkyl range (

    
     2.5–2.9 ppm).
    
The Bromomethyl Group (Position 4)
  • Spin System: This methylene is isolated.[1] There are no adjacent aliphatic protons to split the signal. Consequently, it appears as a sharp singlet . (Note: Minute long-range coupling to the aromatic ring is often unresolvable on standard 300/400 MHz instruments).[1]

  • Shift Logic: The bromine atom is highly electronegative.[1] Through the inductive effect (

    
    ), it pulls electron density away from the carbon, significantly deshielding the attached protons. This shifts the peak downfield to the 
    
    
    
    4.5 ppm region, distinct from the alkyl region.

Comparative Analysis: Target vs. Impurities

A major challenge in this synthesis is monitoring the consumption of the starting material, 3-ethyl-4-methylpyridine .[1]

Table 1: Chemical Shift Comparison (in )
CompoundMoiety

(ppm)
MultiplicityIntegrationNotes
Target Product

4.45 Singlet2HDiagnostic peak for product.

2.68Quartet2HOverlaps with SM ethyl group.[1]

1.25Triplet3HCoupled to the quartet.[1]
Starting Material

(Pos 4)
2.30 Singlet3HCritical impurity marker.
(3-ethyl-4-methylpyridine)

2.62Quartet2HSlightly upfield from product.[1]
Over-brominated

> 6.50Singlet1HGem-dibromide impurity.[1]

Note: Chemical shifts are approximate and may vary by


 ppm depending on concentration and solvent.
Visual Logic: Peak Identification Flow

The following diagram illustrates the decision logic for assigning peaks in the aliphatic region of the spectrum.

PeakID Start Analyze Aliphatic Region (1.0 - 5.0 ppm) CheckMult Check Multiplicity Start->CheckMult Singlet Signal is a SINGLET CheckMult->Singlet Multiplet Signal is a MULTIPLET CheckMult->Multiplet CheckShiftS Check Chemical Shift Singlet->CheckShiftS CheckShiftM Check Pattern Multiplet->CheckShiftM HighFieldS δ ~2.3 ppm (Starting Material Methyl) CheckShiftS->HighFieldS Upfield LowFieldS δ ~4.5 ppm (Product Bromomethyl) CheckShiftS->LowFieldS Downfield Triplet Triplet (δ ~1.2 ppm) (Ethyl -CH3) CheckShiftM->Triplet Quartet Quartet (δ ~2.7 ppm) (Ethyl -CH2-) CheckShiftM->Quartet

Figure 1: Logic tree for differentiating aliphatic protons in 3,4-disubstituted pyridine derivatives.

Experimental Protocol

Sample Preparation

To ensure high-resolution splitting patterns (crucial for seeing the quartet), proper preparation is vital.

  • Solvent Selection: Use Chloroform-d (

    
    )  as the primary solvent.[1]
    
    • Why: It minimizes solvent interaction with the pyridine nitrogen compared to DMSO-d6, providing sharper peaks and standard chemical shifts.

    • Alternative: If the salt form (hydrobromide) is isolated, use DMSO-d6 or Methanol-d4 to ensure solubility, but expect shifts to move downfield by ~0.1–0.2 ppm.[1]

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Warning: Over-concentration (>30 mg) can cause line broadening due to viscosity and stacking effects, obscuring the quartet splitting.

  • Filtration: Filter through a cotton plug if any insoluble salts (e.g., pyridinium salts) are present to prevent magnetic field inhomogeneity.[1]

Acquisition Parameters[1][5]
  • Pulse Sequence: Standard 1H ZG (Zero Go).

  • Scans (NS): 16 scans are usually sufficient.[1][4]

  • Relaxation Delay (D1): Set to at least 2.0 seconds .

    • Reasoning: Accurate integration is required to calculate the conversion ratio. Methyl protons often have longer T1 relaxation times; a short D1 will under-integrate the methyls, skewing purity calculations.

Self-Validating Analysis (The "Check-Sum")

To confirm you have the correct structure and not an artifact:

  • Integrate the Aromatic Region: Set the single isolated aromatic proton (usually position 2, between N and Ethyl) or the total aromatic region (3 protons) to an integral of 1.0 or 3.0 respectively.

  • Check the Ethyl Ratio: The triplet at ~1.2 ppm must integrate to 3H and the quartet at ~2.7 ppm to 2H .

  • Validate the Target: The singlet at ~4.5 ppm must integrate to 2H .

    • Fail State: If the singlet is 1H, you likely have the aldehyde (impurity) or a mono-brominated species where the proton is exchangeable (unlikely for CH2Br). If it is <2H, the reaction is incomplete.

Reaction Monitoring Workflow

Use this workflow to determine when to quench the bromination reaction.

Workflow Sample Take Aliquot Process Mini-Workup (Aq. NaHCO3 / DCM) Sample->Process NMR Run 1H NMR Process->NMR Calc Calculate Ratio R: Integral(4.5 ppm) / Integral(2.3 ppm) NMR->Calc Decision Decision Node Calc->Decision Quench Quench Reaction (Target Achieved) Decision->Quench SM (2.3 ppm) < 2% Continue Continue Heating (Add Radical Initiator) Decision->Continue SM (2.3 ppm) > 5%

Figure 2: Process analytical technology (PAT) workflow for monitoring bromination.

References

  • PubChem. (n.d.).[1] 3-Ethyl-4-methylpyridine Spectral Data. National Library of Medicine.[1] Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. Retrieved from [Link]

Sources

Publish Comparison Guide: Mass Spectrometry of 4-(Bromomethyl)-3-ethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and QC Analysts in Drug Development. Context: Structural elucidation and purity profiling of pyridine-based kinase inhibitor intermediates.

Executive Summary: The Diagnostic Power of the Bromomethyl Moiety[1]

In the synthesis of complex pharmaceutical scaffolds—particularly kinase inhibitors involving indazole or benzimidazole cores—4-(Bromomethyl)-3-ethylpyridine serves as a critical electrophilic building block. Its purity is paramount, as the "bromomethyl" functionality is highly reactive and prone to hydrolysis or reduction.

This guide analyzes the Mass Spectrometry (MS) fragmentation pattern of this compound, contrasting it with its chlorinated analog and its non-halogenated precursor.[1] We establish a self-validating identification protocol based on the unique isotopic signature of bromine and the formation of the stable azatropylium cation , providing a robust method for distinguishing this intermediate from common synthetic impurities.

Technical Deep Dive: Fragmentation Mechanics

The Electron Ionization (EI) mass spectrum of this compound is dominated by two mechanistic pillars: the lability of the C-Br bond and the stabilization of the resulting carbocation by the pyridine ring and the neighboring ethyl group.

The Molecular Ion (M⁺) and Isotope Pattern

Unlike its alkyl-pyridine precursors, this molecule displays a distinct 1:1 doublet at m/z 199 and 201 . This is the diagnostic fingerprint of a mono-brominated species (


Br and 

Br natural abundance is ~50:50).
  • m/z 199: Contains

    
    Br.
    
  • m/z 201: Contains

    
    Br.
    
Primary Fragmentation: The "Azatropylium" Rearrangement

Upon ionization, the weakest bond—the carbon-bromine bond—cleaves heterolytically or homolytically.

  • Loss of Bromine (M - 79/81): The molecular ion ejects a bromine radical (Br•), resulting in a cation at m/z 120 .

  • Ring Expansion: The resulting (3-ethylpyridin-4-yl)methyl cation is structurally stressed. To distribute the positive charge, the methylene carbon inserts into the pyridine ring, expanding it to a seven-membered ethyl-azatropylium ion .

  • Stability: This m/z 120 ion is typically the Base Peak (100% relative abundance) because the aromatic aromaticity is preserved/expanded, making it significantly more stable than the radical cation M⁺.

Secondary Fragmentation

The m/z 120 ion undergoes further degradation:

  • Loss of Methyl (m/z 105): Cleavage of the terminal methyl group from the ethyl side chain.

  • Loss of HCN (m/z 93): Characteristic fragmentation of the pyridine ring system.

  • Loss of Ethylene (m/z 92): McLafferty-like rearrangement or inductive cleavage of the ethyl group.

Comparative Analysis: Alternatives & Impurities

In a reaction mixture, you must distinguish the target product from its starting materials (precursors) or alternative reagents (analogs).

Table 1: Diagnostic Ion Comparison
CompoundRoleMolecular Ion (M⁺)Base Peak (100%)Key Difference
This compound Target 199 / 201 (1:1) m/z 120 Distinct Br Isotope Doublet
4-(Chloromethyl)-3-ethylpyridineAnalog155 / 157 (3:1)m/z 120Cl Isotope Pattern (3:1 ratio)
3-Ethyl-4-methylpyridinePrecursor121 (Single)m/z 106 (M-15)No Halogen; Stable M⁺
4-(Hydroxymethyl)-3-ethylpyridineHydrolysis Impurity137m/z 120 (M-17)Loss of OH; M⁺ is odd (N rule)
Performance Insight
  • Vs. Chloromethyl Analog: While the chloromethyl analog is cheaper, the Bromomethyl derivative is often preferred in nucleophilic substitutions (e.g.,

    
     reactions with amines) due to the better leaving group ability of bromide. MS distinguishes them instantly via the M⁺ isotope ratio (1:1 for Br vs 3:1 for Cl).
    
  • Vs. Precursor (3-Ethyl-4-methylpyridine): A common impurity is the unreacted precursor. It lacks the halogen, so its M⁺ appears at m/z 121. If you see m/z 121 in your target spectrum, the reaction is incomplete.

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, follow this protocol to validate the identity of this compound.

Method: Gas Chromatography - Mass Spectrometry (GC-MS) Ionization: Electron Impact (EI) at 70 eV.

Step-by-Step Workflow:
  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of dry Dichloromethane (DCM). Note: Avoid methanol to prevent solvolysis to the methyl ether.

  • GC Parameters:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5 or DB-5).

    • Inlet: 250°C, Split mode (20:1).

    • Oven: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C.
  • Data Acquisition: Scan range m/z 40–300.

  • Validation Criteria (The "Check"):

    • Criterion A: Observe doublet at m/z 199/201 with equal intensity.

    • Criterion B: Observe base peak at m/z 120 (Loss of Br).

    • Criterion C: Absence of m/z 121 (Precursor) and m/z 137 (Hydrolysis product).

Visualization of Fragmentation Pathway[1]

The following diagram illustrates the causal pathway from ionization to the formation of the stable azatropylium species.

FragmentationPathway cluster_legend Key Mechanism M_Ion Molecular Ion (M+) [C8H10BrN]+ m/z 199 / 201 Azatropylium Ethyl-Azatropylium Ion [C8H10N]+ m/z 120 (Base Peak) M_Ion->Azatropylium - Br• (Loss of Bromine) Frag_Methyl Pyridyl Cation [C7H7N]+ m/z 105 Azatropylium->Frag_Methyl - CH3• Frag_HCN Ring Fragment [C7H9]+ m/z 93 Azatropylium->Frag_HCN - HCN MechanisticNote Ring Expansion stabilizes the cation after Br loss

Figure 1: Proposed fragmentation pathway showing the dominant loss of Bromine leading to the stable m/z 120 cation.

References

  • NIST Mass Spectrometry Data Center. "Pyridine, 3-ethyl-4-methyl- (Precursor Data)." NIST Chemistry WebBook, SRD 69. Accessed March 2, 2026. [Link]

  • McLafferty, F. W., & Tureček, F. "Interpretation of Mass Spectra." University Science Books, 4th Ed.
  • Doc Brown's Chemistry. "Mass Spectrum of Bromomethane and Alkyl Halides (Isotope Patterns)." Advanced Organic Chemistry Notes. Accessed March 2, 2026. [Link]

Sources

Comparative Guide: Distinguishing 4-(Bromomethyl)-3-ethylpyridine from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Bromomethyl)-3-ethylpyridine is a critical intermediate in the synthesis of pharmaceuticals, particularly for drug candidates targeting phosphodiesterase (PDE) or acting as antihistamines (e.g., Rupatadine analogues). Its synthesis, typically via radical bromination of 3-ethyl-4-methylpyridine (


-collidine), presents a unique challenge: the formation of regioisomeric impurities .

The primary challenge is not just removing unreacted starting material, but distinguishing the target primary bromide from the thermodynamically favored secondary bromide impurity, 3-(1-bromoethyl)-4-methylpyridine . This guide provides a definitive technical workflow to identify, quantify, and control these isomers using NMR and HPLC, grounded in mechanistic understanding.

Part 1: The Impurity Landscape & Mechanistic Origin

The synthesis of this compound involves the Wohl-Ziegler bromination of 3-ethyl-4-methylpyridine using N-Bromosuccinimide (NBS). Two distinct radical pathways dictate the product profile.

The Selectivity Paradox

Radical bromination is sensitive to both radical stability and steric/electronic factors .

  • Path A (Target): Hydrogen abstraction from the C4-Methyl group.

    • Intermediate: Primary pyridylic radical.

    • Product:This compound .

    • Driver: The C4 position is electronically activated relative to C3, and less sterically hindered.

  • Path B (Major Impurity): Hydrogen abstraction from the C3-Ethyl group (methylene).

    • Intermediate: Secondary pyridylic radical.

    • Product:3-(1-Bromoethyl)-4-methylpyridine .

    • Driver: Secondary radicals are hyperconjugatively more stable than primary radicals.

Consequently, "pure" batches often contain 5–15% of the secondary bromide (Path B) if reaction conditions (temperature, solvent) are not strictly controlled.

Structural Visualization of the Pathway

ReactionPathway SM Starting Material 3-Ethyl-4-methylpyridine Radical_Pri Primary Radical (on C4-Methyl) SM->Radical_Pri Path A (Kinetic/Steric) Radical_Sec Secondary Radical (on C3-Ethyl) SM->Radical_Sec Path B (Thermodynamic) NBS Reagent NBS / AIBN NBS->SM Target TARGET PRODUCT This compound (Primary Bromide) Radical_Pri->Target + Br• Impurity MAJOR IMPURITY 3-(1-Bromoethyl)-4-methylpyridine (Secondary Bromide) Radical_Sec->Impurity + Br•

Caption: Divergent radical pathways during bromination. Path A yields the target primary bromide; Path B yields the secondary bromide impurity.

Part 2: Analytical Strategy – 1H-NMR Spectroscopy[1]

Proton NMR is the definitive method for distinguishing these isomers. The aliphatic region (1.0 – 6.0 ppm) provides the "fingerprint" required to quantify the impurity ratio.

The "Smoking Gun" Signals

The key distinction lies in the hybridization and splitting of the brominated carbon.

FeatureTarget: this compound Impurity: 3-(1-Bromoethyl)-4-methylpyridine
Brominated Carbon Singlet (2H) at ~4.45 ppm (-CH₂Br)Quartet (1H) at ~5.20–5.50 ppm (-CH(Br)-)
Alkyl Substituent Triplet (3H) at ~1.2 ppm Quartet (2H) at ~2.7 ppm (Ethyl group)Doublet (3H) at ~2.0 ppm Singlet (3H) at ~2.4 ppm (Methyl group + Methyl of bromoethyl)
Aromatic H2 Singlet at ~8.4 ppmSinglet at ~8.5 ppm (Deshielded by adjacent Br)
Interpretation Protocol
  • Focus on 4.0 – 6.0 ppm : Look for the sharp singlet of the target -CH₂Br.

  • Check for Quartets : A quartet signal downfield (>5.0 ppm) indicates the presence of the secondary bromide impurity.

  • Integration : Integrate the Target Singlet (set to 2H) vs. the Impurity Quartet (1H).

    • Calculation: If the Quartet integral is 0.1 relative to the Singlet's 2.0, the molar ratio is roughly 10% impurity.

Expert Insight : The secondary bromide proton (-CH(Br)-) is significantly deshielded compared to the primary bromide due to the inductive effect of the methyl group and the ring current.

Part 3: HPLC Method for Routine QC

While NMR is structural, HPLC is required for purity quantification in a QC setting. Isomers often co-elute on standard C18 columns due to identical mass and similar lipophilicity.

Recommended Method: Ion-Pairing or PFP Phases

Standard C18 columns may fail to resolve the position isomers. A Pentafluorophenyl (PFP) phase or the use of an ion-pairing agent is recommended to leverage the subtle pi-pi interaction differences between the isomers.

Protocol Parameters:

  • Column : Fluorophenyl (PFP) or C18 with high carbon load (e.g., Kinetex PFP, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A : Water + 0.1% Trifluoroacetic Acid (TFA) (Ion pairing agent).

  • Mobile Phase B : Acetonitrile + 0.1% TFA.

  • Gradient : 5% B to 60% B over 20 minutes.

  • Detection : UV at 254 nm (Pyridine absorption).

Expected Elution Order:

  • 4-(Hydroxymethyl)-3-ethylpyridine (Hydrolysis degradant, if present) - Early eluting.

  • 3-(1-Bromoethyl)-4-methylpyridine (Secondary Bromide) - Elutes before target due to branching/compactness.

  • This compound (Target) - Main Peak.

  • Dibrominated species - Late eluting.

Part 4: Synthesis Optimization & Control

To maximize the target and minimize the secondary bromide, you must favor the kinetic product (primary radical) over the thermodynamic product (secondary radical).

Optimization Table
ParameterRecommendationRationale
Reagent NBS (1.05 eq)Controlled release of Br• prevents over-bromination compared to liquid Br₂.
Initiator AIBN or Benzoyl Peroxide Chemical initiation is more controllable than light for scale-up.
Solvent CCl₄ or Chlorobenzene Non-polar solvents favor the radical mechanism. Avoid polar solvents which may encourage ionic pathways.
Temperature 60–70°C Higher temperatures can favor the thermodynamic secondary radical. Keep temperature moderate.
Addition Portion-wise Add NBS in portions to keep radical concentration low, favoring the more reactive position (C4-Methyl).
Decision Tree for Batch Release

DecisionTree Start Crude Product Isolated NMR_Check 1H-NMR Analysis (Focus: 4.0-6.0 ppm) Start->NMR_Check Quartet Is a Quartet visible at >5.0 ppm? NMR_Check->Quartet Yes_Quartet Impurity: 3-(1-bromoethyl)... Calculate % via Integration Quartet->Yes_Quartet Yes No_Quartet Primary Bromide Pure Quartet->No_Quartet No Singlet_Shift Check Singlet Shift No_Quartet->Singlet_Shift Shift_445 Shift ~4.45 ppm Target: 4-(Bromomethyl)-3-ethyl Singlet_Shift->Shift_445 Shift_455 Shift ~4.55 ppm Isomer: 3-(Bromomethyl)-4-ethyl Singlet_Shift->Shift_455

Caption: Analytical workflow to confirm identity and purity of this compound.

References

  • Regioselectivity in Free Radical Bromination : Goswami, S., et al. "Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines." Tetrahedron Letters, 2014. Link

  • NMR of Alkyl Halides : "How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy." Quora / Chemistry Community, 2022. Link

  • Synthesis of Bromomethyl Pyridines : "Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide."[1] Heterocyclic Communications, 2015.[1] Link

  • Analytical Methods for Pyridines : "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine." Helix Chromatography, 2023.[2] Link

Sources

Spectroscopic Profiling of Bromomethyl Pyridines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Profiling of Bromomethyl Functional Groups in Pyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

The bromomethyl pyridine moiety (Py-


) is a high-value pharmacophore and synthetic intermediate, serving as a critical electrophile in the synthesis of heterocycle-fused drug candidates. However, its high reactivity and lachrymatory nature pose significant analytical challenges. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, it is often ill-suited for rapid, at-line reaction monitoring due to sampling latency and solvent requirements.

This guide evaluates Fourier Transform Infrared (FTIR) Spectroscopy as a superior alternative for real-time monitoring of methyl-to-bromomethyl transformations. We analyze the specific vibrational modes of the


 group within a pyridine scaffold and compare the efficacy of IR profiling against NMR and HPLC methodologies.
Part 1: Technical Deep Dive – The IR Fingerprint of Py-

The conversion of a methyl pyridine precursor to a bromomethyl derivative involves the substitution of a C-H bond for a C-Br bond. This transformation induces distinct shifts in the vibrational spectrum, specifically in the fingerprint region (


).
1. The Diagnostic Bands

To successfully validate the presence of the bromomethyl group, researchers must isolate three specific vibrational modes from the background noise of the pyridine ring.

Functional ModeWavenumber (

)
IntensityDiagnostic Value

Wagging (

)

Medium-StrongPrimary Indicator. This band is absent in the methyl precursor. It arises from the specific geometry of the methylene group attached to a heavy halogen.

Stretching

StrongSecondary Indicator. Often appears as a sharp, intense band. Note: May require extended range optics (CsI or Diamond ATR) as standard ZnSe cutoffs occur near

.
Pyridine Ring Breathing

VariableContextual Indicator. The electron-withdrawing nature of the

group (

effect) can cause a slight hypsochromic shift (blue shift) compared to the electron-donating methyl precursor.
2. Mechanistic Causality
  • Mass Effect: The substitution of Hydrogen (

    
    ) with Bromine (
    
    
    
    ) dramatically lowers the frequency of the bond stretch, pushing the
    
    
    band into the far-IR region.
  • Dipole Moment: The

    
     bond is highly polarizable, leading to strong absorption intensities, making it detectable even in crude mixtures.
    
  • Wagging Vibration: The

    
     group in a benzyl-like system (attached to an aromatic ring and a halogen) exhibits a characteristic "wagging" motion out of the plane. This vibration is highly sensitive to the identity of the halogen, providing a unique fingerprint distinct from 
    
    
    
    or
    
    
    .
Part 2: Comparative Analysis – IR vs. Alternatives

In the context of drug development workflows, the choice of analytical method depends on the stage of synthesis. Below is a direct comparison of IR spectroscopy against standard alternatives for monitoring bromination reactions (e.g., Wohl-Ziegler bromination).

FeatureIR Spectroscopy (ATR)

-NMR
HPLC-UV/MS
Speed Instant (<1 min) Slow (15-30 min)Medium (10-20 min)
Sample Prep None (Neat solid/oil)Deuterated solvent requiredDilution & filtration required
In-Situ Capability High (ReactIR probes) Low (Requires aliquoting)Low (Requires quenching)
Quantitation Semi-QuantitativeAbsolute High
Differentiation Good (Distinct functional groups)Excellent (Distinct chemical shifts)Good (Retention time shifts)
Safety High (Closed system possible)Medium (Open handling)Medium (Aerosol risk)

Verdict:

  • Use IR for: Real-time reaction monitoring (kinetic profiling) and rapid "Go/No-Go" purity checks on crude intermediates.

  • Use NMR for: Final structural confirmation and precise yield determination (

    
     protons appear as a singlet at 
    
    
    
    , distinct from
    
    
    at
    
    
    ).
Part 3: Experimental Protocol (Self-Validating)

Safety Warning: Bromomethyl pyridines are potent alkylating agents and severe lachrymators. All operations must be performed in a fume hood.

Workflow: ATR-FTIR Monitoring of Methyl-to-Bromomethyl Conversion
  • Baseline Acquisition (The Control):

    • Clean the ATR crystal (Diamond preferred for durability and spectral range).

    • Acquire a background spectrum (air).

    • Acquire a spectrum of the Starting Material (Methyl Pyridine).

    • Validation Step: Identify the methyl C-H bending band at

      
      . Ensure the 
      
      
      
      region is relatively clear.
  • Reaction Sampling:

    • Withdraw a micro-aliquot (

      
      ) from the reaction vessel.
      
    • Crucial: If the reaction solvent has strong IR absorption (e.g., DMF, Toluene), evaporate the solvent on the crystal using a gentle stream of nitrogen before measurement.

  • Data Analysis (The Test):

    • Acquire the sample spectrum.[1][2][3][4][5][6][7][8][9]

    • Look for: Appearance of the

      
       wagging band (
      
      
      
      ).
    • Look for: Appearance of the

      
       stretch (
      
      
      
      ).
    • Monitor: Disappearance of the methyl bands.

  • Hardware Consideration:

    • If using a ZnSe crystal, the spectral cutoff is

      
      . You may miss the 
      
      
      
      stretch. In this scenario, rely exclusively on the wagging frequency (
      
      
      )
      .
Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision-making process for characterizing these reactive intermediates.

MonitoringWorkflow Start Crude Reaction Mixture (Methyl -> Bromomethyl) Sampling Micro-Aliquot Sampling (Evaporate Solvent) Start->Sampling IR_Scan ATR-FTIR Analysis Sampling->IR_Scan Check_Wag Check 1150-1300 cm⁻¹ (CH₂-Br Wag) IR_Scan->Check_Wag Check_Stretch Check 515-690 cm⁻¹ (C-Br Stretch) IR_Scan->Check_Stretch Decision Band Detected? Check_Wag->Decision Check_Stretch->Decision NMR_Conf Confirm with ¹H-NMR (Singlet ~4.5 ppm) Decision->NMR_Conf Yes (Product formed) Continue Continue Reaction Decision->Continue No (SM persists)

Figure 1: Analytical workflow for validating bromomethyl pyridine synthesis using IR as the primary screen and NMR as the confirmatory step.

References
  • LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups: Alkyl Halides. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). 2-(Bromomethyl)pyridine hydrobromide | CID 2734720.[10] PubChem.[7][10] Retrieved from [Link]

Sources

Comparative alkylation efficiency of benzyl bromide vs 4-picolyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide compares the alkylation performance of Benzyl Bromide (BnBr) and 4-Picolyl Bromide Hydrobromide (4-PicBr·HBr). While both reagents introduce a methyl-aryl group via nucleophilic substitution, their reactivity profiles differ fundamentally due to the electronic properties of the pyridine ring and the physical state of the reagents.

  • Benzyl Bromide: The industry standard. It offers balanced reactivity (SN1/SN2), high solubility in organic solvents, and straightforward handling.

  • 4-Picolyl Bromide: A high-performance alternative for introducing a basic handle (pyridine) to increase solubility or target specific binding pockets. It is more reactive in SN2 regimes due to electron withdrawal but requires strict protocol modifications to manage its instability as a free base.

Chemical Fundamentals & Mechanistic Analysis

The core difference lies in the aromatic ring's electronic influence on the reactive methylene center.

FeatureBenzyl Bromide4-Picolyl Bromide (Free Base)
Structure Phenyl ring (Neutral/Donating)Pyridine ring (Electron-Withdrawing)
Electronic Effect Stabilizes carbocation (Resonance)Destabilizes carbocation; Activates electrophilic carbon
Primary Mechanism Mixed SN1 / SN2Strictly SN2 (SN1 is disfavored)
Leaving Group Bromide (Br⁻)Bromide (Br⁻)
Electronic Impact on Reactivity

The pyridine nitrogen in the 4-position exerts a strong electron-withdrawing effect (-I and -M effects) on the benzylic carbon.

  • SN2 Acceleration: The electron-deficient ring lowers the energy of the LUMO at the CH₂-Br bond, making it a "hotter" electrophile. Consequently, 4-picolyl bromide reacts faster than benzyl bromide with strong nucleophiles (e.g., thiols, amines).

  • SN1 Suppression: The same electron withdrawal destabilizes the formation of a carbocation intermediate. Unlike benzyl bromide, which can hydrolyze via SN1 in protic solvents, 4-picolyl bromide resists ionization, minimizing solvolysis side reactions.

Stability & Handling: The "Salt" Factor

A critical operational difference is the physical form of the reagents.

  • Benzyl Bromide: Supplied as a liquid . Stable at room temperature (though a lachrymator).

  • 4-Picolyl Bromide: Supplied as a Hydrobromide Salt (Solid) .

    • Why? As a free base, the pyridine nitrogen of one molecule acts as a nucleophile toward the alkyl bromide of another, leading to rapid self-quaternization (polymerization) to form an insoluble quaternary ammonium salt.

    • Implication: You cannot simply "add and stir." You must liberate the free base in situ or immediately prior to reaction.

Diagram: The Self-Quaternization Risk

SelfQuaternization cluster_0 Stable Storage Form cluster_1 Reactive Free Base (Transient) Salt 4-Picolyl Bromide (HBr Salt) FreeBase1 Free Base (Molecule A) Salt->FreeBase1 Neutralization FreeBase2 Free Base (Molecule B) FreeBase1->FreeBase2 Intermolecular Attack Polymer Insoluble Polymer (Quaternary Salt) FreeBase2->Polymer Polymerization caption Figure 1: Mechanism of 4-Picolyl Bromide instability. The free base must be generated in the presence of the target nucleophile.

Experimental Protocols
Protocol A: Standard Benzylation (Benzyl Bromide)

Best for: Routine protection of alcohols, amines, and thiols.

  • Dissolution: Dissolve substrate (1.0 equiv) in organic solvent (DCM, THF, or DMF).

  • Base Addition: Add base (1.2–1.5 equiv).

    • Weak Nucleophiles (ROH): NaH or KOtBu (0°C).

    • Strong Nucleophiles (RNH₂, RSH): Et₃N or K₂CO₃ (RT).

  • Alkylation: Add Benzyl Bromide (1.1–1.2 equiv) dropwise.

  • Workup: Aqueous wash to remove salts; concentrate organic layer.

Protocol B: 4-Picolyl Alkylation (In Situ Liberation)

Best for: Introducing a pyridine moiety; requires careful stoichiometry.

  • Dissolution: Dissolve substrate (1.0 equiv) in polar aprotic solvent (DMF or CH₃CN are preferred to solubilize the salt initially).

  • Base Strategy (CRITICAL): You need Total Base = 2.5 equiv .

    • 1.0 equiv to neutralize the HBr salt of the reagent.

    • 1.0 equiv to deprotonate your substrate (if acidic).

    • 0.5 equiv excess to drive kinetics.

    • Recommendation: Use inorganic bases (Cs₂CO₃, K₂CO₃) for heterogeneous reactions or DIPEA for homogeneous ones.

  • Addition: Add 4-Picolyl Bromide·HBr (1.2 equiv) as a solid directly to the stirring mixture.

    • Note: The base will slowly liberate the free base, which is immediately consumed by the nucleophile, preventing self-polymerization.

  • Workup: The product is a basic pyridine. Do not wash with acidic water or you will extract your product into the aqueous phase. Wash with basic brine (pH ~10) or extract from saturated NaHCO₃.

Diagram: Comparative Workflow

Workflows cluster_Bn Benzyl Bromide Workflow cluster_Pic 4-Picolyl Bromide Workflow Bn_Start Substrate + Base Bn_Add Add Liquid BnBr Bn_Start->Bn_Add Bn_React Reaction (RT - Reflux) Bn_Add->Bn_React Bn_Workup Acid/Base Wash Bn_React->Bn_Workup Pic_Start Substrate + Excess Base (>2.0 equiv) Pic_Add Add Solid PicBr·HBr Pic_Start->Pic_Add Pic_Mech In Situ Free Basing Pic_Add->Pic_Mech Pic_React Reaction Pic_Mech->Pic_React Pic_Workup Basic Extraction Only (Avoid Acid) Pic_React->Pic_Workup caption Figure 2: Operational differences. Note the excess base and pH-sensitive workup for picolyl derivatives.

Performance Comparison Data

The following data summarizes the expected efficiency based on kinetic principles and literature precedents for SN2 reactions.

ParameterBenzyl Bromide4-Picolyl Bromide
Relative SN2 Rate 1.0 (Reference) ~2.0 – 5.0x Faster (Due to EWG activation)
SN1 Susceptibility High (Risk of hydrolysis)Negligible (Carbocation unstable)
Solvent Compatibility Non-polar to Polar (Toluene to DMF)Polar Aprotic preferred (DMF, DMSO, ACN)
Atom Economy HighLower (Loss of HBr salt mass)
Storage Stability High (Months at RT)Moderate (Hygroscopic; store desiccated)
Side Reactions Dibenzylation (if primary amine)Self-Quaternization (if base is insufficient)
Troubleshooting & Optimization
  • Issue: Low Yield with 4-Picolyl Bromide.

    • Cause: The free base likely polymerized before reacting with the substrate.

    • Solution: Ensure the nucleophile is in excess or fully deprotonated before adding the bromide. Switch to a "reverse addition" where the bromide is added slowly to a concentrated solution of the nucleophile.

  • Issue: Product Loss during Workup (Picolyl).

    • Cause: The pyridine ring (pKa ~5.2) becomes protonated in neutral/acidic water and stays in the aqueous phase.

    • Solution: Keep the aqueous phase pH > 10 during extraction. Use DCM/Isopropanol (3:1) for difficult extractions.

References
  • BenchChem. (2025).[1][2] A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions. Link

  • Sigma-Aldrich. (n.d.). 4-(Bromomethyl)pyridine hydrobromide Product Sheet. Link

  • Boucher, E. A., et al. (1977). "Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl and benzyl bromides." Journal of the Chemical Society, Faraday Transactions 1. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (General reference for Hammett plots and benzylic SN2 reactivity).
  • Chemistry LibreTexts. (2024). Characteristics of the SN2 Reaction. Link

Sources

Safety Operating Guide

4-(Bromomethyl)-3-ethylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Read this before handling the container.

  • Compound Class:

    
    -Haloheterocycle (Alkylating Agent).
    
  • Primary Hazards:

    • Corrosive (Cat 1B): Causes irreversible skin/eye damage.

    • Lachrymator: Potent tear gas effect; handle only in a functioning fume hood.

    • Genotoxic: Direct DNA alkylator.

  • Stability: Moisture sensitive.[1] Often supplied as a hydrobromide salt (solid) to improve stability; the free base (oil) is highly reactive and degrades rapidly.

  • Disposal Fate: Do NOT pour down the drain. Ultimate disposal is via high-temperature incineration with flue gas scrubbing.

  • Immediate Spills: Do not use water (generates HBr gas). Absorb with dry sand/Vermiculite.

Chemical Profile & Risk Assessment

Why this specific molecule requires a unique protocol.

To dispose of 4-(Bromomethyl)-3-ethylpyridine safely, you must understand its reactivity. Unlike simple inorganic acids, this molecule possesses a benzylic-like carbon activated by the electron-deficient pyridine ring.

  • The Mechanism of Danger: The C-Br bond is weak. The methylene group is highly electrophilic, making it prone to

    
     reactions with biological nucleophiles (DNA bases, proteins).
    
  • The Instability Factor: In the presence of moisture, it hydrolyzes to release Hydrogen Bromide (HBr) gas and the corresponding alcohol. This reaction is exothermic and autocatalytic.

Physical Properties & Safety Data
PropertyValue / Description
Appearance Off-white solid (HBr salt) or Yellow/Orange Oil (Free base)
Reactivity Reacts violently with strong bases, oxidizers, and water.
Flash Point >110°C (estimated); emits toxic fumes (NOx, HBr) upon heating.
PPE Requirement Gloves: Silver Shield™ or Viton® (Nitrile degrades quickly). Respiratory: Fume hood mandatory. P100/OV respirator for spills outside hood.
Storage Hygroscopic. Store under Argon/Nitrogen at 2–8°C.

Pre-Disposal Stabilization: The "Bunte Salt" Protocol

A self-validating method to chemically deactivate the hazard before waste pickup.

Objective: Convert the reactive alkyl bromide into a non-volatile, water-soluble, and non-toxic thiosulfate derivative (Bunte Salt). This prevents "delayed reaction" risks in waste drums.

Reaction:



Reagents Required:
  • Sodium Thiosulfate pentahydrate (

    
    )
    
  • Ethanol or Methanol

  • Water[2]

  • TLC Plates (Silica) & UV Lamp

Step-by-Step Quenching Procedure:
  • Preparation: In a fume hood, dissolve Sodium Thiosulfate (2.0 equivalents relative to the pyridine waste) in a 1:1 mixture of Water/Ethanol.

  • Addition: Slowly add the this compound waste to the stirring thiosulfate solution.

    • Note: If the waste is solid, dissolve it in a minimal amount of acetone first.

  • Reaction: Stir at room temperature for 2–4 hours. The solution should become homogeneous.

  • Validation (The "Trust" Step):

    • Take a 10

      
      L aliquot of the reaction mixture.
      
    • Spot it on a TLC plate alongside the starting material (if available) or a reference pyridine.

    • Elute with 50% Ethyl Acetate / 50% Hexane.

    • Pass Criteria: The UV-active spot for the bromomethyl pyridine (

      
      ) must be absent . A new spot at the baseline (the charged Bunte salt) should appear.
      
  • Finalizing: Once validated, the mixture is chemically deactivated. Adjust pH to 6–8 using dilute NaOH or HCl if necessary.

Waste Stream Segregation

Where does the bottle go?

After quenching (or if disposing of pure, unquenched material via professional services), segregate according to the following logic.

DisposalLogic cluster_legend Legend Start Waste: this compound State Physical State? Start->State Solid Solid State->Solid Solid (HBr Salt) Liquid Liquid State->Liquid Liquid/Solution Quenched Has it been Quenched (Thiosulfate Method)? Yes Yes Quenched->Yes Yes (Validated) No No Quenched->No No (Pure/High Conc) PackSolid Label: Flammable Solid, Corrosive RCRA: D001, D002 Solid->PackSolid Containerize Liquid->Quenched AqueousWaste AqueousWaste Yes->AqueousWaste Aqueous Waste Stream (Halogenated Organics) HighHaz HighHaz No->HighHaz High Hazard Stream Label: Alkylating Agent key Red = High Hazard (Incineration) Green = Treated/Standard Waste

Figure 1: Decision matrix for waste stream segregation ensuring compliance with RCRA and local safety standards.

Emergency Spill Procedures

Operational logic for accidental release.

Do NOT use water. Water causes hydrolysis, releasing HBr gas which will overwhelm standard lab ventilation if the spill is large.

  • Evacuate & Isolate: Clear the immediate area.[3][4][5] If outside a hood, evacuate the lab.

  • PPE Upgrade: Don double gloves (Silver Shield inner, Nitrile outer) and a full-face respirator if fumes are present.

  • Containment: Ring the spill with Vermiculite or Dry Sand .

  • Neutralization (In-situ):

    • Prepare a slurry of Sodium Carbonate (

      
      ) and dry sand.
      
    • Cover the spill gently to neutralize acidity.

    • Warning: This will generate

      
       bubbling.
      
  • Cleanup: Scoop the slurry into a wide-mouth jar. Label as "Hazardous Waste - Debris contaminated with Corrosive/Lachrymator."

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Sigma-Aldrich. (2023).[6] Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide.

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for Thiosulfate quenching protocols of alkyl halides).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Pyridine Derivatives.

Sources

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